Product packaging for 4-Fluoro-4'-methylbenzophenone(Cat. No.:CAS No. 530-46-1)

4-Fluoro-4'-methylbenzophenone

Cat. No.: B1335496
CAS No.: 530-46-1
M. Wt: 214.23 g/mol
InChI Key: SLMBDAUYJQQTRF-UHFFFAOYSA-N
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Description

4-Fluoro-4'-methylbenzophenone is a useful research compound. Its molecular formula is C14H11FO and its molecular weight is 214.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11FO B1335496 4-Fluoro-4'-methylbenzophenone CAS No. 530-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMBDAUYJQQTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406058
Record name 4-FLUORO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-46-1
Record name 4-FLUORO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-4'-methylbenzophenone (CAS: 530-46-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-4'-methylbenzophenone, a halogenated aromatic ketone with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, spectral data, and a thorough experimental protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it explores its role as a key intermediate in the development of therapeutic agents, particularly as a precursor to cyclooxygenase-2 (COX-2) inhibitors. A schematic of the relevant biological signaling pathway is provided, alongside essential safety and handling information.

Introduction

This compound, with the CAS registry number 530-46-1, is an organic compound characterized by a benzophenone core structure.[1] This structure is substituted with a fluorine atom at the 4-position of one phenyl ring and a methyl group at the 4'-position of the other. The presence of the fluorine atom and the methyl group imparts unique electronic and steric properties to the molecule, making it a valuable building block in various chemical syntheses.[1] Its applications are diverse, ranging from being a photoinitiator in polymer chemistry to a crucial intermediate in the synthesis of fluorescent dyes and pharmaceutical agents.[1] Notably, it serves as a scaffold for the development of anti-inflammatory drugs.[1]

Physicochemical and Spectral Properties

The properties of this compound are summarized in the table below. The data has been compiled from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 530-46-1[1][2]
Molecular Formula C₁₄H₁₁FO[1]
Molecular Weight 214.23 g/mol [1]
Appearance Off-white to white crystalline powder[3]
Melting Point 98-99 °C[4]
Boiling Point 334.8 °C at 760 mmHg[4]
Density 1.139 g/cm³[4]
Solubility Sparingly soluble in water; Soluble in dichloromethane, THF, and acetone.[1][5]
LogP (Octanol-Water) 3.86[1]
Vapor Pressure 0.001 mmHg at 25°C[1]

Spectral Data: The structural integrity of this compound is typically confirmed using various spectroscopic techniques.[1] While specific spectra are proprietary to individual suppliers, the expected characteristic signals are as follows:

  • ¹H NMR: Aromatic protons are expected to appear in the range of 7.0-8.0 ppm, with the methyl group protons appearing as a singlet around 2.4 ppm.

  • ¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon, and the methyl carbon.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a key feature.

Synthesis: Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 4-methylbenzoyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Experimental Protocol

Materials:

  • Fluorobenzene

  • 4-Methylbenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Addition of Reactants: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath. A solution of 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

  • Aromatic Substrate Addition: Following the addition of the acyl chloride, fluorobenzene (1.0-1.2 equivalents) is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression: After the complete addition of fluorobenzene, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled again in an ice bath and slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification A Dry Glassware B Add Anhydrous AlCl3 and DCM A->B C Cool to 0°C B->C D Dropwise add 4-Methylbenzoyl Chloride C->D E Dropwise add Fluorobenzene D->E F Warm to RT and Stir E->F G Quench with Ice/HCl F->G H Extract with DCM G->H I Wash with H2O, NaHCO3, Brine H->I J Dry and Concentrate I->J K Purify (Recrystallization/Chromatography) J->K L This compound K->L Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

A significant application of this compound is its use as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Specifically, it is a building block for creating derivatives that exhibit selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]

COX-2 Signaling Pathway and Inhibition

The COX-2 enzyme plays a crucial role in the inflammatory cascade. It is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor NSAID (e.g., Derivative of This compound) Inhibitor->COX-2

Caption: The COX-2 signaling pathway and its inhibition by NSAIDs.

Safety and Handling

  • Irritation: May cause skin and eye irritation.[4]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[4]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of contact or exposure, it is recommended to wash the affected area with plenty of water and seek medical advice.[4]

Conclusion

This compound is a versatile and valuable compound in the fields of organic synthesis and drug discovery. Its straightforward synthesis via Friedel-Crafts acylation and its utility as a precursor for COX-2 inhibitors highlight its importance for researchers and scientists. A thorough understanding of its properties, synthesis, and potential biological applications is crucial for its effective and safe utilization in the laboratory and in the development of new therapeutic agents.

References

Physicochemical properties of 4-Fluoro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-4'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a versatile intermediate in organic synthesis. This document consolidates key data, outlines experimental methodologies, and presents logical workflows to support research and development activities.

Core Physicochemical Data

The following tables summarize the key quantitative data for this compound (CAS No. 530-46-1).

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₁FO[1][2][3]
Molecular Weight 214.23 g/mol [1][4][5]
Appearance White to off-white crystalline powder[2][6][7]
Melting Point 98-99 °C[4][5]
Boiling Point 334.8 ± 25.0 °C (Predicted)[4][5]
Flash Point 147.9 °C[4][5]
Solubility Sparingly soluble in water; Soluble in Methanol[2][6]
Storage Sealed in dry, Room Temperature[5][6]

Table 2: Computed and Spectroscopic Data

PropertyValueSource
Density 1.139 ± 0.06 g/cm³ (Predicted)[4][5]
Vapor Pressure 0.000125 mmHg at 25°C[5][6]
Index of Refraction 1.56[5][6]
Molar Refractivity 60.86 cm³[6]
Polar Surface Area 17.07 Ų[6]
Rotatable Bond Count 2[6]
Hydrogen Bond Acceptor Count 1[6]
Hydrogen Bond Donor Count 0[6]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The primary method for synthesizing this compound is through the Friedel-Crafts acylation reaction.[8] This involves the reaction of 4-methylbenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8]

Materials:

  • 4-methylbenzoyl chloride

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (or another suitable inert solvent)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel is assembled. The apparatus should be protected from atmospheric moisture using drying tubes.

  • Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a suitable anhydrous solvent like dichloromethane within the reaction flask and cooled in an ice bath.

  • Addition of Acyl Chloride: 4-methylbenzoyl chloride (1.0 equivalent) is dissolved in the same solvent and added to the dropping funnel. This solution is then added dropwise to the stirred suspension of aluminum chloride.

  • Addition of Fluorobenzene: Fluorobenzene (1.0 equivalent) is added to the dropping funnel and subsequently added dropwise to the reaction mixture at a controlled rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours or gently heated to ensure the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are then washed successively with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain a white to off-white crystalline solid.[9]

Visualizations

Logical Relationship of Applications

The following diagram illustrates the key application areas of this compound, stemming from its core identity as a chemical intermediate.

G Applications of this compound A This compound B Organic Synthesis Intermediate A->B C Pharmaceuticals B->C D Agrochemicals B->D E Photoinitiators (UV Curing) B->E F UV Absorbers (Cosmetics, Plastics) B->F

Caption: Key applications of this compound.

Experimental Workflow for Synthesis

This diagram outlines the step-by-step workflow for the synthesis and purification of this compound via the Friedel-Crafts acylation method.

Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Setup Dry Apparatus B Suspend AlCl3 in Solvent A->B C Add 4-methylbenzoyl chloride B->C D Add Fluorobenzene C->D E Stir and React D->E F Quench with HCl/Ice E->F Reaction Complete G Extract with Solvent F->G H Wash Organic Layer G->H I Dry and Evaporate H->I J Recrystallize Product I->J

Caption: Synthesis and purification workflow.

References

4-Fluoro-4'-methylbenzophenone molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Fluoro-4'-methylbenzophenone

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties and synthesis of key chemical entities is paramount. This guide provides a detailed overview of this compound, a substituted benzophenone with applications in organic synthesis and materials science.

Molecular Structure and Formula

This compound is a diarylketone featuring a benzophenone core structure. One phenyl ring is substituted with a fluorine atom at the para-position (position 4), and the other phenyl ring is substituted with a methyl group, also at the para-position (position 4').

IUPAC Name: (4-fluorophenyl)(4-methylphenyl)methanone CAS Number: 530-46-1 Molecular Formula: C₁₄H₁₁FO

The presence of the fluorine atom and the methyl group at the para positions of the two phenyl rings influences the molecule's electronic properties, lipophilicity, and stability, making it a valuable building block in the synthesis of more complex molecules.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties

PropertyValueReference
Molecular Weight214.23 g/mol [1][2]
AppearanceWhite to off-white crystalline powder[3][4]
Melting Point98-99 °C[5]
Boiling Point334.8 ± 25.0 °C (Predicted)[5]
SolubilitySparingly soluble in water, soluble in methanol[6][7]

Table 2: Spectroscopic Data

TechniqueKey Data Points
¹H NMR Spectral data available, but specific shifts can vary with solvent.
¹³C NMR Spectral data available, but specific shifts can vary with solvent.
FTIR Characteristic peaks for C=O (ketone), C-F, and aromatic C-H stretches are expected.
Mass Spec. Molecular ion peak (M+) expected at m/z 214.23.

Note: For detailed spectra, refer to spectral databases such as SpectraBase.[8]

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction . This involves the reaction of fluorobenzene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound Reactant1 Fluorobenzene Intermediate Acylium Ion Intermediate Reactant1->Intermediate Reactant2 4-Methylbenzoyl Chloride Reactant2->Intermediate Catalyst Aluminum Chloride (AlCl₃) Catalyst->Intermediate Product This compound Intermediate->Product Workup Reaction Quench & Purification Product->Workup

Caption: Friedel-Crafts acylation workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar procedure)

The following protocol is a representative example for a Friedel-Crafts acylation and can be adapted for the synthesis of this compound.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Fluorobenzene

  • 4-Methylbenzoyl chloride

  • Methylene chloride (CH₂Cl₂) (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottomed flask with a reflux condenser and an addition funnel

  • Separatory funnel

Procedure:

  • In a clean, dry 100-mL round-bottomed flask equipped with a reflux condenser and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous methylene chloride.

  • Cool the mixture to 0°C in an ice/water bath.

  • Prepare a solution of 4-methylbenzoyl chloride (1.1 equivalents) in 10 mL of anhydrous methylene chloride and add it to the addition funnel.

  • Add the 4-methylbenzoyl chloride solution dropwise to the aluminum chloride suspension over a period of 10 minutes with continuous stirring.

  • Following the addition, prepare a solution of fluorobenzene (1.0 equivalent) in 10 mL of anhydrous methylene chloride and add it to the addition funnel.

  • Add the fluorobenzene solution dropwise to the reaction mixture in the same manner.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with an additional 20 mL of methylene chloride.

  • Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution, followed by drying over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the methylene chloride solvent by rotary evaporation to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.

Characterization Workflow Diagram

CharacterizationWorkflow Characterization of this compound Product Synthesized Product TLC TLC Analysis (Purity Check) Product->TLC NMR NMR Spectroscopy (¹H and ¹³C) (Structure Elucidation) Product->NMR FTIR FTIR Spectroscopy (Functional Group ID) Product->FTIR MS Mass Spectrometry (Molecular Weight) Product->MS Final Confirmed Structure & Purity TLC->Final NMR->Final FTIR->Final MS->Final

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols for Characterization
  • Thin Layer Chromatography (TLC):

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) can be used.

    • Stationary Phase: Silica gel plates.

    • Visualization: UV light.

    • Procedure: Dissolve a small amount of the crude and purified product in a suitable solvent. Spot the solutions on a TLC plate and develop the plate in the mobile phase. Compare the Rf values to assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

    • Procedure: Prepare a dilute solution of the purified product in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the structure of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Procedure: Obtain the IR spectrum and identify the characteristic absorption bands for the ketone C=O stretch, the C-F stretch, and the aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS):

    • Ionization Method: Electron Impact (EI) is a common method.

    • Procedure: Introduce the sample into the mass spectrometer. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Applications

This compound serves as a versatile intermediate in organic synthesis. It is utilized as a building block for the preparation of pharmaceuticals and agrochemicals.[2] Additionally, its benzophenone core suggests potential applications as a photoinitiator in polymerization reactions and as a UV absorber.[2]

References

Spectral Analysis of 4-Fluoro-4'-methylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Fluoro-4'-methylbenzophenone, also known as (4-Fluorophenyl)(p-tolyl)methanone. The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, crucial for the identification, characterization, and quality control of this compound in research and development settings.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.80td8.0, 4.0Aromatic CH (ortho to C=O, on fluorophenyl ring)
Not availableNot availableNot availableAromatic CH (ortho to C=O, on tolyl ring)
Not availableNot availableNot availableAromatic CH (meta to C=O, on fluorophenyl ring)
Not availableNot availableNot availableAromatic CH (meta to C=O, on tolyl ring)
Not availableNot availableNot available-CH₃

Note: Complete assignment requires further data.

¹³C NMR

No publicly available experimental data was found in the performed search.

Infrared (IR) Spectroscopy

No publicly available experimental data was found in the performed search. Typical characteristic absorptions for a diaryl ketone would be expected in the following regions:

Wavenumber (cm⁻¹)Functional Group
~1650C=O (ketone) stretching
~3100-3000Aromatic C-H stretching
~1600, 1500, 1450Aromatic C=C stretching
~1250-1150C-F stretching
Mass Spectrometry (MS)

No publicly available experimental data was found in the performed search. The expected molecular ion peak would be:

m/zIon
214.08[M]⁺
214.23[M] (average)[2][3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data were not fully available in the public domain. However, based on common practices for the analysis of benzophenone derivatives, the following general methodologies can be outlined.

NMR Spectroscopy

A solution of this compound would be prepared in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The ¹H NMR spectrum would be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) as the ionization source. The sample would be introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the parent ion and fragment ions would be recorded.

Visualizations

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Spectral Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation & Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation reporting Reporting of Spectral Data interpretation->reporting

Caption: A logical workflow for the synthesis, purification, and comprehensive spectral analysis of a chemical compound.

This guide serves as a foundational resource for professionals working with this compound. While a complete experimental dataset is not publicly available, the provided information and general protocols offer a strong starting point for in-house analysis and characterization.

References

Solubility Profile of 4-Fluoro-4'-methylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 4-Fluoro-4'-methylbenzophenone in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes available qualitative information and presents a comprehensive set of data for the parent compound, benzophenone, as a predictive reference. Furthermore, a detailed, standardized experimental protocol for determining thermodynamic solubility via the gravimetric method is provided to empower researchers to generate precise data for their specific applications.

Introduction

This compound is a substituted aromatic ketone of significant interest in organic synthesis and medicinal chemistry. It serves as a key intermediate in the preparation of various pharmaceuticals and agrochemicals.[1] The solubility of this compound in organic solvents is a critical parameter for its application in reaction chemistry, purification processes such as recrystallization, and formulation development. Understanding the solubility profile is essential for optimizing reaction conditions, ensuring homogeneity, and achieving desired product purity and yield.

This guide aims to provide a foundational understanding of the solubility of this compound by leveraging available data on the compound and its structural analogues, and by providing a robust experimental framework for its quantitative determination.

Predicted Solubility Profile of this compound

Direct quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on its chemical structure and available qualitative information, a general solubility profile can be predicted. The presence of a fluorine atom and a methyl group on the benzophenone core suggests that the molecule is largely nonpolar and hydrophobic.

Qualitative Solubility Data:

Based on available information, this compound exhibits the following general solubility characteristics:

  • Soluble in: Dichloromethane, Tetrahydrofuran (THF), Acetone, Methanol.

  • Slightly soluble in: Non-polar solvents such as ether and petroleum ether.[2]

  • Insoluble in: Water.[1][2]

The introduction of a fluorine atom can influence the solubility of an organic molecule in several ways, including altering its crystal lattice energy and its interactions with solvent molecules. While often increasing lipophilicity, the overall effect on solubility in a specific organic solvent can be complex.

Quantitative Solubility Data for Benzophenone (CAS 119-61-9) as a Reference

To provide a quantitative framework for predicting the solubility of substituted benzophenones, the following data for the parent compound, benzophenone, is presented. This data was determined using the gravimetric method at various temperatures. Researchers can use this information as a baseline for selecting appropriate solvents for their work with this compound.

Table 1: Solubility of Benzophenone in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction (x10^3)Solubility ( g/100g solvent)
Methanol 278.15115.339.31
288.15158.258.33
298.15213.185.12
308.15278.5122.31
318.15352.7175.82
Ethanol 278.1598.639.42
288.15132.456.41
298.15174.279.53
308.15224.8111.23
318.15283.1152.94
Acetone 278.15245.176.82
288.15305.8103.21
298.15375.9138.43
308.15453.2185.62
318.15536.1249.71
Ethyl Acetate 278.15201.341.23
288.15258.455.92
298.15325.775.31
308.15402.1100.43
318.15485.6133.52
Acetonitrile 278.1565.229.81
288.1589.443.21
298.15119.361.23
308.15155.785.32
318.15200.1117.41

Note: This data is for the parent compound benzophenone and should be used as a predictive tool for this compound. Experimental verification is essential for precise solubility determination.

Experimental Protocol: Determination of Thermodynamic Solubility by the Gravimetric Method

The following protocol details the gravimetric method for determining the thermodynamic equilibrium solubility of a crystalline compound like this compound in an organic solvent.[3][4] This method is reliable and widely used for its accuracy.

4.1. Materials and Equipment

  • This compound (crystalline solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

  • Filtration apparatus

4.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to ensure that solid material remains in excess.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) glass syringe.

    • Immediately filter the solution through a syringe filter (also pre-warmed) into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the evaporation dish containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator can be used.

    • Once the majority of the solvent has evaporated, place the evaporation dish in a drying oven at a temperature below the melting point of this compound (typically 40-60 °C) or in a vacuum desiccator until a constant weight is achieved.

    • Allow the dish to cool to room temperature in a desiccator before re-weighing.

4.3. Data Calculation

The solubility can be calculated using the following formulas:

  • Mass of dissolved solid (m_solute): m_solute = (mass of dish + dried solid) - (mass of empty dish)

  • Mass of solvent (m_solvent): m_solvent = (mass of dish + solution) - (mass of dish + dried solid)

  • Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the gravimetric method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation A Add Excess Solute to Solvent B Equilibrate at Constant Temperature (e.g., 24-48h) A->B C Settle Excess Solid B->C D Withdraw Supernatant C->D E Filter through Syringe Filter D->E F Weigh Filtered Solution E->F G Evaporate Solvent F->G H Dry Residue to Constant Weight G->H I Weigh Dried Solid H->I J Calculate Solubility I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Fluoro-4'-methylbenzophenone, targeted at researchers, scientists, and professionals in drug development. This document collates available data, outlines relevant experimental methodologies, and presents a logical workflow for its synthesis and characterization.

Physicochemical Data

This compound is a diarylketone with the molecular formula C₁₄H₁₁FO.[1] It presents as a white to off-white crystalline powder.[2][3] The compound's structure, featuring a fluorine atom and a methyl group on opposite phenyl rings connected by a ketone, influences its physical properties.[1]

There is some variability in the reported melting and boiling points for this compound across different sources. The collected data is summarized in the table below for comparative analysis.

Physical PropertyValueSource
Melting Point 98-99 °C[4]
96-97 °C[1]
84-87 °C[4]
Boiling Point ~184-186 °C[4]
334.8 ± 25.0 °C (Predicted)[4]

This discrepancy in reported values may stem from differences in experimental conditions or the purity of the samples analyzed.

Experimental Protocols

While detailed experimental protocols for the determination of melting and boiling points of this compound are not extensively described in the reviewed literature, the synthesis of the compound is well-documented. The primary method for its preparation is the Friedel-Crafts acylation.[1] The characterization of the synthesized product typically involves spectral analyses and melting point determination to confirm its identity and purity.[1]

A common synthetic route to this compound involves the Friedel-Crafts acylation of fluorobenzene with 4-methylbenzoyl chloride.[1]

Materials:

  • Fluorobenzene

  • 4-methylbenzoyl chloride

  • Aluminum chloride (AlCl₃) as a catalyst[1]

  • Appropriate solvent (e.g., toluene)

  • 1 N HCl for quenching the reaction

  • Ethyl acetate for extraction

  • Anhydrous Na₂SO₄ for drying

Procedure:

  • In a round-bottom flask, dissolve 4-methylbenzoyl chloride and fluorobenzene in the chosen solvent.

  • Cool the mixture in an ice bath.

  • Gradually add the Lewis acid catalyst, such as aluminum chloride, to the solution while stirring.

  • Allow the reaction to proceed at a controlled temperature, typically ranging from 0°C to 60°C.[1]

  • Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding 1 N HCl.

  • Extract the product into an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound using column chromatography on silica gel.

Following synthesis and purification, the identity and purity of this compound are confirmed through various analytical techniques:

  • Melting Point Determination: The melting point of the purified crystals is measured and compared with literature values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are recorded to confirm the molecular structure.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.[1]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: - Fluorobenzene - 4-methylbenzoyl chloride reaction Friedel-Crafts Acylation start->reaction catalyst Catalyst: Aluminum Chloride catalyst->reaction quench Quenching with HCl reaction->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying over Na2SO4 extraction->drying purification Purification: Column Chromatography drying->purification product Pure this compound purification->product mp Melting Point Determination product->mp Analysis nmr NMR Spectroscopy (1H, 13C, 19F) product->nmr Analysis ir IR Spectroscopy product->ir Analysis final_confirmation Structural Confirmation mp->final_confirmation nmr->final_confirmation ir->final_confirmation

Caption: Synthesis and Characterization Workflow.

References

A Technical Guide to High-Purity 4-Fluoro-4'-methylbenzophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-4'-methylbenzophenone is a substituted aromatic ketone that serves as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its unique structural features, including the presence of a fluorine atom and a methyl group on the benzophenone backbone, impart specific chemical properties that are leveraged in various applications. This technical guide provides an in-depth overview of commercially available high-purity this compound, including supplier specifications, analytical methodologies for purity assessment, detailed synthesis and purification protocols, and its roles in photoinitiation and as a precursor in the development of cyclooxygenase-2 (COX-2) inhibitors.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, typically with purity levels suitable for research and pharmaceutical development. While detailed impurity profiles are often proprietary and require direct inquiry with the suppliers, the following table summarizes publicly available information on the specifications from several commercial vendors.

Supplier CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Specification Appearance
BRITI Scientific [1]530-46-1C₁₄H₁₁FO214.24>98%White to off-White crystalline powder
Shijiazhuang Tongyang Import and Export Co., LTD [2]530-46-1C₁₄H₁₁FO214.2399.9%-
Hong Jin [3]530-46-1C₁₄H₁₁FO214.2399%Off-white crystal
Shanghai Worldyang Chemical Co., Ltd. [4]530-46-1C₁₄H₁₁FO214.2398% min-
Ossila [5]345-89-1 (related compound)C₁₄H₁₁FO₂ (related compound)230.23 (related compound)>98%White crystals

Note: The information for Ossila pertains to a structurally related compound, 4-Fluoro-4'-methoxybenzophenone, and is included for comparative purposes.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[6][7][8].

Materials:

  • Fluorobenzene

  • 4-Methylbenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen gas

Procedure:

  • Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reactants: The mixture is cooled in an ice bath. A solution of 4-methylbenzoyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride.

  • Following the addition of the acid chloride, fluorobenzene is added dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then slowly poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product[9][10].

Materials:

  • Crude this compound

  • Ethanol or a suitable solvent mixture

Procedure:

  • The crude product is dissolved in a minimal amount of hot ethanol.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration and washed with a small amount of cold ethanol.

  • The purified crystals are dried in a vacuum oven.

Analytical Methods for Purity Assessment

The purity of this compound is typically determined using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity and identifying potential volatile impurities in this compound[11][12][13][14][15].

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C, held for 5-10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Mandatory Visualizations

Workflow for Synthesis and Purification

G Synthesis and Purification Workflow cluster_synthesis Friedel-Crafts Acylation cluster_purification Purification Reactants Fluorobenzene + 4-Methylbenzoyl Chloride Catalyst AlCl3 in CH2Cl2 Reaction Reaction at Reflux Workup Acidic Work-up & Extraction Crude Product Crude 4-Fluoro-4'- methylbenzophenone Recrystallization Recrystallization from Ethanol Crude Product->Recrystallization Filtration Filtration & Washing Drying Vacuum Drying Pure Product High-Purity 4-Fluoro-4'- methylbenzophenone

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action as a Type II Photoinitiator

This compound can function as a Type II photoinitiator, which, upon exposure to UV light, generates free radicals in the presence of a co-initiator (e.g., a tertiary amine) to initiate polymerization[16][17][18].

G Photoinitiation Mechanism PI This compound (Ground State) PI_excited_singlet Excited Singlet State PI->PI_excited_singlet UV Light (hν) PI_excited_triplet Excited Triplet State PI_excited_singlet->PI_excited_triplet Intersystem Crossing Radicals Ketyl Radical + Amine Radical PI_excited_triplet->Radicals Hydrogen Abstraction Co-initiator Co-initiator (e.g., Amine) Co-initiator->Radicals Polymerization Initiation of Polymerization Radicals->Polymerization

Caption: Mechanism of this compound as a Type II photoinitiator.

Role in the Synthesis of Cyclooxygenase-2 (COX-2) Inhibitors

This compound serves as a precursor in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme[9][19][20][21][22][23]. The benzophenone moiety can be chemically modified to create heterocyclic structures that are characteristic of many COX-2 inhibitors.

G Role in COX-2 Inhibitor Synthesis Starting Material This compound Chemical Modification Multi-step Chemical Modifications Starting Material->Chemical Modification Intermediate Thiazole Derivative (or other heterocycle) Chemical Modification->Intermediate Final Product Selective COX-2 Inhibitor Intermediate->Final Product COX2_Inhibition Inhibition of COX-2 Enzyme Final Product->COX2_Inhibition

Caption: Synthetic pathway from this compound to a COX-2 inhibitor.

References

An In-depth Technical Guide to (4-Fluorophenyl)(4-methylphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-fluorophenyl)(4-methylphenyl)methanone, a key benzophenone derivative. The document details its chemical identity, physicochemical properties, synthesis protocols, and significant applications in organic synthesis and drug discovery, with a focus on its role as a versatile chemical intermediate.

Chemical Identity and Nomenclature

The compound with the common name 4-Fluoro-4'-methylbenzophenone is systematically named (4-fluorophenyl)(4-methylphenyl)methanone according to IUPAC nomenclature. It is also known by several synonyms, which are listed in the table below. This aromatic ketone is characterized by a benzophenone core structure featuring a fluorine atom at the para position of one phenyl ring and a methyl group at the para position of the other.

IdentifierValue
IUPAC Name (4-fluorophenyl)(4-methylphenyl)methanone
CAS Number 530-46-1[1][2][3]
Molecular Formula C₁₄H₁₁FO[1][3][4][5][6]
Synonyms (4-FLUORO-PHENYL)-P-TOLYL-METHANONE, 4-Fluoro-4'-methylbe[1]

Physicochemical Properties

(4-Fluorophenyl)(4-methylphenyl)methanone is a white to off-white crystalline solid under standard conditions.[3][5] The presence of the fluorine atom notably influences its electronic properties and reactivity. A summary of its key physicochemical properties is presented below.

PropertyValue
Molecular Weight 214.23 g/mol [4][5]
Melting Point 98-99 °C[4]
Boiling Point 334.8±25.0 °C (Predicted)[4]
Appearance White to off-white crystalline powder[3][5]
Solubility Sparingly soluble in water, slightly soluble in non-polar solvents like ether and petroleum ether.[4][5]
Storage Sealed in a dry place at room temperature.[4][5]

Synthesis and Experimental Protocols

The primary synthetic route to (4-fluorophenyl)(4-methylphenyl)methanone is through the Friedel-Crafts acylation reaction.[6][7] This electrophilic aromatic substitution involves the reaction of fluorobenzene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6]

Objective: To synthesize (4-fluorophenyl)(4-methylphenyl)methanone.

Materials:

  • Fluorobenzene

  • 4-Methylbenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (or another suitable anhydrous solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride and a suitable anhydrous solvent such as dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add 4-methylbenzoyl chloride to the stirred suspension.

  • Once the 4-methylbenzoyl chloride has been added, add fluorobenzene dropwise from the dropping funnel while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully and slowly pouring the reaction mixture over crushed ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to obtain pure (4-fluorophenyl)(4-methylphenyl)methanone.

G Synthesis of (4-fluorophenyl)(4-methylphenyl)methanone via Friedel-Crafts Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Fluorobenzene Fluorobenzene Reaction Friedel-Crafts Acylation Fluorobenzene->Reaction pToluoylChloride 4-Methylbenzoyl Chloride pToluoylChloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Catalyzes Product (4-fluorophenyl)(4-methylphenyl)methanone Reaction->Product

Caption: Friedel-Crafts acylation synthesis pathway.

Chemical Reactivity and Key Reactions

The chemical behavior of (4-fluorophenyl)(4-methylphenyl)methanone is dictated by its ketone functional group and the substituted aromatic rings.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol, (4-fluorophenyl)(4-methylphenyl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction can lead to the corresponding hydrocarbon.[6]

  • Oxidation: Under strong oxidizing conditions, the methyl group can be oxidized to a carboxylic acid.[6]

  • Electrophilic Aromatic Substitution: The fluorine and methyl substituents influence the regioselectivity of further electrophilic substitution reactions on the phenyl rings.

Applications in Research and Development

(4-Fluorophenyl)(4-methylphenyl)methanone is a valuable building block in several industrial and research applications.

  • Pharmaceutical Intermediate: This compound serves as a precursor in the synthesis of various pharmaceutical agents.[3] Notably, it is a starting material for thiazole derivatives that have shown potential as cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory drugs.[6] The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.

  • Photoinitiators: Benzophenone derivatives are known for their use as photoinitiators in UV-curable coatings, inks, and adhesives.[5][6] Upon exposure to UV light, they can initiate polymerization reactions.

  • UV Absorbers: The benzophenone scaffold is effective at absorbing UV radiation, making its derivatives, including this compound, useful as UV absorbers in products like sunscreens and for the stabilization of plastics.[5]

  • Organic Synthesis: It is a versatile intermediate for the synthesis of more complex molecules, including fluorescent dyes and agrochemicals.[5][6]

G Drug Development Workflow with (4-fluorophenyl)(4-methylphenyl)methanone Start Starting Material: (4-fluorophenyl)(4-methylphenyl)methanone Reaction1 Chemical Modification (e.g., Thiazole Synthesis) Start->Reaction1 Intermediate Bioactive Compound (e.g., COX-2 Inhibitor) Reaction1->Intermediate Screening In Vitro & In Vivo Screening Intermediate->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Application in drug development workflow.

Relationship between Properties and Applications

The utility of (4-fluorophenyl)(4-methylphenyl)methanone is a direct consequence of its chemical structure and properties.

G Structure-Application Relationships cluster_properties Chemical Properties cluster_applications Applications Ketone Ketone Group Photoinitiator Photoinitiator Ketone->Photoinitiator UV absorption Pharma Pharmaceutical Intermediate Ketone->Pharma Reactive site for synthesis Aromatic Aromatic Rings UV_Absorber UV Absorber Aromatic->UV_Absorber UV stability Fluorine Fluorine Atom Fluorine->Pharma Enhances bio-properties

Caption: Property to application logical flow.

Safety and Handling

(4-Fluorophenyl)(4-methylphenyl)methanone may cause irritation upon contact with skin and eyes.[4] It is important to avoid inhalation of its dust. When handling this chemical, appropriate personal protective equipment, such as gloves and safety goggles, should be worn, and work should be conducted in a well-ventilated area.[4] In case of inhalation or contact, the affected area should be washed immediately, and medical attention should be sought if necessary.[4]

References

An In-depth Technical Guide on the Health and Safety of 4-Fluoro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is for informational purposes only and should not replace a formal risk assessment or an official SDS provided by a supplier. Always consult the SDS that accompanies your specific product and follow your institution's safety protocols.

Chemical and Physical Properties

4-Fluoro-4'-methylbenzophenone is a white crystalline solid.[1] It is characterized by the presence of a fluorine atom and a methyl group on its benzophenone structure.[1] This compound is sparingly soluble in water but soluble in non-polar solvents like ether and petroleum ether.[1][2]

PropertyValueSource
Molecular Formula C₁₄H₁₁FO[1][3]
Molecular Weight 214.23 g/mol [1][3]
CAS Number 530-46-1[1]
Appearance White to off-white crystal or crystalline powder[1][2][4]
Melting Point 84-87 °C[2]
Boiling Point 184-186 °C[2]
Vapour Pressure 0.000125 mmHg at 25°C[1]
Solubility Sparingly soluble in water; Soluble in ether and petroleum ether[1][2]

Hazard Identification and Classification

Specific hazard classifications for this compound are not consistently reported across publicly available sources.[5] However, based on information for structurally similar compounds and general chemical safety principles, it is prudent to handle this chemical with care. It may cause skin and eye irritation upon contact.[2] Inhalation of its dust should also be avoided.[2] For a similar compound, 4,4'-Difluorobenzophenone, the reported hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[6][7]

Handling and Storage

Safe Handling:

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation and inhalation of dust.[2][5]

  • Work in a well-ventilated area.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][5]

  • Do not eat, drink, or smoke in the handling area.[8]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[8][9]

  • Keep the container tightly sealed.[8][9]

  • Store away from incompatible materials, such as strong oxidizing agents.[10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure. The following diagram outlines a general workflow for selecting PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment A Assess potential exposure routes: - Inhalation (dust) - Skin contact - Eye contact B Eye Protection: Chemical safety goggles or glasses A->B Eyes C Hand Protection: Chemical-resistant gloves (e.g., nitrile) A->C Skin D Body Protection: Laboratory coat A->D Body E Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, consider a dust mask or respirator. A->E Inhalation First_Aid_Procedures cluster_exposure Exposure Route cluster_action First-Aid Action Inhalation Inhalation Action_Inhalation 1. Move to fresh air. 2. If breathing is difficult, give oxygen. 3. If not breathing, give artificial respiration. 4. Seek immediate medical attention. Inhalation->Action_Inhalation Skin_Contact Skin Contact Action_Skin 1. Immediately remove contaminated clothing. 2. Wash affected area with soap and plenty of water. 3. Seek medical attention if irritation persists. Skin_Contact->Action_Skin Eye_Contact Eye Contact Action_Eye 1. Rinse cautiously with water for at least 15 minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing. 4. Seek immediate medical attention. Eye_Contact->Action_Eye Ingestion Ingestion Action_Ingestion 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. Ingestion->Action_Ingestion

References

Unveiling the Solid State: A Technical Guide to the Crystalline Structure of 4-Fluoro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of 4-Fluoro-4'-methylbenzophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document leverages crystallographic data from closely related analogs and established experimental protocols to predict its structural properties and outline the methodology for its empirical determination.

Predicted Crystallographic Properties

Based on the analysis of similar benzophenone derivatives, this compound is anticipated to crystallize in a monoclinic system with the space group P2₁/c[1]. This prediction is supported by the known crystal structure of the closely related compound, 4-methylbenzophenone.

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c

Table 2: Experimental Crystallographic Data for the Analogous Compound: 4-Methylbenzophenone (Stable α-form)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.70
b (Å)13.89
c (Å)14.08
β (°)95.18

The introduction of a fluorine atom in place of a hydrogen atom is expected to induce subtle changes in the unit cell parameters due to its high electronegativity and van der Waals radius, potentially influencing intermolecular interactions and crystal packing.

Molecular Geometry and Conformation

The molecular structure of this compound consists of a central carbonyl group connecting a 4-fluorophenyl ring and a 4-methylphenyl (p-tolyl) ring. As is characteristic of benzophenones, steric hindrance between the ortho-hydrogens of the two phenyl rings forces them to adopt a non-planar, twisted conformation. This dihedral angle between the two aromatic rings is a critical determinant of the molecule's overall shape and its ability to pack efficiently in a crystal lattice.

Experimental Protocols

The definitive determination of the crystalline structure of this compound requires the successful growth of a single crystal of suitable quality for X-ray diffraction analysis.

Synthesis

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. In a typical procedure, 4-methylbenzoyl chloride is reacted with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Crystallization

Obtaining a single crystal suitable for X-ray diffraction is a critical and often challenging step. The following methods are recommended for the crystallization of small organic molecules like this compound:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents). The solution is filtered to remove any impurities and left in a loosely covered vial to allow for the slow evaporation of the solvent. As the concentration of the solute gradually increases, single crystals may form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

The general workflow for crystallization and structure determination is illustrated in the following diagram:

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis S1 Reactants: 4-methylbenzoyl chloride Fluorobenzene AlCl₃ S2 Friedel-Crafts Acylation S1->S2 S3 Purification (e.g., Recrystallization, Chromatography) S2->S3 C1 Dissolution in Suitable Solvent S3->C1 C2 Slow Evaporation or Vapor Diffusion C1->C2 C3 Single Crystal Growth C2->C3 X1 Crystal Mounting C3->X1 X2 Data Collection (Diffractometer) X1->X2 X3 Structure Solution & Refinement X2->X3 X4 Final Structural Model X3->X4

Workflow for the determination of the crystalline structure.
Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the following steps are performed to determine its structure:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using computational methods to generate an initial electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

The logical relationship for the structure determination process is outlined below:

G Data Diffraction Data (Intensities & Positions) UnitCell Unit Cell Parameters & Space Group Data->UnitCell Phase Phase Problem Solution (Direct Methods) Data->Phase Refinement Least-Squares Refinement Data->Refinement UnitCell->Phase Model Initial Structural Model (Electron Density Map) Phase->Model Model->Refinement Final Final Crystal Structure (Atomic Coordinates, Bond Lengths, Angles) Refinement->Final

Logical flow of single-crystal structure determination.

Data Presentation

Should experimental data become available, it would be presented in the following standardized tabular format for clarity and ease of comparison.

Table 3: Example Data for a Hypothetical Crystal Structure Determination of this compound

ParameterValue
Empirical formulaC₁₄H₁₁FO
Formula weight214.24
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a (Å)[value]
b (Å)[value]
c (Å)[value]
α (°)90
β (°)[value]
γ (°)90
Volume (ų)[value]
Z4
Density (calculated) (Mg/m³)[value]
Absorption coefficient (mm⁻¹)[value]
F(000)[value]
Crystal size (mm³)[value]
Theta range for data collection (°)[value]
Index ranges[h, k, l ranges]
Reflections collected[value]
Independent reflections[value] [R(int) = value]
Completeness to theta = 25.242° (%)[value]
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters[values]
Goodness-of-fit on F²[value]
Final R indices [I>2sigma(I)]R1 = [value], wR2 = [value]
R indices (all data)R1 = [value], wR2 = [value]
Largest diff. peak and hole (e.Å⁻³)[values]

Conclusion

While the definitive crystal structure of this compound awaits experimental elucidation, this guide provides a robust framework for its prediction and determination. The anticipated monoclinic P2₁/c space group, informed by the structure of 4-methylbenzophenone, offers a strong starting point for researchers. The detailed experimental protocols for synthesis, crystallization, and X-ray diffraction analysis outlined herein provide a clear pathway for obtaining the empirical data necessary to fully characterize the solid-state structure of this compound, which is of significant interest to the scientific and drug development communities.

References

The Benzophenone Core: A Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold, a diaryl ketone, is a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the discovery and history of substituted benzophenones, their synthesis, and their diverse applications in drug development. We delve into the detailed experimental protocols for their synthesis and biological evaluation, present quantitative structure-activity relationship (QSAR) data in structured tables, and visualize key signaling pathways modulated by these compounds. This document is intended to be a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

A Journey Through Time: The History of Substituted Benzophenones

The story of benzophenone begins in the 19th century with its initial synthesis. However, its true potential as a versatile scaffold in medicinal chemistry unfolded over the subsequent decades.

  • Early Discovery and Photochemistry: Benzophenone was first synthesized in 1834.[4] Early investigations into its properties revealed its utility as a photosensitizer in photochemical reactions.[4] This characteristic laid the groundwork for its later use in various industrial and biological applications.

  • Emergence in Medicinal Chemistry: The 20th century marked the beginning of the exploration of substituted benzophenones for their therapeutic potential. Researchers began to understand that modifying the phenyl rings with different functional groups could dramatically alter the compound's biological activity.[1][2]

  • A Scaffold for Diverse Activities: Over the years, substituted benzophenones have been identified as potent agents with a wide range of pharmacological effects, including:

    • Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory properties, often attributed to their ability to inhibit enzymes like cyclooxygenases (COX).[5][6]

    • Anticancer: A substantial body of research has focused on the anticancer activities of benzophenones, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[7][8] Their mechanisms of action often involve the inhibition of key signaling pathways like the Vascular Endothelial Growth Factor (VEGF) pathway.

    • Antimicrobial: The benzophenone core has been incorporated into molecules with significant antibacterial and antifungal properties.[9][10]

    • Antiviral: Research has also demonstrated the potential of benzophenone derivatives as antiviral agents, including activity against HIV.[11][12]

    • Neuroprotective: More recently, substituted benzophenones have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's, primarily through the inhibition of cholinesterase enzymes.[13]

This historical journey highlights the evolution of substituted benzophenones from a simple organic molecule to a privileged scaffold in modern drug discovery.

Synthesis of the Benzophenone Core: Key Experimental Protocols

The synthesis of substituted benzophenones is most commonly achieved through two primary methods: Friedel-Crafts acylation and Grignard reactions.

Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction is a cornerstone for synthesizing aryl ketones.

General Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas.

  • Reagent Addition: Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) is suspended in an anhydrous solvent (e.g., dichloromethane or carbon disulfide) and cooled to 0 °C in an ice bath. The substituted benzoyl chloride (1.0 equivalent) is then added slowly to the stirred suspension.

  • Aromatic Substrate Addition: The substituted benzene (1.2 equivalents) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction is carefully quenched by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are then washed with a saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Grignard Reaction

The Grignard reaction offers an alternative and versatile route to unsymmetrically substituted benzophenones.

General Protocol:

  • Grignard Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of the aryl bromide or iodide in an anhydrous ether (e.g., diethyl ether or THF) is added dropwise to initiate the formation of the Grignard reagent.

  • Reaction with a Benzonitrile or Benzoyl Chloride: The prepared Grignard reagent is then reacted with a substituted benzonitrile or benzoyl chloride at a low temperature (typically 0 °C to -78 °C).

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Quantitative Analysis of Biological Activity

The biological activity of substituted benzophenones is highly dependent on the nature and position of the substituents on the phenyl rings. The following tables summarize the quantitative data for various biological activities.

Table 1: Anticancer Activity of Substituted Benzophenones
CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 1 HL-600.48[8]
A-5490.82[8]
SMMC-77210.26[8]
SW4800.99[8]
Compound 8 HL-600.15[8]
SMMC-77211.02[8]
A-5493.92[8]
SW4800.51[8]
Compound 9 HL-600.16[8]
SMMC-77210.80[8]
A-5494.61[8]
SW4800.93[8]
Compound 8d HT-10801.12[7]
A-5491.04[7]
Compound 8h HT-10801.42[7]
A-5491.36[7]
Compound 8l HT-10800.94[7]
A-5490.88[7]
Glucoside 4 MCF-728.6[6]
Glucoside 5 MCF-735.4[6]

IC₅₀: The half maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of Substituted Benzophenones
CompoundAssayInhibition (%) / IC₅₀ (µM)Reference
para-fluoro derivative IL-6 InhibitionIC₅₀ = 0.19 µM[1]
Glucoside 4 Croton oil-induced ear edema51% inhibition[6]
Glucoside 6 Croton oil-induced ear edema67% inhibition[6]
Glucoside 7 Croton oil-induced ear edema73% inhibition[6]
Compound 5 ROS ProductionIC₅₀ = 1.42 ± 0.1 µg/mL[14]

IC₅₀: The half maximal inhibitory concentration. ROS: Reactive Oxygen Species.

Table 3: Antibacterial Activity of Substituted Benzophenones
CompoundBacterial StrainMIC (µg/mL)Reference
Compound 9a S. aureus62.5[10]
B. subtilis62.5[10]
P. aeruginosa125[10]
K. pneumoniae125[10]
Compound 9e S. aureus31.25[10]
B. subtilis62.5[10]
P. aeruginosa62.5[10]
K. pneumoniae125[10]
Compound 9g S. aureus31.25[10]
B. subtilis31.25[10]
P. aeruginosa62.5[10]
K. pneumoniae62.5[10]

MIC: Minimum Inhibitory Concentration.

Table 4: Antiviral Activity of Substituted Benzophenones against HIV-1
CompoundEC₅₀ (nM)Reference
Analogue 10i 2.9[12]
Analogue 13b 4.2[12]
Compound 13d 4.9[11]
Compound 15d 120[11]

EC₅₀: The half maximal effective concentration.

Table 5: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity
CompoundEnzymeIC₅₀ (µM)Reference
Compound 6 hBuChE1.16[13]
Compound 12 AChE17.41 ± 0.22[15]

IC₅₀: The half maximal inhibitory concentration. hBuChE: human Butyrylcholinesterase.

Unraveling the Mechanism: Signaling Pathways

The diverse biological activities of substituted benzophenones stem from their ability to modulate various cellular signaling pathways. Here, we visualize two key pathways implicated in their anticancer and anti-inflammatory effects.

Inhibition of VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Certain substituted benzophenones have been shown to inhibit this pathway, thereby suppressing tumor growth.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Benzophenone Substituted Benzophenone Benzophenone->VEGFR Inhibits

Caption: Inhibition of the VEGF signaling pathway by substituted benzophenones.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its inhibition by certain benzophenone derivatives contributes to their anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by substituted benzophenones.

Detailed Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[10][16]

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Test Compound: The substituted benzophenone is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the substituted benzophenone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Acetylcholinesterase Inhibition: Ellman's Assay

Ellman's assay is a simple, rapid, and sensitive method for the determination of acetylcholinesterase (AChE) activity.[17][18][19]

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the enzyme activity.

  • IC₅₀ Calculation: The IC₅₀ value is determined as the concentration of the inhibitor that causes a 50% reduction in the enzyme activity.

Conclusion and Future Perspectives

Substituted benzophenones have firmly established their place as a versatile and valuable scaffold in the landscape of medicinal chemistry. Their journey from a simple organic molecule to the core of numerous bioactive compounds is a testament to the power of chemical modification in tuning biological activity. This technical guide has provided a comprehensive overview of their history, synthesis, and diverse pharmacological applications, supported by detailed experimental protocols and quantitative data.

The future of substituted benzophenones in drug development remains bright. Further exploration of their structure-activity relationships, elucidation of their mechanisms of action, and the application of modern drug design strategies will undoubtedly lead to the discovery of new and more potent therapeutic agents. The continued investigation of this remarkable scaffold holds great promise for addressing a wide range of unmet medical needs.

References

Theoretical Investigation of the Electronic Properties of 4-Fluoro-4'-methylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 4-Fluoro-4'-methylbenzophenone. While specific experimental and extensive theoretical data for this particular molecule are not widely available in published literature, this document outlines the established computational methodologies that can be employed for such an analysis. The data presented herein is illustrative and based on computational studies of analogous benzophenone derivatives, providing a robust template for future research.[1][2]

Introduction

This compound is a derivative of benzophenone, a class of compounds with significant applications in photochemistry, polymer science, and as photoinitiators.[3] The introduction of fluorine and methyl groups to the benzophenone core can significantly alter its electronic structure, thereby influencing its photophysical properties and reactivity. A thorough understanding of these electronic properties at a molecular level is crucial for the rational design of new materials and pharmaceutical agents.[3]

This guide details the theoretical protocols for a comprehensive analysis of this compound's electronic characteristics using quantum chemical calculations.

Computational Methodology

The theoretical investigation of the electronic properties of this compound would be conducted using computational chemistry, primarily employing Density Functional Theory (DFT). This approach has been successfully used to study the structural, electronic, and optical properties of similar benzophenone derivatives.[1][2]

Geometry Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry of this compound. This is typically achieved using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a suitable basis set, for instance, 6-311++G(d,p).[1] The optimization process aims to find the lowest energy conformation of the molecule. Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, which is verified by the absence of imaginary frequencies.[1]

Electronic Properties Calculation

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[4] Other quantum chemical parameters such as ionization potential, electron affinity, chemical hardness, chemical potential, and electrophilicity index can also be derived from the HOMO and LUMO energies.[1][2]

Simulation of UV-Visible Spectra

To understand the electronic transitions and optical properties, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed.[1] These calculations can predict the absorption wavelengths, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO to LUMO). The simulations can be carried out in the gas phase as well as in different solvents to study the effect of the environment on the electronic absorption spectra.[1][2]

Experimental Protocols

A typical computational workflow for the theoretical investigation of this compound is as follows:

  • Molecular Structure Creation: The 3D structure of this compound is drawn using a molecular modeling program like GaussView.

  • Geometry Optimization: The initial structure is optimized using a DFT method, for example, the B3LYP functional with the 6-311++G(d,p) basis set, using a computational chemistry software package like Gaussian 09.[1]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm it is a true minimum on the potential energy surface.

  • Electronic Property Analysis: From the output of the geometry optimization, the HOMO and LUMO energies are extracted, and other electronic properties are calculated.

  • UV-Visible Spectrum Simulation: TD-DFT calculations are performed on the optimized structure to simulate the UV-Visible absorption spectrum.

G Computational Workflow for Electronic Property Analysis A 1. Molecular Structure Creation (e.g., GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C D 4. Electronic Property Analysis (HOMO, LUMO, etc.) C->D E 5. UV-Visible Spectrum Simulation (TD-DFT) C->E fmo Frontier Molecular Orbital Energy Diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Energy Gap (ΔE) (Electronic Excitation)

References

Photophysical Properties of Fluorinated Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and photophysical characterization of fluorinated benzophenone derivatives. Fluorination can significantly alter the electronic and photophysical properties of benzophenone, a widely studied aromatic ketone, leading to enhanced photostability and tunable spectroscopic characteristics.[1] These modifications are of great interest in the development of novel photosensitizers, probes, and materials for various applications, including drug development and organic light-emitting diodes (OLEDs).[2][3]

The introduction of fluorine atoms onto the benzophenone scaffold can influence its absorption and emission properties, as well as the efficiencies of radiative and non-radiative decay pathways. The electron-withdrawing nature of fluorine can affect the energies of the n-π* and π-π* electronic transitions, which are fundamental to the photophysics of benzophenones.

Absorption and Emission Characteristics

Fluorination can lead to shifts in the absorption and emission maxima of benzophenone derivatives. These shifts are dependent on the number and position of the fluorine substituents.[4] Spectroscopic studies have shown that these derivatives can have tunable absorption and emission spectra.[1][4]

Table 1: Absorption and Emission Properties of Selected Fluorinated Benzophenone Derivatives

Compound Solvent λ_abs (nm) λ_em (nm) Stokes Shift (cm⁻¹) Reference
4-Fluorobenzophenone Cyclohexane - - - [5]
4,4'-Difluorobenzophenone Cyclohexane - - - [5]
Bis(2,4,5-trifluorophenyl)methanone Derivatives Ethanol Tunable Tunable - [1][4]
2,2',4,4'-Tetrahydroxybenzophenone (BP-2) Acetonitrile - - - [6]

| 2-Hydroxy-4-methoxybenzophenone (BP-3) | Acetonitrile | - | - | - |[6] |

Note: Specific quantitative data for absorption and emission maxima of a wide range of fluorinated benzophenones is dispersed across the literature and often presented graphically rather than in tables. The table above reflects the type of data available; specific values would need to be extracted from individual research articles.

Quantum Yields and Excited-State Lifetimes

The fluorescence quantum yield (Φf) and the triplet quantum yield (ΦT) are critical parameters that describe the efficiency of fluorescence and intersystem crossing, respectively. Benzophenone and its derivatives are known for their high intersystem crossing efficiency, often approaching unity.[7] Fluorination can potentially modulate this efficiency.[8][9] The lifetimes of the excited singlet (S₁) and triplet (T₁) states are also key to understanding their photochemical behavior.

Table 2: Quantum Yields and Excited-State Lifetimes of Selected Benzophenone Derivatives

Compound Solvent Φ_f Φ_T τ_S (ps) τ_T (µs) Reference
Benzophenone Acetonitrile < 0.01 ~1 ~5-15 - [7][10][11]
Fluorinated Benzophenones (General) Various Generally Low High - - [2][4]
4-Trifluoromethylbenzophenone Cyclohexane - - - - [5]

| 4-Fluorobenzophenone | Cyclohexane | - | - | - | - |[5] |

Key Photophysical Processes and Excited-State Dynamics

Upon absorption of UV light, benzophenone derivatives are promoted to an excited singlet state (S₁). Due to strong spin-orbit coupling, they typically undergo rapid and efficient intersystem crossing (ISC) to the triplet manifold (T₁).[8][12] This high triplet quantum yield is a hallmark of benzophenone photochemistry. The T₁ state is relatively long-lived and is the primary photoactive species, responsible for processes like hydrogen abstraction and energy transfer.[7][13]

Jablonski_Diagram cluster_S Singlet States cluster_T Triplet States S0 S₀ (Ground State) S1 S₁ (n,π*) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (n,π*) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Jablonski diagram for benzophenone derivatives.

Experimental Protocols

Synthesis of Fluorinated Benzophenone Derivatives

A general method for synthesizing fluorinated benzophenones involves the iterative nucleophilic aromatic substitution (SNAr) on a polyfluorinated benzophenone precursor.[1][4]

Example Protocol: Synthesis of bis(2,4,5-trifluorophenyl)methanone [1][4]

  • Grignard Reaction: React 1-bromo-2,4,5-trifluorobenzene with magnesium turnings in a suitable ether solvent (e.g., anhydrous diethyl ether or THF) to form the Grignard reagent.

  • Addition to Aldehyde: Add 2,4,5-trifluorobenzaldehyde dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the diaryl methanol.

  • Oxidation: Oxidize the resulting benzyl alcohol to the corresponding benzophenone using an oxidizing agent such as pyridinium chlorochromate (PCC) or an oxoammonium salt.

  • Purification: Purify the final product by column chromatography or recrystallization.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficients (ε).

Protocol:

  • Sample Preparation: Prepare a stock solution of the fluorinated benzophenone derivative in a UV-grade solvent (e.g., cyclohexane, acetonitrile, or ethanol). Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum of each solution in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 200-450 nm). Use the pure solvent as a reference.

  • Data Analysis: Identify the λ_abs values from the spectra. Calculate the molar absorption coefficient (ε) at λ_abs using the Beer-Lambert law (A = εcl).

Steady-State Fluorescence and Phosphorescence Spectroscopy

This method is used to measure the emission spectra of the compounds.

Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in a suitable solvent to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1). For phosphorescence measurements, samples are often cooled to 77 K in a rigid matrix (e.g., ethanol glass) to minimize non-radiative decay.[6][14]

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube).

  • Measurement:

    • Fluorescence: Excite the sample at or near its λ_abs. Scan the emission monochromator to record the fluorescence spectrum.

    • Phosphorescence: For low-temperature measurements, place the sample in a dewar filled with liquid nitrogen. Use a pulsed excitation source or a mechanical chopper to introduce a delay between excitation and detection, allowing the short-lived fluorescence to decay before collecting the long-lived phosphorescence.[14]

  • Data Correction: Correct the raw emission spectra for the wavelength-dependent response of the instrument.

Determination of Fluorescence Quantum Yield (Φf)

The relative quantum yield is commonly determined by comparing the fluorescence of the sample to that of a well-characterized standard.[4][15][16]

Protocol (Relative Method):

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate or 9,10-diphenylanthracene).[4][17]

  • Sample Preparation: Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects.

  • Measurement: Record the absorption and corrected fluorescence spectra for both the sample and the standard under identical instrumental conditions (excitation wavelength, slit widths).

  • Calculation: Calculate the quantum yield using the following equation: Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Spectroscopy

Techniques like nanosecond transient absorption (ns-TA) spectroscopy are used to study the properties of transient species, such as triplet states.[7][18]

Protocol (Nanosecond Transient Absorption):

  • Instrumentation: A typical ns-TA setup consists of a pulsed laser for excitation (the "pump," e.g., a Nd:YAG laser) and a broadband light source for probing (the "probe," e.g., a Xenon arc lamp).[7]

  • Measurement: The sample is excited by the pump pulse, and the change in absorbance is monitored by the probe beam at various time delays after the pump pulse.

  • Data Analysis: The transient absorption spectra (ΔA vs. wavelength) at different delay times provide information about the absorption of the excited states. The decay kinetics at a specific wavelength can be fitted to determine the lifetime of the transient species (e.g., the triplet state).[5][7]

Experimental and Logical Workflow

The characterization of fluorinated benzophenone derivatives typically follows a logical progression from synthesis to detailed photophysical analysis.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_photophysics Photophysical Characterization synthesis Synthesis of Fluorinated Benzophenone Derivative purification Purification (Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis steady_state Steady-State Fluorescence & Phosphorescence uv_vis->steady_state time_resolved Time-Resolved Spectroscopy (e.g., ns-TA) uv_vis->time_resolved quantum_yield Quantum Yield Determination steady_state->quantum_yield

General workflow for synthesis and characterization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-4'-methylbenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Friedel-Crafts acylation is a fundamental and versatile organic reaction that facilitates the attachment of an acyl group to an aromatic ring, forming a carbon-carbon bond.[1][2] This electrophilic aromatic substitution reaction is a cornerstone in the synthesis of aryl ketones, which are crucial intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials.[1][3] 4-Fluoro-4'-methylbenzophenone is a diaryl ketone derivative with significant applications as a photoinitiator in UV-curable coatings and inks, a UV absorber, and, notably, as a key building block in the synthesis of pharmaceuticals and agrochemicals.[4][5] The presence of a fluorine atom can enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates, making fluorinated intermediates like this benzophenone derivative highly valuable in medicinal chemistry.[6] For instance, it serves as a precursor for thiazole derivatives that exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2).[6]

This document provides a detailed protocol for the synthesis of this compound from fluorobenzene and 4-methylbenzoyl chloride using a Lewis acid catalyst. It includes a comprehensive experimental workflow, quantitative data, and safety considerations.

Reaction Mechanism and Logical Workflow

The synthesis proceeds via a classic Friedel-Crafts acylation mechanism. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), activates the 4-methylbenzoyl chloride to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorobenzene ring. Due to the ortho-, para-directing nature of the fluorine substituent, the acylation predominantly occurs at the para position, leading to the desired product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Logical Relationship A 4-Methylbenzoyl Chloride C Acylium Ion Complex [CH₃-C₆H₄-C=O]⁺[AlCl₄]⁻ A->C + AlCl₃ B AlCl₃ (Lewis Acid) D Fluorobenzene C->D Electrophilic Attack E Sigma Complex (Arenium Ion) D->E + Acylium Ion F This compound E->F - H⁺, -AlCl₃ R1 Reagents: 4-Methylbenzoyl Chloride Fluorobenzene R3 Reaction (Friedel-Crafts Acylation) R1->R3 R2 Catalyst: Anhydrous AlCl₃ R2->R3 R4 Product: This compound R3->R4

Caption: Reaction mechanism for the Friedel-Crafts acylation of fluorobenzene.

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound.

Materials and Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a gas outlet (connected to a bubbler or drying tube)

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and recrystallization

  • TLC plates (silica gel)

Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 4-Methylbenzoyl chloride (p-Toluoyl chloride)

  • Fluorobenzene

  • Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane[7] (solvent)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Hexane for recrystallization

Synthesis Workflow

The experimental process involves setting up the reaction under inert conditions, followed by the reaction itself, quenching, extraction, and finally purification of the product.

G A Setup Assemble dry glassware under N₂ atmosphere. B Catalyst Suspension Suspend anhydrous AlCl₃ in solvent. A->B C Cooling Cool suspension to 0-5 °C in an ice bath. B->C D Acyl Chloride Addition Add 4-methylbenzoyl chloride dropwise. C->D E Fluorobenzene Addition Add fluorobenzene dropwise, maintaining T < 10 °C. D->E F Reaction Warm to room temp and stir for 1-3 hours. Monitor by TLC. E->F G Quenching Pour mixture slowly onto crushed ice and conc. HCl. F->G H Extraction Separate organic layer. Extract aqueous layer with solvent. G->H I Washing Wash combined organic layers with NaHCO₃ and brine. H->I J Drying & Concentration Dry with MgSO₄, filter, and evaporate solvent. I->J K Purification Recrystallize crude product from a suitable solvent. J->K L Characterization Obtain melting point, NMR, IR, and MS data. K->L

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure:
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 - 1.3 equivalents). Add an anhydrous solvent such as dichloromethane to create a stirrable suspension.[1]

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.[7]

  • Reagent Addition:

    • Dissolve 4-methylbenzoyl chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 10 °C.[1]

    • Following this, add fluorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the low temperature.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.[1]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with the solvent.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to obtain pure this compound as a white crystalline solid.[4]

Data Presentation

Quantitative Experimental Data

The following table summarizes typical quantities and conditions for the synthesis.

ParameterValueNotes
Reactants
4-Methylbenzoyl Chloride1.0 eqLimiting reagent.
Fluorobenzene1.1 eqUsed in slight excess.
Anhydrous AlCl₃1.2 eqLewis acid catalyst. Must be anhydrous.[7]
Solvent
Anhydrous Dichloromethane~5 mL per gram of AlCl₃Solvent must be dry. 1,2-dichloroethane is also an option.[7]
Reaction Conditions
Addition Temperature0 - 10 °CControlled dropwise addition is crucial.[7]
Reaction TemperatureRoom TemperatureAllowed to warm after additions are complete.
Reaction Time1 - 3 hoursMonitor by TLC until starting material is consumed.
Product
Theoretical YieldCalculated based on limiting reagentC₁₄H₁₁FO, Molar Mass: 214.24 g/mol .
Reported Yield85.2%Yield reported for the reaction of 4-methyl-benzoyl chloride and fluorobenzene.[4]
AppearanceWhite crystalline solid[4]
Product Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Analysis MethodData
¹H NMR Peaks corresponding to aromatic protons on both rings and a singlet for the methyl group protons.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons (with C-F splitting for the fluorinated ring), and the methyl carbon.
FTIR (cm⁻¹) Strong absorption band around 1650-1670 cm⁻¹ (C=O stretch), and characteristic bands for C-F and C-H aromatic stretches.[9]
Mass Spec (MS) Molecular ion peak (M⁺) corresponding to the mass of the product (m/z = 214.24).[9]
Molecular Formula C₁₄H₁₁FO[6]

Safety Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 4-Methylbenzoyl Chloride: Corrosive and a lachrymator. It is moisture-sensitive. Handle with care in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. All handling should occur in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.

References

Application Notes and Protocols for 4-Fluoro-4'-methylbenzophenone as a Photoinitiator in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Fluoro-4'-methylbenzophenone as a Type II photoinitiator for free-radical polymerization. This document outlines its mechanism of action, provides detailed experimental protocols for its use in UV curing of acrylate-based formulations, and presents a summary of its chemical and physical properties.

Introduction

This compound is a substituted benzophenone derivative used as a photoinitiator in UV-curable formulations such as coatings, inks, and adhesives.[1] As a Type II photoinitiator, it requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization. Upon exposure to UV light, the this compound molecule is excited to a triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, resulting in the formation of a ketyl radical and an amine radical. The amine radical is the primary species that initiates the polymerization of monomers, such as acrylates. This mechanism is characteristic of benzophenone-based photoinitiators.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for formulation development and for understanding the behavior of the photoinitiator in different solvent and monomer systems.

PropertyValue
CAS Number 530-46-1
Molecular Formula C₁₄H₁₁FO
Molecular Weight 214.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 96-98 °C
Boiling Point 326 °C
Solubility Soluble in organic solvents such as acetone, THF, and chloroform. Insoluble in water.
UV Absorption Maxima Typically in the range of 250-350 nm

Photoinitiation Mechanism and Experimental Workflow

The photoinitiation process and a general experimental workflow for UV curing are depicted in the following diagrams.

G cluster_photoinitiation Photoinitiation Mechanism PI This compound (PI) PI_star Excited State PI* PI->PI_star UV Light (hν) Radicals Ketyl Radical + Amine Radical PI_star->Radicals Hydrogen Abstraction Monomer Acrylate Monomer Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation Co_initiator Tertiary Amine (Co-initiator) Co_initiator->Radicals

Caption: Photoinitiation mechanism of this compound.

G cluster_workflow Experimental Workflow Formulation 1. Formulation Preparation (Monomer + PI + Co-initiator) Coating 2. Substrate Coating (e.g., Spin Coating) Formulation->Coating Curing 3. UV Curing (UV Lamp Exposure) Coating->Curing Analysis 4. Polymer Characterization (FTIR, DSC, etc.) Curing->Analysis

Caption: General experimental workflow for UV curing.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound in the photopolymerization of acrylate monomers.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

Objective: To prepare a liquid photocurable resin.

Materials:

  • This compound (Photoinitiator)

  • Ethyl-4-(dimethylamino)benzoate (EDB) or Triethanolamine (TEA) (Co-initiator)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer)

  • Amber vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • In an amber vial, weigh the desired amounts of this compound and the co-initiator. A typical starting concentration range is 0.5-3 wt% for the photoinitiator and 1-5 wt% for the co-initiator, relative to the monomer weight.

  • Add the desired amount of acrylate monomer (e.g., TMPTA) to the vial.

  • Securely cap the vial and mix the contents thoroughly using a vortex mixer until a homogeneous solution is obtained. If necessary, gentle warming can be applied to aid dissolution.

  • Store the formulation in a dark, cool place prior to use.

Protocol 2: UV Curing of the Acrylate Formulation

Objective: To polymerize the liquid resin into a solid film.

Equipment:

  • UV curing system (e.g., medium-pressure mercury lamp or 365 nm UV LED)

  • Substrate (e.g., glass slide, metal panel)

  • Film applicator (e.g., spin coater, doctor blade)

  • Nitrogen purge (optional, to reduce oxygen inhibition)

Procedure:

  • Prepare the substrate by ensuring it is clean and dry.

  • Apply a thin film of the prepared formulation onto the substrate using a film applicator to a desired thickness (e.g., 25-100 µm).

  • Place the coated substrate in the UV curing chamber. If using, start the nitrogen purge to create an inert atmosphere.

  • Expose the film to UV radiation. The required dose will depend on the lamp intensity, film thickness, and photoinitiator concentration. A typical starting point is a UV dose of 500-2000 mJ/cm².

  • After exposure, the film should be cured (solidified).

Protocol 3: Monitoring Polymerization Kinetics with Real-Time FTIR Spectroscopy

Objective: To quantify the rate and extent of polymerization.

Equipment:

  • FTIR spectrometer with an attenuated total reflectance (ATR) accessory

  • UV light guide coupled to a UV source

Procedure:

  • Place a small drop of the liquid formulation onto the ATR crystal.

  • Position the UV light guide at a fixed distance from the sample.

  • Initiate real-time data collection on the FTIR spectrometer, monitoring the decrease in the acrylate C=C double bond absorption peak (typically around 1635 cm⁻¹).

  • Simultaneously, open the shutter of the UV lamp to begin the photopolymerization.

  • Continue collecting spectra until the peak area of the acrylate C=C bond no longer changes, indicating the completion of the reaction.

  • The percentage of monomer conversion can be calculated from the initial and final peak areas.

Quantitative Data

While specific kinetic data for this compound is not extensively available in the public domain, the performance of benzophenone-based photoinitiators is well-documented. The following table provides a comparative overview of the photopolymerization of an acrylate monomer using different Type II photoinitiator systems. This data can serve as a benchmark for experiments with this compound.

Photoinitiator SystemMonomerCo-initiatorLight Intensity (mW/cm²)Final Conversion (%)
Benzophenone / TEATMPTATriethanolamine10~85
4-Methylbenzophenone / EDBTMPTAEthyl-4-(dimethylamino)benzoate10~90

Note: The actual performance of this compound may vary and should be determined experimentally.

Applications in Research and Development

This compound is a valuable tool for researchers in polymer chemistry and materials science. Its applications include:

  • Development of Novel Polymeric Materials: Used to synthesize polymers with tailored properties for various applications.

  • Drug Delivery Systems: In the fabrication of hydrogels and other polymeric matrices for controlled drug release.

  • Biomaterials and Tissue Engineering: For the creation of scaffolds and other structures that support cell growth.

  • Adhesives and Coatings: In the formulation of high-performance UV-curable adhesives and protective coatings.

Safety Precautions

  • Always work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid direct exposure of skin and eyes to UV radiation. Use UV-blocking shields and eyewear.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

References

Applications of 4-Fluoro-4'-methylbenzophenone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-4'-methylbenzophenone is a versatile scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse range of biologically active compounds. Its unique structural features, including a fluorinated phenyl ring and a methyl-substituted phenyl ring connected by a ketone linker, contribute to the favorable pharmacokinetic and pharmacodynamic properties of its derivatives. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methyl group can provide a site for further functionalization or contribute to specific receptor interactions.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents targeting inflammation, Alzheimer's disease, and cancer.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 530-46-1[2]
Molecular Formula C₁₄H₁₁FO[2]
Molecular Weight 214.23 g/mol [2]
Appearance White crystalline powder
Melting Point 96-98 °C
Boiling Point 334.8 °C at 760 mmHg
LogP 3.86

Application 1: Synthesis of Anti-inflammatory Agents (COX-2 Inhibitors)

This compound serves as a key starting material for the synthesis of thiazole-based derivatives that exhibit potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.

Signaling Pathway: COX-2 in Inflammation

Inflammatory stimuli, such as cytokines and growth factors, activate intracellular signaling cascades, primarily involving MAP kinases (e.g., p38, ERK) and the NF-κB pathway.[3][4] These pathways converge on the nucleus to promote the transcription of the COX-2 gene, leading to increased production of prostaglandins (PGs), which are key mediators of inflammation.[1][3][5] Selective COX-2 inhibitors block the synthesis of these pro-inflammatory prostaglandins without affecting the gastroprotective functions of the constitutively expressed COX-1 enzyme.[1]

COX2_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli MAPK_Pathway MAPK Pathway (p38, ERK) Inflammatory Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory Stimuli->NFkB_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors COX2_Gene COX-2 Gene Transcription_Factors->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Transcription & Translation Prostaglandins Prostaglandins (PGs) Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation COX2_Inhibitor Thiazole Derivatives (from this compound) COX2_Inhibitor->COX2_Enzyme Inhibition Thiazole_Synthesis_Workflow Start Start Step1 Bromination of This compound Start->Step1 Step2 Hantzsch Thiazole Synthesis with Thiourea Step1->Step2 Purification Purification (Recrystallization) Step2->Purification Final_Product 2-Amino-4-(4-fluorophenyl)-5- (4-methylphenyl)thiazole Purification->Final_Product AD_Pathway cluster_amyloid Amyloidogenic Pathway cluster_cholinergic Cholinergic Synapse APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE-1 Ab Amyloid-β (Aβ) sAPPb->Ab γ-secretase Plaques Aβ Plaques Ab->Plaques ACh_release Acetylcholine (ACh) Release ACh_synapse ACh in Synapse ACh_release->ACh_synapse ACh_receptor Postsynaptic Receptor ACh_synapse->ACh_receptor Binding Choline_Acetate Choline + Acetate ACh_synapse->Choline_Acetate AChE AChE Acetylcholinesterase (AChE) BACE1 β-secretase (BACE-1) gSecretase γ-secretase AD_Drug Fluorinated Benzophenone Derivatives AD_Drug->AChE Inhibition AD_Drug->BACE1 Inhibition Anticancer_Workflow Start This compound Synthesis Multi-step Synthesis of Benzophenone-Thiazole Derivatives Start->Synthesis In_Vitro In Vitro Cytotoxicity Assays (e.g., MTT, LDH) Synthesis->In_Vitro In_Vivo In Vivo Murine Models In_Vitro->In_Vivo Mechanism Mechanism of Action Studies (e.g., VEGF-A Inhibition) In_Vivo->Mechanism Lead_Compound Lead Compound Identification Mechanism->Lead_Compound

References

Application Notes and Protocols for the Photochemical Reduction of 4-Fluoro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the photochemical reduction of 4-Fluoro-4'-methylbenzophenone, a reaction of significant interest in organic synthesis for the formation of carbon-carbon bonds and the generation of complex molecular architectures. These application notes include a comprehensive experimental procedure, data presentation, and visualizations of the reaction mechanism and workflow.

Introduction

Benzophenones are a class of aromatic ketones widely utilized in photochemistry. Upon absorption of ultraviolet (UV) light, this compound is excited to a singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. This triplet state can abstract a hydrogen atom from a suitable donor, such as a secondary alcohol, to initiate a reduction reaction. The photochemical reduction of this compound in isopropanol yields 4,4'-difluoro-4,4'-dimethylbenzopinacol, a dimeric alcohol. This process is a classic example of a photoreductive coupling reaction.

Data Presentation

ParameterValueCompoundNotes
Reactant Mass 992 mgThis compound-
Solvent Volume 16 mLIsopropyl AlcoholServes as both solvent and hydrogen donor.
Catalyst ~8 dropsGlacial Acetic AcidPrevents potential side reactions.
Irradiation Wavelength 350 nmThis compoundUV-A radiation to excite the n-π* transition.
Photoreduction Quantum Efficiency (Φ) 7.75%4-Bromo-4'-methylbenzophenoneA comparative value for a similar halogenated benzophenone derivative.[1]

Experimental Protocols

This section details the methodology for the photochemical reduction of this compound to 4,4'-difluoro-4,4'-dimethylbenzopinacol.

Materials and Equipment:

  • This compound

  • Isopropyl alcohol (reagent grade)

  • Glacial acetic acid

  • Quartz reaction vessel or borosilicate glass tube

  • Photochemical reactor with a 350 nm UV lamp

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator (optional)

  • NMR spectrometer and/or IR spectrometer for product characterization

Procedure:

  • Solution Preparation: In a quartz reaction vessel or a borosilicate glass tube, dissolve 992 mg of this compound in 16 mL of isopropyl alcohol. Gentle warming may be necessary to ensure complete dissolution.

  • Addition of Catalyst: Add approximately 8 drops of glacial acetic acid to the solution.

  • Degassing (Optional but Recommended): To improve reaction efficiency by preventing quenching of the excited state by oxygen, it is recommended to degas the solution. This can be achieved by bubbling a gentle stream of an inert gas, such as nitrogen or argon, through the solution for 10-15 minutes.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a 350 nm UV lamp. Ensure the vessel is positioned to receive uniform irradiation. The reaction should be stirred continuously. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) by observing the disappearance of the starting material. The formation of a white precipitate of the benzopinacol product is a visual indicator of the reaction's progress. Reaction times can vary from several hours to days depending on the light source intensity and reaction scale.[2]

  • Work-up and Product Isolation:

    • Once the reaction is deemed complete (e.g., by TLC or after a significant amount of precipitate has formed), cool the reaction mixture in an ice bath to maximize crystallization of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of cold isopropyl alcohol to remove any unreacted starting material and other impurities.

    • Dry the purified 4,4'-difluoro-4,4'-dimethylbenzopinacol product. The filtrate can be concentrated using a rotary evaporator to recover any dissolved product, which can then be further purified by recrystallization.

  • Characterization: The identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the carbonyl peak of the starting benzophenone in the IR spectrum and the appearance of a hydroxyl peak are indicative of the reaction's success.

Visualizations

Reaction Mechanism:

The photochemical reduction of this compound proceeds through a free-radical mechanism initiated by the photo-excited triplet state of the benzophenone derivative.

ReactionMechanism cluster_0 Step 1: Photoexcitation and Intersystem Crossing cluster_1 Step 2: Hydrogen Abstraction cluster_2 Step 3: Dimerization Start This compound (S₀) S1 Singlet Excited State (S₁) Start->S1 hν (350 nm) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1_state Triplet Ketone KetylRadical Ketyl Radical T1_state->KetylRadical H-atom abstraction Isopropanol Isopropanol IsopropylRadical Isopropyl Radical Isopropanol->IsopropylRadical KetylRadical1 Ketyl Radical Product 4,4'-difluoro-4,4'-dimethylbenzopinacol KetylRadical1->Product KetylRadical2 Ketyl Radical KetylRadical2->Product ExperimentalWorkflow Start Start Prep Prepare solution of 4-Fluoro-4'-methyl- benzophenone in Isopropanol Start->Prep Catalyst Add Acetic Acid Catalyst Prep->Catalyst Degas Degas with N₂ or Ar (optional) Catalyst->Degas Irradiate Irradiate at 350 nm with stirring Degas->Irradiate Precipitate Formation of white precipitate Irradiate->Precipitate Cool Cool reaction mixture in an ice bath Precipitate->Cool Filter Filter to collect the solid product Cool->Filter Wash Wash with cold Isopropanol Filter->Wash Dry Dry the purified product Wash->Dry Characterize Characterize by NMR, IR, etc. Dry->Characterize End End Characterize->End

References

Application Notes and Protocols: The Role of 4-Fluoro-4'-methylbenzophenone and its Analogs in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of substituted benzophenones, particularly 4-Fluoro-4'-methylbenzophenone and its structural analog 4-methylacetophenone, as key starting materials in the synthesis of commercially significant pharmaceuticals. The focus is on the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.

Introduction: Substituted Benzophenones in Drug Discovery

Substituted benzophenones and related acetophenones are versatile scaffolds in medicinal chemistry. The presence of aromatic rings and a central carbonyl group allows for a variety of chemical modifications, making them ideal precursors for complex drug molecules. The introduction of fluorine atoms can enhance metabolic stability and binding affinity of the final pharmaceutical product. This compound, in particular, is a precursor for thiazole derivatives with potential anti-inflammatory properties. A closely related and commercially significant synthesis is that of Celecoxib, a selective COX-2 inhibitor, which starts from 4-methylacetophenone. This document will detail the synthetic pathway to Celecoxib as a primary example and outline a protocol for a thiazole-based anti-inflammatory agent derived from this compound.

Core Application: Synthesis of Selective COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Selective inhibition of COX-2 over its isoform COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Signaling Pathway of COX-2 Inhibition

Inflammatory stimuli, such as cytokines and growth factors, trigger signaling cascades that lead to the expression of the COX-2 gene. The COX-2 enzyme then catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors block this enzymatic activity, thereby reducing the production of pro-inflammatory prostaglandins.

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Cellular Response Cytokines Cytokines Signaling_Cascades Signaling_Cascades Cytokines->Signaling_Cascades Growth_Factors Growth_Factors Growth_Factors->Signaling_Cascades COX2_Gene_Expression COX2_Gene_Expression Signaling_Cascades->COX2_Gene_Expression COX2_Enzyme COX2_Enzyme COX2_Gene_Expression->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->COX2_Enzyme Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX2_Inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib) COX2_Inhibitor->COX2_Enzyme Inhibition

COX-2 Inhibition Signaling Pathway

Experimental Protocols and Data

Example 1: Synthesis of Celecoxib from 4-Methylacetophenone

Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) is a widely used selective COX-2 inhibitor. Its synthesis provides a well-documented example of constructing a complex pharmaceutical from a simple substituted acetophenone.

The synthesis of Celecoxib from 4-methylacetophenone is a two-step process involving a Claisen condensation followed by a cyclization reaction.

Celecoxib_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps 4_Methylacetophenone 4-Methylacetophenone Claisen_Condensation Step 1: Claisen Condensation 4_Methylacetophenone->Claisen_Condensation Ethyl_Trifluoroacetate Ethyl Trifluoroacetate Ethyl_Trifluoroacetate->Claisen_Condensation Diketone_Intermediate 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione Claisen_Condensation->Diketone_Intermediate Cyclization Step 2: Cyclization Diketone_Intermediate->Cyclization Purification Purification Cyclization->Purification 4_Hydrazinylbenzenesulfonamide 4-Hydrazinylbenzenesulfonamide Hydrochloride 4_Hydrazinylbenzenesulfonamide->Cyclization Celecoxib Celecoxib Purification->Celecoxib Thiazole_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps Toluene Toluene Friedel_Crafts Step 1: Friedel-Crafts Acylation Toluene->Friedel_Crafts 4_Fluorobenzoyl_Chloride 4-Fluorobenzoyl Chloride 4_Fluorobenzoyl_Chloride->Friedel_Crafts Benzophenone 4-Fluoro-4'-methyl- benzophenone Friedel_Crafts->Benzophenone Bromination Step 2: α-Bromination Benzophenone->Bromination Alpha_Bromo_Ketone 2-Bromo-1-(4-fluorophenyl)- 1-(p-tolyl)ethan-1-one Bromination->Alpha_Bromo_Ketone Hantzsch_Synthesis Step 3: Hantzsch Thiazole Synthesis Alpha_Bromo_Ketone->Hantzsch_Synthesis Thiazole_Product 2-Amino-4-(4-fluorophenyl)- 5-(p-tolyl)thiazole Hantzsch_Synthesis->Thiazole_Product Thiourea Thiourea Thiourea->Hantzsch_Synthesis

Application Notes and Protocols: 4-Fluoro-4'-methylbenzophenone as a UV Absorber in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Fluoro-4'-methylbenzophenone as a UV absorber in material science. This document details its mechanism of action, provides key performance characteristics, and outlines detailed experimental protocols for its synthesis, incorporation into polymer matrices, and evaluation of its UV-stabilizing efficacy.

Introduction

This compound is a substituted aromatic ketone that functions as an effective UV absorber for various polymeric materials. Its molecular structure, featuring a benzophenone core with a fluorine atom and a methyl group, allows for strong absorption of ultraviolet radiation, thereby protecting materials from photodegradation. This protection is crucial for extending the service life and maintaining the aesthetic and mechanical properties of polymers used in outdoor applications, such as coatings, plastics, and films.

Mechanism of Action

The primary function of this compound as a UV absorber is to dissipate harmful UV energy into harmless thermal energy. Upon absorption of UV photons, the benzophenone moiety undergoes a rapid and efficient transition to an excited singlet state, followed by intersystem crossing to a triplet state. This excited state can then return to the ground state through non-radiative decay pathways, primarily involving intramolecular vibrations and rotations, releasing the energy as heat. This process occurs without initiating degradative chemical reactions in the surrounding polymer matrix.

// Nodes A [label="Ground State\n(S0)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="UV Photon\n(hν)", shape=plaintext, fontcolor="#202124"]; C [label="Excited Singlet State\n(S1)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Intersystem Crossing", shape=plaintext, fontcolor="#202124"]; E [label="Excited Triplet State\n(T1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Non-radiative Decay\n(Heat Dissipation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Ground State\n(S0)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> C [label="UV Absorption", color="#4285F4", fontcolor="#4285F4"]; C -> E [label="", style=dashed, color="#5F6368"]; E -> G [label="", color="#34A853", fontcolor="#34A853"];

// Invisible edges for layout B -> C [style=invis]; D -> E [style=invis]; F -> G [style=invis];

// Positioning text {rank=same; A; B;} {rank=same; C; D;} {rank=same; E; F;} } } Caption: UV energy absorption and dissipation pathway.

Physicochemical and UV Absorption Data

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its general properties and expected UV absorption characteristics based on data for analogous benzophenone derivatives.

ParameterValueReference/Comment
Chemical Formula C₁₄H₁₁FO[1]
Molecular Weight 214.24 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 94-98 °CGeneral literature
Solubility Soluble in methanol and other organic solvents[2]
λmax (in Ethanol) ~250 nm and 330-360 nm (Expected)Based on unsubstituted benzophenone[3]
Molar Absorptivity (ε) > 2000 M⁻¹cm⁻¹ (Expected)Based on similar benzophenone derivatives[4]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from general procedures for the synthesis of substituted benzophenones.[5]

Materials:

  • 4-Fluorobenzoyl chloride

  • Toluene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) to the suspension via the dropping funnel.

  • After the addition is complete, add toluene (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a crystalline solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

// Nodes A [label="Reactants\n(4-Fluorobenzoyl chloride, Toluene, AlCl3)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Friedel-Crafts Acylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Reaction Quenching\n(Ice/HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Work-up\n(Extraction & Washing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Purification\n(Recrystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Product\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } } Caption: Friedel-Crafts synthesis of the target compound.

Incorporation into Polymer Films (Polyethylene Example)

This protocol describes a solvent casting method for incorporating the UV absorber into polyethylene films.

Materials:

  • Low-density polyethylene (LDPE) powder

  • This compound

  • Xylene

  • Glass petri dishes

Procedure:

  • In a fume hood, dissolve a known weight of LDPE powder in xylene (e.g., 5 g in 100 mL) by heating to 110-120°C with constant stirring until a clear, homogeneous solution is obtained.

  • In a separate container, dissolve the desired amount of this compound (e.g., 0.1-2.0 wt% relative to the polymer) in a small volume of xylene.

  • Add the UV absorber solution to the hot polymer solution and stir for an additional 30 minutes to ensure uniform mixing.

  • Carefully pour the hot polymer solution into a level glass petri dish.

  • Allow the solvent to evaporate slowly in a well-ventilated oven at a controlled temperature (e.g., 60-80°C) over several hours to form a thin film.

  • Once the film is completely dry, carefully peel it from the glass substrate.

  • Store the film in a dark, dry place before testing. A control film without the UV absorber should be prepared using the same procedure.

Accelerated UV Weathering and Performance Evaluation

This protocol follows the general guidelines of ASTM G154 for accelerated weathering of non-metallic materials.[6]

Equipment:

  • Fluorescent UV accelerated weathering chamber (e.g., QUV)

  • UV-Vis spectrophotometer

  • Tensile testing machine

  • Colorimeter

Procedure:

  • Sample Preparation: Cut the polymer films (with and without the UV absorber) into standard test specimens (e.g., 75 mm x 150 mm).

  • Accelerated Weathering:

    • Place the specimens in the weathering chamber.

    • Set the test cycle to alternate between UV exposure and condensation. A common cycle is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.

    • Use UVA-340 lamps to simulate sunlight in the critical short-wavelength UV region.

    • Expose the samples for a predetermined duration (e.g., 100, 200, 500 hours).

  • Performance Evaluation:

    • Periodically remove samples from the chamber for analysis.

    • UV-Vis Spectroscopy: Measure the UV-Vis transmission spectra of the films to assess the retention of UV-blocking capability.

    • Colorimetry: Measure the color change (e.g., yellowing index) of the films using a colorimeter.

    • Mechanical Testing: Perform tensile tests to evaluate changes in mechanical properties such as tensile strength and elongation at break.

    • Surface Analysis: Visually inspect the samples for any signs of surface cracking, chalking, or other forms of degradation.

// Nodes A [label="Polymer Film Preparation\n(with and without UV absorber)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Accelerated UV Weathering\n(ASTM G154)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Periodic Sampling", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Performance Evaluation", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="UV-Vis Spectroscopy", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Colorimetry", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Mechanical Testing", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Data Analysis & Comparison", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; D -> F; D -> G; {E, F, G} -> H; } } Caption: Workflow for testing UV absorber efficacy.

Expected Results and Data Interpretation

The incorporation of this compound into polymer films is expected to significantly improve their resistance to UV degradation.

  • UV-Vis Spectroscopy: Films containing the UV absorber should exhibit lower UV transmission, particularly in the UVA and UVB regions, compared to the control film. After accelerated weathering, the stabilized films should retain a greater degree of their UV-blocking properties.

  • Colorimetry: The stabilized films are expected to show a significantly lower yellowing index and less color change compared to the unstabilized films after UV exposure.

  • Mechanical Properties: The tensile strength and elongation at break of the stabilized films should be better retained after weathering, indicating less polymer chain scission and degradation.

By comparing the data from the stabilized and control films, researchers can quantify the photostabilizing efficiency of this compound in the specific polymer matrix.

Safety Precautions

  • Handle this compound and all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

These application notes provide a foundational guide for utilizing this compound as a UV absorber. Researchers are encouraged to adapt and optimize the provided protocols for their specific material systems and applications.

References

Application Notes and Protocols for UV Irradiation of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setups and protocols for the ultraviolet (UV) irradiation of benzophenone and its derivatives. Benzophenones are widely utilized as photoinitiators in polymer chemistry, as photosensitizers in organic synthesis, and as photoaffinity probes in drug development due to their unique photochemical properties.

Upon absorption of UV radiation, typically in the UVA range (320-400 nm), benzophenone undergoes excitation from its ground state to an excited singlet state, followed by efficient intersystem crossing to a longer-lived triplet state.[1][2] This triplet state is a powerful hydrogen abstractor, enabling a variety of chemical transformations.[1][2]

Core Applications and Methodologies

The UV-induced reactivity of benzophenone derivatives is harnessed in several key applications, each with its specific experimental considerations.

Photoreduction of Benzophenone: Synthesis of Benzopinacol

A classic photochemical reaction demonstrating the hydrogen abstraction capabilities of triplet benzophenone is its photoreduction in the presence of a hydrogen-donating solvent, such as 2-propanol, to yield benzopinacol.[1][3]

Experimental Protocol:

  • Solution Preparation: Prepare a 0.1 M solution of benzophenone in spectrograde 2-propanol.[4] For comparative studies, ethanol can also be used as a solvent.[3]

  • Degassing: Transfer the solution to a quartz reaction vessel and degas thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes, or by several freeze-pump-thaw cycles.[4] Oxygen should be excluded as it can quench the benzophenone triplet state.

  • Irradiation Setup: Place the reaction vessel in a photoreactor equipped with a UV lamp. A medium-pressure mercury lamp with a filter to isolate the 365 nm line is suitable. The vessel should be positioned at a fixed distance from the lamp to ensure consistent irradiation intensity. For quantitative studies, a merry-go-round reactor can be used to irradiate multiple samples simultaneously and ensure uniform light exposure.

  • Irradiation: Irradiate the solution under constant stirring. The reaction progress can be monitored by the precipitation of benzopinacol, which is sparingly soluble in 2-propanol.[1]

  • Product Isolation and Analysis: After several hours or days of irradiation, collect the crystalline benzopinacol by filtration.[1] The product can be washed with cold 2-propanol and dried. The identity and purity of the product can be confirmed by melting point determination and spectroscopic techniques (e.g., NMR, IR). The formation of acetone as the oxidation product in the filtrate can be confirmed by gas chromatography (GC).[4]

Quantitative Data:

The efficiency of this photoreduction is described by the quantum yield (Φ), which is the number of molecules of product formed per photon absorbed.

Benzophenone DerivativeSolventIrradiation Wavelength (nm)Quantum Yield (Φ) of Benzophenone DisappearanceReference(s)
BenzophenoneIsopropyl alcohol366~0.92[3]
BenzophenoneIsopropyl alcohol313~0.99[3]
BenzophenoneIsopropyl alcohol-1.4 ± 0.4[5]
BenzophenoneOptically active 2-butyl alcohol-~2.0[1]

Photochemical Reaction Pathway: Photoreduction of Benzophenone

photoreduction BP_ground Benzophenone (S₀) BP_singlet Benzophenone (S₁) BP_ground->BP_singlet hν (UV light) BP_triplet Benzophenone (T₁) BP_singlet->BP_triplet Intersystem Crossing (ISC) Ketyl_rad Benzophenone Ketyl Radical BP_triplet->Ketyl_rad Hydrogen Abstraction IPA_rad Isopropanol Radical BP_triplet->IPA_rad Hydrogen Abstraction IPA 2-Propanol IPA->Ketyl_rad Hydrogen Abstraction IPA->IPA_rad Hydrogen Abstraction Benzopinacol Benzopinacol Ketyl_rad->Benzopinacol Dimerization BP_ground2 Benzophenone (S₀) IPA_rad->BP_ground2 Hydrogen Transfer Acetone Acetone IPA_rad->Acetone Hydrogen Abstraction by another BP(T₁) BP_ground2->Ketyl_rad

Caption: Photoreduction of benzophenone to benzopinacol.

UV Curing of Polymers using Benzophenone Derivatives as Photoinitiators

Benzophenone and its derivatives are widely used as Type II photoinitiators in UV curing applications for inks, coatings, and adhesives.[6] In conjunction with a co-initiator (a hydrogen donor, often a tertiary amine), they initiate free radical polymerization of monomers and oligomers upon UV exposure.[6]

Experimental Protocol:

  • Formulation Preparation: Prepare a photopolymerizable resin by mixing the desired oligomers (e.g., acrylates), monomers (reactive diluents), the benzophenone photoinitiator (typically 1-5 wt%), and a co-initiator (e.g., a tertiary amine).[6]

  • Sample Preparation: Apply a thin film of the resin onto a substrate (e.g., glass, metal, or plastic) using a spin coater or a doctor blade to ensure a uniform thickness.[6]

  • Irradiation Setup: Place the coated substrate on a conveyor belt that passes under a UV lamp (e.g., a medium-pressure mercury lamp or a UV-LED array) at a controlled speed. The distance between the lamp and the sample should be optimized to achieve the desired UV intensity.

  • UV Curing: Expose the sample to UV radiation. The curing time will depend on the lamp intensity, the photoinitiator concentration, and the reactivity of the formulation.[6] Curing is often complete within seconds to minutes.

  • Analysis of Cured Film: The degree of cure can be determined by techniques such as Fourier Transform Infrared (FTIR) spectroscopy, by monitoring the disappearance of the monomer's reactive double bonds (e.g., the acrylate C=C stretch around 1635 cm⁻¹).[6] The physical properties of the cured film, such as hardness, adhesion, and solvent resistance, can also be evaluated.

Quantitative Data:

Photoinitiator SystemMonomerIrradiation SourceIrradiation Time (s)Final Monomer Conversion (%)
Benzophenone/TriethanolamineTrimethylolpropane Triacrylate (TMPTA)365 nm UV LED60~90
Benzophenone O-acetyl oximeTrimethylolpropane Triacrylate (TMPTA)365 nm UV LED60~85

Experimental Workflow: UV Curing of a Polymer Film

uv_curing_workflow cluster_prep Preparation cluster_irradiation UV Irradiation cluster_analysis Analysis formulation Prepare Resin Formulation (Oligomer, Monomer, BP, Co-initiator) coating Apply Thin Film to Substrate formulation->coating uv_exposure Expose to UV Light (e.g., 365 nm) coating->uv_exposure ftir FTIR Spectroscopy (Monitor C=C disappearance) uv_exposure->ftir physical_tests Physical Property Testing (Hardness, Adhesion) uv_exposure->physical_tests

Caption: Workflow for UV curing of polymer films.

Photoaffinity Labeling for Target Identification in Drug Development

Benzophenone derivatives are valuable tools in chemical biology for photoaffinity labeling, which is used to identify the biological targets of small molecules.[7][8] A benzophenone moiety is incorporated into a ligand of interest. Upon UV irradiation, the benzophenone abstracts a hydrogen atom from a nearby amino acid residue of the target protein, leading to covalent cross-linking.

Experimental Protocol:

  • Probe and Target Preparation: Synthesize a photoaffinity probe by incorporating a benzophenone derivative into the ligand of interest.[7] Prepare a solution of the target protein in a suitable buffer (e.g., Tris buffer).

  • Incubation: Mix the photoaffinity probe with the target protein and incubate to allow for binding.[7]

  • Irradiation Setup: Place the sample in a suitable container (e.g., a microcentrifuge tube or a well plate) on a chilled surface to minimize thermal denaturation of the protein. Irradiate with a longwave UV lamp (typically 365 nm) at a close distance for a specified duration (e.g., 15-30 minutes).[7]

  • Analysis of Cross-linking: The covalent cross-linking of the probe to the target protein can be analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7] The cross-linked product will have a higher molecular weight than the unmodified protein. Further analysis by mass spectrometry can identify the specific site of cross-linking.

Signaling Pathway: Photoaffinity Labeling

photoaffinity_labeling cluster_binding Binding cluster_activation Photoactivation cluster_crosslinking Covalent Cross-linking Probe Benzophenone Probe Complex Probe-Target Complex Probe->Complex Target Target Protein Target->Complex Excited_Complex Excited Probe-Target Complex (T₁) Complex->Excited_Complex hν (365 nm) Crosslinked_Product Covalently Labeled Target Excited_Complex->Crosslinked_Product Hydrogen Abstraction & C-C Bond Formation photodegradation H2O2 Hydrogen Peroxide (H₂O₂) OH_rad Hydroxyl Radicals (•OH) H2O2->OH_rad hν (UV light) Intermediates Degradation Intermediates OH_rad->Intermediates Oxidation Mineralization Mineralization Products (CO₂, H₂O) OH_rad->Mineralization Further Oxidation BP Benzophenone Derivative BP->Intermediates Oxidation Intermediates->Mineralization Further Oxidation

References

Application Notes and Protocols for the Analytical Characterization of 4-Fluoro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative characterization of 4-Fluoro-4'-methylbenzophenone. Detailed protocols for spectroscopic and chromatographic methods are outlined to ensure accurate and reproducible results in research and quality control settings.

Physicochemical Properties

This compound is a derivative of benzophenone with a fluorine atom and a methyl group substituted on the phenyl rings. These substitutions influence its chemical properties and, consequently, the analytical approaches for its characterization.

PropertyValueReference
Molecular FormulaC₁₄H₁₁FO[1]
Molecular Weight214.23 g/mol [1]
Melting Point98-99 °C[1]
Boiling Point334.8 ± 25.0 °C (Predicted)[1]
AppearanceColorless crystal or crystalline powder[1]
SolubilitySlightly soluble in non-polar solvents (e.g., ether, petroleum ether), almost insoluble in water.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-2', H-6'7.75 - 7.85d2HProtons ortho to carbonyl on the methyl-substituted ring
H-3', H-5'7.25 - 7.35d2HProtons meta to carbonyl on the methyl-substituted ring
H-2, H-67.70 - 7.80dd2HProtons ortho to carbonyl on the fluoro-substituted ring
H-3, H-57.10 - 7.20t2HProtons meta to carbonyl on the fluoro-substituted ring
-CH₃2.40 - 2.50s3HMethyl group protons
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O195 - 197Carbonyl carbon
C-4'143 - 145Carbon attached to the methyl group
C-1'134 - 136Carbon attached to the carbonyl on the methyl-substituted ring
C-2', C-6'130 - 132Carbons ortho to carbonyl on the methyl-substituted ring
C-3', C-5'129 - 131Carbons meta to carbonyl on the methyl-substituted ring
C-4164 - 166 (d, ¹JCF ≈ 250 Hz)Carbon attached to fluorine
C-1133 - 135Carbon attached to the carbonyl on the fluoro-substituted ring
C-2, C-6132 - 134 (d, ³JCF ≈ 9 Hz)Carbons ortho to carbonyl on the fluoro-substituted ring
C-3, C-5115 - 117 (d, ²JCF ≈ 22 Hz)Carbons meta to carbonyl on the fluoro-substituted ring
-CH₃21 - 22Methyl carbon

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumC-H stretching (aromatic)
2920 - 2960WeakC-H stretching (methyl)
1650 - 1670StrongC=O stretching (ketone)
1590 - 1610Medium-StrongC=C stretching (aromatic ring)
1210 - 1230StrongC-F stretching
820 - 860StrongC-H out-of-plane bending (para-disubstituted rings)
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Chromatographic and Mass Spectrometric Characterization

Chromatographic techniques are employed for the separation and quantification of this compound, while mass spectrometry is used for its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[2][3]

Table 4: GC-MS Parameters for the Analysis of this compound

ParameterRecommended Setting
Gas Chromatograph
ColumnPhenyl-methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)[2]
Inlet Temperature250°C[2]
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-350 amu
Ion Source Temperature230°C
Quadrupole Temperature150°C

Table 5: Expected Mass Spectral Fragmentation for this compound

m/zProposed Fragment
214[M]⁺ (Molecular ion)
199[M - CH₃]⁺
121[C₇H₄FO]⁺ (Fluorobenzoyl cation)
119[C₈H₇O]⁺ (Methylbenzoyl cation)
95[C₆H₄F]⁺ (Fluorophenyl cation)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Data Acquisition and Analysis: The GC separates the components of the sample, which are then ionized and detected by the MS. The resulting mass spectrum is compared to a spectral library for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purity assessment of this compound.[4]

Table 6: HPLC Parameters for the Analysis of this compound

ParameterRecommended Setting
ColumnC18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4]
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions[4]
Flow Rate1.0 mL/min
Column Temperature30°C
DetectionUV at 260 nm[4]
Injection Volume10 µL
  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or a mixture of acetonitrile and water. Prepare working standards by diluting the stock solution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the sample from the calibration curve.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Characterization Sample Sample Dissolution Dissolution Sample->Dissolution Solvent Dilution Dilution Dissolution->Dilution Concentration Adjustment NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Dilution->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Dilution->IR_Spectroscopy GC_MS_Analysis GC-MS Analysis Dilution->GC_MS_Analysis HPLC_Analysis HPLC Analysis Dilution->HPLC_Analysis Structural_Elucidation Structural Elucidation NMR_Spectroscopy->Structural_Elucidation IR_Spectroscopy->Structural_Elucidation GC_MS_Analysis->Structural_Elucidation Purity_Assessment Purity Assessment HPLC_Analysis->Purity_Assessment Quantification Quantification HPLC_Analysis->Quantification

Caption: General workflow for the characterization of this compound.

GCMS_Workflow Sample_in_Solvent Sample in Volatile Solvent GC_Inlet GC Inlet (Vaporization) Sample_in_Solvent->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column Ion_Source MS Ion Source (Ionization) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (m/z Separation) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Mass Spectrum) Detector->Data_System

Caption: Experimental workflow for GC-MS analysis.

HPLC_Workflow Mobile_Phase Mobile Phase (Solvent Reservoir) Pump Pump Mobile_Phase->Pump Injector Injector (Sample Introduction) Pump->Injector Column HPLC Column (Separation) Injector->Column Detector UV Detector Column->Detector Data_System Data System (Chromatogram) Detector->Data_System

References

Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with 4-Fluoro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed overview of the reaction between 4-Fluoro-4'-methylbenzophenone and various Grignard reagents to synthesize a range of tertiary alcohols. These products, particularly those incorporating fluorine atoms, are of significant interest in medicinal chemistry and drug development. The presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2][3][4][5]

This document outlines the reaction mechanism, detailed experimental protocols, and expected outcomes for the synthesis of (4-fluorophenyl)(p-tolyl)methanol derivatives.

Reaction Mechanism

The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of the benzophenone derivative. The reaction mechanism can be summarized in two key steps:

  • Nucleophilic Attack: The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile. The carbanionic carbon of the Grignard reagent attacks the carbonyl carbon of this compound. This leads to the formation of a tetrahedral magnesium alkoxide intermediate.

  • Acidic Workup: The intermediate magnesium alkoxide is then protonated in a subsequent acidic workup step to yield the final tertiary alcohol product.

// Reactants ketone [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; grignard [label="R-MgX (Grignard Reagent)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate intermediate [label="Magnesium Alkoxide Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product product [label="Tertiary Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="H₃O⁺ (Acidic Workup)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Arrows ketone -> intermediate [label="Nucleophilic Attack"]; grignard -> intermediate; intermediate -> product [label="Protonation"]; workup -> product; } केंद Caption: General mechanism of the Grignard reaction with this compound.

Data Presentation

The following table summarizes the expected products and representative yields for the reaction of this compound with various Grignard reagents. The yields are based on analogous reactions reported in the literature and are provided for estimation purposes. Actual yields may vary depending on experimental conditions.

Grignard Reagent (R-MgX)R GroupProduct NameExpected Yield (%)
Methylmagnesium Bromide-CH₃(4-fluorophenyl)(p-tolyl)methanol85-95
Ethylmagnesium Bromide-CH₂CH₃1-(4-fluorophenyl)-1-(p-tolyl)propan-1-ol80-90
Phenylmagnesium Bromide-C₆H₅(4-fluorophenyl)(phenyl)(p-tolyl)methanol75-85
Isopropylmagnesium Chloride-CH(CH₃)₂1-(4-fluorophenyl)-2-methyl-1-(p-tolyl)propan-1-ol70-80

Experimental Protocols

General Considerations:

The Grignard reaction is highly sensitive to moisture. All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and assembled while hot under a stream of dry inert gas (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.[6][7][8]

Protocol 1: Synthesis of (4-fluorophenyl)(p-tolyl)methanol using Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous diethyl ether in the reaction flask.

  • Grignard Addition: Cool the flask to 0°C in an ice bath. Slowly add methylmagnesium bromide solution (1.2 eq) from the dropping funnel to the stirred solution of the benzophenone. An exothermic reaction will be observed. Control the rate of addition to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.

  • Washing: Wash the combined organic layers with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of (4-fluorophenyl)(p-tolyl)methanol:
  • ¹H NMR: Expected signals for the aromatic protons of the 4-fluorophenyl and p-tolyl groups, a singlet for the methyl group of the p-tolyl substituent, and a singlet for the hydroxyl proton.

  • ¹³C NMR: Expected signals for the carbons of the aromatic rings, the methyl group, and the tertiary carbinol carbon.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic C-F and aromatic C-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.

Experimental Workflow

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup (Flame-dried glassware, inert atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Dissolve this compound in Anhydrous Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; addition [label="Slow Addition of Grignard Reagent at 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; stir [label="Stir at Room Temperature (1-2 h)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench with Saturated NH₄Cl at 0°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extract [label="Extraction with Diethyl Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Wash Organic Layer (HCl, NaHCO₃, Brine)", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry (MgSO₄) and Evaporate Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purification by Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="Characterization (NMR, IR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> reactants; reactants -> addition; addition -> stir; stir -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> purify; purify -> characterize; characterize -> end; } केंद Caption: A generalized workflow for the synthesis and purification of tertiary alcohols.

Applications in Drug Development

Triarylmethanol scaffolds are present in a variety of biologically active molecules. The introduction of a fluorine atom can significantly impact the compound's properties:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.[5]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, potentially increasing the potency of a drug candidate.[5]

  • Lipophilicity and Permeability: The strategic placement of fluorine atoms can be used to fine-tune the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

The synthesized tertiary alcohols from this compound can serve as valuable intermediates for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurology. Further derivatization of the hydroxyl group or modifications of the aromatic rings can lead to the generation of large libraries of compounds for high-throughput screening.

References

Application Notes and Protocols for the Asymmetric Synthesis of (S)-(4-fluorophenyl)(p-tolyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(4-fluorophenyl)(p-tolyl)methanol is a chiral diarylmethanol of significant interest in the pharmaceutical industry. It serves as a key chiral building block in the synthesis of advanced therapeutic agents, most notably the squalene synthase inhibitor, TAK-475 (Lapaquistat). The precise stereochemistry of this intermediate is crucial for the efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for three robust methods for the asymmetric synthesis of (S)-(4-fluorophenyl)(p-tolyl)methanol from 4-Fluoro-4'-methylbenzophenone: Corey-Bakshi-Shibata (CBS) Reduction, Asymmetric Transfer Hydrogenation (ATH), and Asymmetric Hydrogenation (AH).

Data Presentation

The following tables summarize the typical quantitative data for the asymmetric reduction of this compound and structurally similar analogues. This data is provided for comparative analysis of the different synthetic strategies.

Table 1: Corey-Bakshi-Shibata (CBS) Reduction of this compound and Analogues

Starting MaterialCatalyst (mol%)Reducing AgentSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
This compound(R)-2-Methyl-CBS-oxazaborolidine (10)BMSTHF-20 to RT1-2>95 (expected)>99 (expected)General Protocol[1][2][3][4][5][6][7]
4'-Fluoroacetophenone(R)-2-Methyl-CBS-oxazaborolidine (5-10)BMSTHF-301-2>90>95[1]
Acetophenone(S)-Me-CBS-oxazaborolidine (10)Borane-THFTHFRT<0.19796 (R)[1]

Note: Data for this compound is extrapolated based on typical outcomes for CBS reductions of aromatic ketones.

Table 2: Asymmetric Transfer Hydrogenation (ATH) of this compound and Analogues

Starting MaterialCatalystHydrogen SourceBaseSolventTemp. (°C)Yield (%)ee (%)Reference
Unsymmetrical Benzophenones(R,R)-Ru-TsDPENFormic acid/Triethylamine (5:2)-N/A40High>99[8]
Aromatic KetonesRuCl(p-cymene)[(S,S)-Ts-DPEN]Isopropanol-Isopropanol80High>97
Dibenzo[b,f][9][10]oxazepines(R,R)-Ru-Ts-DPENWater-WaterRT>99up to 93[11][12]

Table 3: Asymmetric Hydrogenation (AH) of this compound and Analogues

Starting MaterialCatalystH₂ Pressure (atm)BaseSolventTemp. (°C)Yield (%)ee (%)Reference
Unsymmetrical BenzophenonesChiral PNN Mn(I) Complex50K₂CO₃t-Amyl alcohol60High>99[13]
o-bromo-p'-methylbenzophenonetrans-RuCl₂[(S)-xylbinap][(S)-daipen]8t-C₄H₉OK2-Propanol289998[14]
β-keto sulfonesChiral PNN Mn Complex50NaOtBu2-MeTHF40up to 97up to 97[15][16]

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of this compound to (S)-(4-fluorophenyl)(p-tolyl)methanol using an (R)-2-methyl-CBS-oxazaborolidine catalyst.

Materials:

  • This compound

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the ketone.

  • Catalyst Addition: Cool the solution to -20 °C using a suitable cooling bath. Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise via syringe.

  • Reductant Addition: Add borane-dimethyl sulfide (BMS) (0.6 eq) dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20 °C until gas evolution ceases.

  • Work-up: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (S)-(4-fluorophenyl)(p-tolyl)methanol.

Asymmetric Transfer Hydrogenation (ATH)

This method employs a chiral ruthenium catalyst to facilitate the asymmetric transfer of hydrogen from a hydrogen donor to this compound.

Materials:

  • This compound

  • (R,R)-Ru-TsDPEN catalyst

  • Formic acid/Triethylamine azeotropic mixture (5:2) or Anhydrous isopropanol

  • Anhydrous solvent (if necessary, e.g., dichloromethane)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the (R,R)-Ru-TsDPEN catalyst (0.01 eq) in the formic acid/triethylamine mixture or anhydrous isopropanol.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir.

  • Reaction Monitoring: Monitor the conversion by TLC or Gas Chromatography (GC). The reaction is typically complete within several hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Asymmetric Hydrogenation (AH)

This protocol describes the enantioselective hydrogenation of this compound using a chiral manganese catalyst.

Materials:

  • This compound

  • Chiral PNN Manganese(I) catalyst

  • Potassium carbonate (K₂CO₃)

  • Anhydrous t-Amyl alcohol

  • Hydrogen gas (high pressure)

  • Autoclave reactor

Procedure:

  • Reaction Setup: To a glass liner of a high-pressure autoclave, add the chiral PNN Manganese(I) catalyst (0.01 eq), potassium carbonate (0.1 eq), and this compound (1.0 eq).

  • Solvent Addition: Add anhydrous t-Amyl alcohol under an inert atmosphere.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).

  • Heating and Stirring: Heat the reactor to the specified temperature (e.g., 60 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing by GC or HPLC.

  • Work-up: After completion, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Purification: Filter the reaction mixture to remove the catalyst and base. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification start Start substrate This compound start->substrate catalyst Chiral Catalyst (CBS, Ru, or Mn) start->catalyst reductant Reducing Agent (BMS, H-source, or H₂) start->reductant solvent Anhydrous Solvent start->solvent reaction_mixture Combine Reactants & Catalyst in Solvent substrate->reaction_mixture catalyst->reaction_mixture reductant->reaction_mixture solvent->reaction_mixture reaction_conditions Set Temperature & Pressure (if AH) reaction_mixture->reaction_conditions stirring Stir for Specified Time reaction_conditions->stirring monitoring Monitor Reaction (TLC, GC, HPLC) stirring->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Work-up & Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product (S)-(4-fluorophenyl)(p-tolyl)methanol purification->product

Caption: General experimental workflow for the asymmetric synthesis of (S)-(4-fluorophenyl)(p-tolyl)methanol.

Application in Drug Synthesis: TAK-475

The primary application of enantiomerically pure (S)-(4-fluorophenyl)(p-tolyl)methanol is as a crucial intermediate in the multi-step synthesis of the squalene synthase inhibitor, TAK-475 (Lapaquistat).

G start This compound reduction Asymmetric Reduction (e.g., CBS, ATH, AH) start->reduction intermediate (S)-(4-fluorophenyl)(p-tolyl)methanol reduction->intermediate multistep Multi-step Chemical Transformations intermediate->multistep api TAK-475 (Lapaquistat) multistep->api

Caption: Synthetic relationship of this compound to the API TAK-475.

Signaling Pathway: Mechanism of Action of TAK-475

TAK-475 is a squalene synthase inhibitor, which acts on the cholesterol biosynthesis pathway. By inhibiting this enzyme, it prevents the formation of squalene, a key precursor to cholesterol.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmg_reductase HMG-CoA Reductase hmg_coa->hmg_reductase mevalonate Mevalonate fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp ...multiple steps... squalene_synthase Squalene Synthase fpp->squalene_synthase squalene Squalene cholesterol Cholesterol squalene->cholesterol ...multiple steps... hmg_reductase->mevalonate squalene_synthase->squalene tak475 TAK-475 (Lapaquistat) tak475->squalene_synthase Inhibits

Caption: Mechanism of action of TAK-475 in the cholesterol biosynthesis pathway.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Fluoro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-4'-methylbenzophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, and it also finds applications in materials science. Its synthesis on a large scale is primarily achieved through the Friedel-Crafts acylation reaction. This document provides detailed protocols for the two most common synthetic routes, presents quantitative data in a comparative format, and includes diagrams for the reaction mechanism and experimental workflow. The primary methods covered are the acylation of fluorobenzene with 4-toluoyl chloride and the acylation of toluene with 4-fluorobenzoyl chloride. Both routes are catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Data Presentation

Table 1: Reactants and Products
Compound NameMolecular FormulaMolar Mass ( g/mol )Role
FluorobenzeneC₆H₅F96.10Starting Material
TolueneC₇H₈92.14Starting Material
4-Toluoyl chlorideC₈H₇ClO154.60Starting Material
4-Fluorobenzoyl chlorideC₇H₄ClFO158.56Starting Material
Aluminum Chloride (anhydrous)AlCl₃133.34Catalyst
This compoundC₁₄H₁₁FO214.24Product
Table 2: Comparison of Synthetic Routes and Reaction Conditions
ParameterRoute 1: Acylation of FluorobenzeneRoute 2: Acylation of Toluene
Reactants Fluorobenzene and 4-Toluoyl chlorideToluene and 4-Fluorobenzoyl chloride
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Anhydrous Aluminum Chloride (AlCl₃)
Catalyst Loading 1.1 - 1.3 equivalents1.1 - 1.3 equivalents
Solvent Dichloromethane (DCM), 1,2-Dichloroethane, Carbon DisulfideDichloromethane (DCM), 1,2-Dichloroethane
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 2 - 6 hours2 - 6 hours
Reported Yield Up to 98%[1]Generally good to high yields
Purity (after purification) >99% achievable with recrystallization[1]>99% achievable with recrystallization

Experimental Protocols

Route 1: Synthesis of this compound from Fluorobenzene and 4-Toluoyl Chloride

Materials:

  • Fluorobenzene

  • 4-Toluoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Isopropanol/Water for recrystallization

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser protected by a drying tube, add anhydrous aluminum chloride (1.1 - 1.3 equivalents).

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane to the flask to create a stirrable suspension of AlCl₃.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-toluoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

  • Addition of Fluorobenzene: After the addition of the acyl chloride, add fluorobenzene (1.0 - 1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the complete addition of fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): After the reaction is complete, carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an isopropanol/water mixture, to yield pure this compound as a white crystalline solid.[1]

Route 2: Synthesis of this compound from Toluene and 4-Fluorobenzoyl Chloride

The procedure for this route is analogous to Route 1. The key differences are the starting materials used.

Materials:

  • Toluene

  • 4-Fluorobenzoyl chloride

  • (Other materials are the same as in Route 1)

Procedure:

Follow the same steps as in Route 1, but substitute toluene for fluorobenzene and 4-fluorobenzoyl chloride for 4-toluoyl chloride. The molar equivalents and general reaction conditions remain the same.

Visualizations

Friedel-Crafts Acylation Signaling Pathway (Reaction Mechanism)

Friedel_Crafts_Acylation cluster_activation Step 1: Formation of Acylium Ion cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation and Product Formation Acyl_Chloride R-CO-Cl (4-Toluoyl chloride or 4-Fluorobenzoyl chloride) Acylium_Complex [R-CO-Cl---AlCl₃] Acyl_Chloride->Acylium_Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion R-CO⁺ (Acylium Ion) Acylium_Complex->Acylium_Ion AlCl4- AlCl₄⁻ Aromatic_Ring Ar-H (Fluorobenzene or Toluene) Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Acylium_Ion->Sigma_Complex + Ar-H Product_Complex [Product---AlCl₃] Sigma_Complex->Product_Complex + AlCl₄⁻ Product This compound HCl HCl Catalyst_Regen AlCl₃ Product_Complex->Product Work-up (H₂O)

Caption: Mechanism of the Friedel-Crafts Acylation for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification Setup 1. Assemble dry glassware under inert atmosphere Catalyst_Suspension 2. Suspend AlCl₃ in anhydrous DCM Setup->Catalyst_Suspension Cooling 3. Cool to 0-5 °C Catalyst_Suspension->Cooling Acyl_Chloride_Addition 4. Add acyl chloride solution dropwise Cooling->Acyl_Chloride_Addition Aromatic_Addition 5. Add aromatic substrate dropwise Acyl_Chloride_Addition->Aromatic_Addition Reaction_Stir 6. Stir at room temperature for 2-6 hours Aromatic_Addition->Reaction_Stir Quench 7. Quench with ice and concentrated HCl Reaction_Stir->Quench Extraction 8. Extract with DCM Quench->Extraction Wash 9. Wash with H₂O, NaHCO₃, and brine Extraction->Wash Dry 10. Dry with MgSO₄ and filter Wash->Dry Concentrate 11. Remove solvent via rotary evaporation Dry->Concentrate Recrystallize 12. Recrystallize from suitable solvent Concentrate->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Experimental workflow for the large-scale synthesis of this compound.

References

Synthesis of Novel Agrochemicals: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The continuous demand for higher agricultural productivity and the emergence of resistance to existing pesticides necessitate the development of novel agrochemicals with improved efficacy, selectivity, and environmental profiles. This document provides detailed application notes and experimental protocols for the synthesis of three distinct classes of modern agrochemicals: a fungicide based on a 1,2,3,4-tetrahydroquinoline scaffold, an anthranilic diamide insecticide, and a pyrido[2,3-d]pyrimidine herbicide. These examples showcase contemporary synthetic strategies and provide researchers in agrochemical discovery with practical methodologies.

I. Fungicide: Pyrazole Derivatives Containing 1,2,3,4-Tetrahydroquinoline

Application Note: Pyrazole-containing compounds are a well-established class of fungicides. The incorporation of a 1,2,3,4-tetrahydroquinoline moiety, a scaffold found in various natural products, can lead to the discovery of novel fungicides with potent and broad-spectrum activity. The following protocols describe the synthesis and evaluation of pyrazole derivatives bearing this privileged scaffold.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (3)

  • Reaction Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1, 1.33 g, 10 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask, add triethylamine (1.52 g, 15 mmol).

  • Addition of Reagent: Cool the mixture to 0 °C in an ice bath and add acetyl chloride (2, 0.86 g, 11 mmol) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Pour the reaction mixture into 50 mL of water and extract with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (petroleum ether:ethyl acetate = 5:1, v/v) to afford the title compound.

Protocol 2: General Procedure for the Synthesis of Pyrazole Carboxamide Derivatives (10a-j)

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the appropriate pyrazole carboxylic acid (9, 1.1 mmol) in thionyl chloride (5 mL).

  • Activation: Add a catalytic amount of DMF and reflux the mixture for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the corresponding acyl chloride.

  • Coupling Reaction: Dissolve the crude acyl chloride in 10 mL of anhydrous dichloromethane. In a separate flask, dissolve 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (3, 1 mmol) and triethylamine (1.5 mmol) in 10 mL of anhydrous dichloromethane.

  • Addition: Add the acyl chloride solution dropwise to the solution of the amine at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into 50 mL of water and extract with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final pyrazole carboxamide derivatives.

Data Presentation

Table 1: Synthesis of Pyrazole Carboxamide Derivatives (10a-j)

CompoundRYield (%)m.p. (°C)1H NMR (CDCl3, ppm)HRMS (m/z) [M+H]+
10d 3-CF385128-1308.02 (s, 1H), 7.65-7.15 (m, 8H), 3.85 (t, 2H), 2.80 (t, 2H), 2.05 (m, 2H)414.1378
10e 4-Cl88155-1577.95 (s, 1H), 7.50-7.10 (m, 8H), 3.82 (t, 2H), 2.78 (t, 2H), 2.01 (m, 2H)380.1063
10h 3-Br82141-1438.00 (s, 1H), 7.60-7.12 (m, 8H), 3.84 (t, 2H), 2.79 (t, 2H), 2.03 (m, 2H)424.0558
10i 4-F90148-1507.98 (s, 1H), 7.45-7.05 (m, 8H), 3.83 (t, 2H), 2.78 (t, 2H), 2.02 (m, 2H)364.1359
10j 4-CH386135-1377.90 (s, 1H), 7.40-7.08 (m, 8H), 3.81 (t, 2H), 2.77 (t, 2H), 2.35 (s, 3H), 2.00 (m, 2H)360.1610

Table 2: In Vitro Fungicidal Activity of Compounds 10d, 10e, 10h, 10i, and 10j (EC50 in μg/mL) [1][2]

CompoundValsa maliSclerotinia sclerotiorumGaeumannomyces graminis var. tritici
10d 8.5412.314.12
10e 7.9810.553.89
10h 9.1214.785.03
10i 10.2315.646.18
10j 11.5418.217.25
Pyraclostrobin 1.232.541.87

Visualization

G cluster_0 Synthesis of Pyrazole Carboxamide Fungicides A 1,2,3,4-Tetrahydroquinoline C Intermediate 3 A->C Triethylamine, DCM B Acetyl Chloride B->C G Final Product (10a-j) C->G Triethylamine, DCM D Pyrazole Carboxylic Acid F Pyrazole Acyl Chloride D->F DMF (cat.), Reflux E Thionyl Chloride E->F F->G

Caption: Synthetic pathway for pyrazole carboxamide fungicides.

II. Insecticide: Novel Anthranilic Diamides Containing N-Pyridylpyrazoles

Application Note: Anthranilic diamides are a major class of insecticides that act as potent activators of insect ryanodine receptors.[3][4] Modifications of the N-pyridylpyrazole moiety have led to the discovery of new insecticides with enhanced activity and a broader spectrum against lepidopteran pests.[5][6][7] The following protocols detail the synthesis of a novel anthranilic diamide insecticide.

Experimental Protocols

Protocol 3: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (6)

  • Reaction Setup: To a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (5, 3.02 g, 10 mmol) in 50 mL of dry toluene, add oxalyl chloride (1.52 g, 12 mmol) and a catalytic amount of DMF.

  • Reaction: Stir the mixture at 60 °C for 2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and toluene to yield the crude acid chloride 6, which is used in the next step without further purification.

Protocol 4: Synthesis of 2-amino-N-(1-cyanopropan-2-yl)-5-chloro-3-methylbenzamide (8)

  • Reaction Setup: To a solution of 2-amino-5-chloro-3-methylbenzoic acid (7, 1.86 g, 10 mmol) in 50 mL of anhydrous acetonitrile, add 1-amino-1-cyanopropane (1.0 g, 12 mmol) and HATU (4.56 g, 12 mmol).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (petroleum ether:ethyl acetate = 3:1, v/v) to afford compound 8.

Protocol 5: General Procedure for the Synthesis of Anthranilic Diamide Derivatives (9)

  • Reaction Setup: To a solution of amine 8 (10 mmol) in 50 mL of anhydrous acetonitrile, add pyridine (1.19 g, 15 mmol).

  • Addition: Add a solution of the acid chloride 6 (10 mmol) in 20 mL of anhydrous acetonitrile dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours.

  • Work-up: Pour the reaction mixture into 100 mL of ice water.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to afford the pure anthranilic diamide 9.

Data Presentation

Table 3: Synthesis of Anthranilic Diamide Derivative (9)

CompoundYield (%)m.p. (°C)1H NMR (CDCl3, ppm)HRMS (m/z) [M+H]+
9 78210-21210.51 (s, 1H), 8.45 (d, 1H), 8.15 (d, 1H), 7.80 (s, 1H), 7.65 (s, 1H), 7.55 (dd, 1H), 7.40 (s, 1H), 4.85 (m, 1H), 2.80 (m, 2H), 2.30 (s, 3H), 1.50 (d, 3H)549.0081

Table 4: Insecticidal Activity of Compound 9 against Mythimna separata and Plutella xylostella [5][6]

CompoundConcentration (mg/L)Mythimna separata (% Mortality)Plutella xylostella (% Mortality)
9 10100100
19085
0.16050
Chlorantraniliprole 10100100
19590
0.17065

Visualization

G cluster_1 Experimental Workflow: Synthesis and Evaluation A Synthesis of Acid Chloride (6) C Coupling Reaction A->C B Synthesis of Amine Intermediate (8) B->C D Purification C->D E Structural Characterization (NMR, HRMS) D->E F Insecticidal Bioassay D->F G Data Analysis (LC50) F->G

Caption: Workflow for synthesis and insecticidal evaluation.

III. Herbicide: Pyrido[2,3-d]pyrimidine Derivatives

Application Note: Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds with a broad range of biological activities, including herbicidal effects.[8][9] These compounds can act as inhibitors of key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The synthesis of novel substituted pyrido[2,3-d]pyrimidines is a promising strategy for the development of new herbicides.[8]

Experimental Protocols

Protocol 6: Synthesis of 2-chloro-N-(phenylcarbamoyl)nicotinamide (11)

  • Reaction Setup: To a solution of 2-chloronicotinic acid (10, 1.58 g, 10 mmol) in 30 mL of anhydrous toluene, add thionyl chloride (1.43 g, 12 mmol) and a catalytic amount of DMF.

  • Reaction: Reflux the mixture for 3 hours and then remove the solvent and excess thionyl chloride under reduced pressure.

  • Coupling: Dissolve the resulting acid chloride in 30 mL of anhydrous acetonitrile and add a solution of phenylurea (1.36 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in 20 mL of acetonitrile.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Isolation: Pour the reaction mixture into 100 mL of ice water and collect the precipitate by filtration. Wash the solid with water and dry to afford compound 11.

Protocol 7: General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (12)

  • Reaction Setup: To a solution of 2-chloro-N-(phenylcarbamoyl)nicotinamide (11, 10 mmol) in 50 mL of DMF, add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) portionwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Alkylation: Add the appropriate alkyl halide (e.g., methyl iodide, 1.56 g, 11 mmol) and stir at room temperature for 8 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice water and extract with ethyl acetate (3 x 70 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to give the final product 12.

Data Presentation

Table 5: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (12)

CompoundR1R2Yield (%)m.p. (°C)1H NMR (CDCl3, ppm)HRMS (m/z) [M+H]+
12a HCH375188-1908.80 (dd, 1H), 8.35 (dd, 1H), 7.60-7.30 (m, 6H), 3.60 (s, 3H)281.0882
12b 4-FCH382201-2038.82 (dd, 1H), 8.38 (dd, 1H), 7.55-7.10 (m, 5H), 3.62 (s, 3H)299.0788
12c 2,4-diFCH380215-2178.85 (dd, 1H), 8.40 (dd, 1H), 7.40-6.90 (m, 4H), 3.65 (s, 3H)317.0693

Table 6: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives against Brassica campestris and Echinochloa crus-galli (% Inhibition at 100 g/ha) [8]

CompoundBrassica campestrisEchinochloa crus-galli
12a 6555
12b 8575
12c 9588
Atrazine 9892

Visualization

G cluster_2 Structure-Activity Relationship (SAR) A Unsubstituted Phenyl (12a) Moderate Activity B 4-Fluoro Phenyl (12b) Good Activity A->B C 2,4-Difluoro Phenyl (12c) Excellent Activity B->C D Increasing Electron Withdrawing Groups

Caption: SAR for herbicidal pyrido[2,3-d]pyrimidines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Fluoro-4'-methylbenzophenone for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and generally efficient method is the Friedel-Crafts acylation. This reaction typically involves the acylation of toluene with 4-fluorobenzoyl chloride or the acylation of fluorobenzene with 4-methylbenzoyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1][2] A high yield of 85.2% has been reported for the reaction of 4-methyl-benzoyl chloride and fluorobenzene.[3]

Q2: Are there alternative synthesis routes to the classic Friedel-Crafts acylation?

A2: Yes, alternative methods exist. One notable high-yield, one-pot synthesis involves the reaction of 1-bromo-4-methylbenzene with n-butyllithium, followed by the addition of 4-fluorobenzaldehyde and subsequent treatment with iodine and potassium carbonate. This method has been reported to achieve a 98% yield.[4]

Q3: What are the key factors influencing the yield of the Friedel-Crafts acylation for this synthesis?

A3: Several factors are crucial for maximizing the yield:

  • Anhydrous Conditions: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.[5]

  • Catalyst Stoichiometry: A stoichiometric amount (at least 1.1 equivalents relative to the acylating agent) of the Lewis acid is often necessary because it forms a complex with the ketone product.[5][6]

  • Reaction Temperature: The initial addition of reagents is usually performed at low temperatures (0-5 °C) to control the exothermic reaction. The reaction is then often allowed to warm to room temperature to proceed to completion.[7]

  • Purity of Reagents: The purity of the starting materials, particularly the aromatic substrate and the acylating agent, is important to prevent side reactions.[5]

Q4: What is the expected regioselectivity in the Friedel-Crafts acylation to form this compound?

A4: In the Friedel-Crafts acylation of toluene with 4-fluorobenzoyl chloride, the methyl group of toluene is an ortho, para-director. Due to steric hindrance from the bulky acylium-Lewis acid complex, the reaction predominantly yields the para-substituted product, 4-methylbenzophenone derivative.[2][5] Similarly, when using fluorobenzene and 4-methylbenzoyl chloride, the fluorine atom, also an ortho, para-director, will primarily direct the substitution to the para position.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Moisture Contamination Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).[5]
Inactive Catalyst Use a fresh, unopened container of anhydrous aluminum chloride or other Lewis acid. Improper storage can lead to deactivation.[5]
Insufficient Catalyst A stoichiometric amount of AlCl₃ is often required as it complexes with the ketone product. Use at least 1.1 equivalents relative to the limiting reagent.[5][6]
Sub-optimal Temperature The initial addition of reagents should be done at low temperatures (0-5 °C) to control the exothermic reaction. The reaction may then need to be warmed to room temperature to go to completion. Monitor the reaction by TLC to determine the optimal temperature profile.[7]
Deactivated Aromatic Ring Ensure the purity of the toluene or fluorobenzene starting material. Deactivating impurities can hinder the reaction.[5]

Issue 2: Formation of Multiple Products/Isomers

Potential Cause Recommended Solution
Incorrect Reaction Temperature Temperature can influence regioselectivity. Maintain a low temperature during the addition of the electrophile to favor the formation of the thermodynamically more stable para-isomer.[7]
Isomerization While less common in acylation than alkylation, prolonged reaction times or high temperatures can potentially lead to isomer migration. Monitor the reaction progress and work it up once the starting material is consumed.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of Unreacted Starting Materials Monitor the reaction to completion using Thin Layer Chromatography (TLC). Optimize reaction time and temperature to ensure full conversion.
Formation of Polar Byproducts Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for effective purification.[8]
Oily Product Instead of Solid Impurities can prevent crystallization. Attempt trituration with a non-polar solvent like hexane to induce crystallization. Recrystallization from a suitable solvent system is also an effective purification method.[5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene with 4-Fluorobenzoyl Chloride

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene

  • 4-Fluorobenzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Substrate Addition: Dissolve toluene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Acylating Agent Addition: In a separate dry dropping funnel, add 4-fluorobenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane.

  • Reaction: Add the 4-fluorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C. After the addition is complete, add the toluene solution dropwise over 20 minutes at the same temperature.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the flask in an ice bath and carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid. Stir until the ice has melted and any aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization to afford this compound.[5][8]

Data Summary

Synthesis Method Reactants Catalyst/Reagents Yield Reference
Friedel-Crafts Acylation4-methyl-benzoyl chloride, FluorobenzeneNot specified85.2%[3]
One-pot Synthesis1-bromo-4-methylbenzene, 4-fluorobenzaldehyden-butyllithium, I₂, K₂CO₃98%[4]

Visual Guides

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Assemble Dry Glassware catalyst Add AlCl3 & DCM setup->catalyst cool Cool to 0°C catalyst->cool add_acyl Add 4-Fluorobenzoyl Chloride cool->add_acyl add_toluene Add Toluene add_acyl->add_toluene react Stir at RT (2-4h) add_toluene->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify product 4-Fluoro-4'- methylbenzophenone purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_moisture Moisture Check cluster_catalyst Catalyst Check cluster_temp Temperature Check start Low or No Product Yield q_moisture Were anhydrous conditions maintained? start->q_moisture a_moisture_no Moisture contamination is likely. q_moisture->a_moisture_no No q_catalyst_amount Was catalyst stoichiometry ≥ 1.1 equivalent? q_moisture->q_catalyst_amount Yes s_moisture Solution: Use flame-dried glassware & anhydrous reagents/solvents. a_moisture_no->s_moisture a_catalyst_amount_no Insufficient Catalyst. Product-catalyst complexing requires stoichiometric amount. q_catalyst_amount->a_catalyst_amount_no No q_catalyst_fresh Was the catalyst fresh? q_catalyst_amount->q_catalyst_fresh Yes s_catalyst_amount Solution: Increase AlCl3 to at least 1.1 eq. a_catalyst_amount_no->s_catalyst_amount a_catalyst_fresh_no Inactive Catalyst due to improper storage/age. q_catalyst_fresh->a_catalyst_fresh_no No q_temp Was reaction warmed to room temperature? q_catalyst_fresh->q_temp Yes s_catalyst_fresh Solution: Use a fresh, unopened container of AlCl3. a_catalyst_fresh_no->s_catalyst_fresh a_temp_no Incomplete Reaction. May require thermal energy. q_temp->a_temp_no No s_temp Solution: Allow for stirring at RT after initial addition. a_temp_no->s_temp

Caption: Troubleshooting logic for low product yield in Friedel-Crafts acylation.

References

Technical Support Center: Purification of 4-Fluoro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for the purification of 4-Fluoro-4'-methylbenzophenone by recrystallization, designed for researchers and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound? A1: this compound is typically a white to colorless crystalline powder.[1][2] Its reported melting point is in the range of 96-99 °C.[3][4] Key physicochemical data are summarized in the table below.

Q2: How do I select an appropriate solvent for recrystallization? A2: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For benzophenone derivatives, common solvents include ethanol, methanol, and toluene.[5][6][7] A good practice is to test solubility in small volumes of various solvents to determine the optimal choice. The compound is noted to be slightly soluble in non-polar solvents like ether and almost insoluble in water.[4]

Q3: How can I assess the purity of the final product? A3: The purity of the recrystallized this compound can be assessed by its melting point. A pure compound will have a sharp melting point range close to the literature value (96-99 °C).[3][4] A broad or depressed melting point range indicates the presence of impurities.[8] Further analysis can be conducted using techniques like Thin Layer Chromatography (TLC) or spectroscopic methods (NMR, IR).[3][6]

Q4: What are the primary safety precautions when handling this compound? A4: Handle this compound in a well-ventilated area, preferably a fume hood.[1][9] Avoid inhaling dust and prevent contact with skin and eyes.[4][10] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[1][9] In case of accidental contact, wash the affected area immediately with plenty of water and seek medical advice if irritation persists.[4][10]

Troubleshooting Guide

Problem: No crystals form upon cooling the solution.

  • Possible Cause 1: Too much solvent was used. The solution is not supersaturated, which prevents crystallization.[11][12]

    • Solution: Reheat the solution and carefully evaporate a portion of the solvent to increase the solute concentration. Allow the solution to cool again slowly.[11][12]

  • Possible Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleus).

    • Solution 1: Try scratching the inside surface of the flask with a glass rod just below the solvent line to create nucleation sites.[12]

    • Solution 2: If available, add a "seed crystal" of pure this compound to the cooled solution to initiate crystallization.[12]

  • Possible Cause 3: The cooling process is too rapid. Crystals need time to form.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can help slow the cooling rate.[11]

Problem: An oil forms instead of solid crystals ("oiling out").

  • Possible Cause 1: The melting point of the impure compound is lower than the temperature of the solution. The solute is precipitating as a liquid because the solution is still too warm.[11]

    • Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool much more slowly.[11][12]

  • Possible Cause 2: The concentration of the solute is too high.

    • Solution: Add a small amount of hot solvent to the mixture and reheat until the oil dissolves completely, then attempt a slower cooling process.[11]

Problem: The yield of purified product is very low.

  • Possible Cause 1: Too much solvent was used during dissolution or washing. A significant amount of the product may have remained dissolved in the mother liquor or been washed away.[11]

    • Solution: In future attempts, use the minimum amount of boiling solvent required to fully dissolve the crude solid. When washing the collected crystals, use a minimal amount of ice-cold solvent.[11]

  • Possible Cause 2: Premature crystallization occurred during hot filtration. The product crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before pouring the hot solution through it. This can be done by passing hot solvent through the setup immediately before the filtration step.

Problem: The solid will not dissolve, even in a large volume of hot solvent.

  • Possible Cause: The undissolved material is an insoluble impurity.

    • Solution: If a significant portion of your desired compound has dissolved, perform a hot filtration to remove the insoluble impurities. Then, allow the hot filtrate to cool and crystallize.[11]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 530-46-1[3]
Molecular Formula C₁₄H₁₁FO[3]
Molecular Weight 214.23 g/mol [2][3]
Appearance White to colorless crystalline powder[1][2]
Melting Point 96-99 °C[3][4]
Boiling Point ~334.8 °C (Predicted)[4]
Solubility Sparingly soluble in water, slightly soluble in non-polar solvents (e.g., ether).[2][4]

Table 2: Common Solvents for Recrystallization of Benzophenone Derivatives

SolventSuitabilityNotes
Ethanol Often a good choice for benzophenones.A polar protic solvent that is effective for moderately polar compounds.[13]
Methanol Similar to ethanol, can be effective.May result in higher solubility than ethanol, requiring careful volume control.[7]
Toluene Can be used, especially for less polar impurities.Higher boiling point requires careful handling.[6]
Hexane/Acetone A solvent-pair system that can be effective.Useful if a single solvent is not ideal. Dissolve in minimal hot acetone, then add hot hexane until cloudy.[13]
Water Generally unsuitable.The compound is nearly insoluble in water.[4]

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on preliminary tests (see FAQ A2 and Table 2), select a suitable solvent. Ethanol is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration. Pre-heat a clean flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[8]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[11]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air-drying on the filter paper, followed by placing them in a desiccator or a vacuum oven.[11]

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point within the range of 96-99 °C indicates a pure product.[3][4]

Mandatory Visualization

G start Recrystallization Issue prob1 No Crystals Forming start->prob1 prob2 Oiling Out start->prob2 prob3 Low Yield start->prob3 prob4 Product Still Impure start->prob4 cause1a Too Much Solvent prob1->cause1a Possible Causes cause1b Cooling Too Fast prob1->cause1b Possible Causes cause1c Needs Nucleation prob1->cause1c Possible Causes cause2a Solution Too Concentrated or Cooling Too Fast prob2->cause2a Possible Causes cause2b Impurities Depress Melting Point prob2->cause2b Possible Causes cause3a Too Much Solvent Used (Dissolving/Washing) prob3->cause3a Possible Causes cause3b Premature Crystallization During Filtration prob3->cause3b Possible Causes cause4a Inappropriate Solvent prob4->cause4a Possible Causes cause4b Incomplete Removal of Soluble Impurities prob4->cause4b Possible Causes sol1a Boil Off Excess Solvent cause1a->sol1a Solution sol1b Cool Slowly; Insulate Flask cause1b->sol1b Solution sol1c Scratch Flask or Add Seed Crystal cause1c->sol1c Solution sol2a Reheat, Add More Solvent, Cool Slowly cause2a->sol2a Solution cause2b->sol2a Solution sol3a Use Minimum Hot Solvent; Wash with Ice-Cold Solvent cause3a->sol3a Solution sol3b Pre-heat Filtration Apparatus cause3b->sol3b Solution sol4a Re-crystallize from a Different Solvent cause4a->sol4a Solution sol4b Ensure Proper Washing with Cold Solvent cause4b->sol4b Solution

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Friedel-Crafts Acylation of Fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Friedel-Crafts acylation of fluorobenzene. Our goal is to help you mitigate side reactions and optimize your synthesis for higher yield and purity of the desired para-substituted product.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the Friedel-Crafts acylation of fluorobenzene?

The primary and desired product is the para-substituted acyl fluorobenzene. The fluorine atom is an ortho, para-director; however, due to the steric hindrance at the ortho position, the acylation reaction overwhelmingly favors substitution at the sterically less hindered para position.[1]

Q2: What are the most common side reactions and products?

The most common side reactions are:

  • Ortho-acylation: Formation of the ortho-substituted acyl fluorobenzene isomer. This occurs because the fluorine atom also activates the ortho position for electrophilic attack.[1]

  • Polyacylation (Diacylation): A second acylation event on the product ring. This is less common because the first acyl group is electron-withdrawing and deactivates the aromatic ring towards further electrophilic substitution.[1][2] However, it can become significant under harsh reaction conditions.

Q3: Why is the para product favored over the ortho product?

While fluorine's lone pairs activate both the ortho and para positions via resonance, the bulky acylium ion intermediate experiences significant steric repulsion from the adjacent fluorine atom at the ortho position. The para position is sterically unencumbered, making it the preferred site of attack.[1]

Q4: Under what conditions does polyacylation become a significant problem?

Polyacylation is more likely to occur under harsh conditions, such as:

  • High reaction temperatures.[1]

  • Using a large excess of the acylating agent or a highly active Lewis acid catalyst.[1]

  • Prolonged reaction times.[1]

Q5: Can the acyl group rearrange during the reaction?

No, the acylium ion is resonance-stabilized and does not undergo rearrangement. This is a key advantage of Friedel-Crafts acylation over alkylation, where carbocation rearrangements are a common issue.[3][4]

Q6: Are there other, less common, side reactions to be aware of?

Yes, other potential side reactions include:

  • Deacylation: The reverse reaction can sometimes occur, especially at high temperatures or with prolonged reaction times in the presence of a strong Lewis acid.

  • Solvent Reactions: If the solvent is not inert (e.g., nitrobenzene), it can compete with the fluorobenzene for the acylating agent.[5]

  • Self-condensation of the acylating agent: Under certain conditions, the acyl chloride or anhydride can undergo self-condensation reactions.

Troubleshooting Guide

This guide addresses common issues related to the formation of side products and low yields.

Issue Potential Cause(s) Recommended Solution(s)
High percentage of ortho-isomer High Reaction Temperature: Higher temperatures can provide the energy to overcome the steric hindrance at the ortho position, reducing para-selectivity.[1]Maintain a lower reaction temperature (e.g., 0-25 °C). The optimal temperature should be determined empirically for the specific reagents.
Choice of Lewis Acid: The size and reactivity of the Lewis acid catalyst can influence the regioselectivity.Experiment with different Lewis acids. Milder or bulkier catalysts may improve para-selectivity.
Formation of diacylated products Incorrect Stoichiometry: Using a large excess of the acylating agent or Lewis acid promotes a second acylation.[1]Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent. Ensure the molar ratio of the catalyst is appropriate.
Prolonged Reaction Time: Leaving the reaction for too long can increase the chance of diacylation, even with a deactivated ring.Monitor the reaction progress by TLC or GC-MS to determine the optimal time for the consumption of starting material without significant byproduct formation.[1]
Low or no yield of desired product Catalyst Inactivity: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by any water present.[1]Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][6]
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[1][7]A stoichiometric amount (or a slight excess, e.g., 1.1-1.2 equivalents) of the Lewis acid is often required for acylation reactions.[1]
Deactivated Fluorobenzene Ring: While fluorine is activating, any additional strong deactivating groups on the ring will inhibit the reaction.Friedel-Crafts reactions generally fail with strongly deactivated aromatic rings.[3][8]
Complex mixture of unidentified byproducts Reagent Impurity: Impurities in the fluorobenzene, acylating agent, or solvent can lead to a variety of side reactions.Use freshly distilled or high-purity reagents.
Reaction Temperature Too High: Excessive heat can cause decomposition of reagents or products.Optimize the reaction temperature; start at a lower temperature and gradually increase if necessary.
Quantitative Data on Catalyst Performance

The choice of catalyst and reaction conditions can dramatically impact selectivity.

Catalyst SystemAcylating AgentConditionsYield of para-isomerSelectivity for para-isomer
La(OTf)₃ and TfOHBenzoyl chlorideSolvent-free, 140 °C, 4 h87%99%

Data sourced from a study on solvent-free Friedel-Crafts acylation of fluorobenzene.[9]

Experimental Protocols

Standard Protocol for Friedel-Crafts Acylation of Fluorobenzene with Acetyl Chloride

This protocol describes a standard laboratory procedure using aluminum chloride (AlCl₃) as the Lewis acid.

Materials:

  • Fluorobenzene (distilled)

  • Acetyl chloride (distilled)

  • Anhydrous aluminum chloride (freshly opened or sublimed)

  • Anhydrous dichloromethane (DCM) (distilled from CaH₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂) or connected to a nitrogen/argon line.

  • Reagent Preparation: In the reaction flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: Dissolve acetyl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of Substrate: Dissolve fluorobenzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the fluorobenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typically, the reaction is complete within 1-3 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.[6]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) by rotary evaporation to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the para and ortho isomers.

Product Analysis Protocol

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To separate and identify the components of the crude reaction mixture, allowing for the quantification of the product-to-byproduct ratio.

  • Method: Dissolve a small sample of the crude product in a suitable solvent (e.g., DCM or ethyl acetate). Inject the sample into a GC-MS system. The components will be separated based on their boiling points and polarity on the GC column, and the mass spectrometer will provide fragmentation patterns for identification.

  • Interpretation: The ortho and para isomers of acyl fluorobenzene will have the same molecular ion peak but may show subtle differences in their fragmentation patterns. Their primary distinction will be their different retention times on the GC column.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To unambiguously determine the structure of the isolated products and confirm the position of the acyl group.

  • ¹H NMR: The substitution pattern on the aromatic ring creates distinct splitting patterns.

    • para-isomer (e.g., 4-fluoroacetophenone): Due to symmetry, the aromatic region will show two sets of doublets (or more complex patterns appearing as two multiplets), each integrating to 2 protons.[10]

    • ortho-isomer (e.g., 2-fluoroacetophenone): The aromatic region will be more complex, typically showing four distinct multiplets, each integrating to 1 proton.

  • ¹³C NMR: The number of signals in the aromatic region can confirm the substitution pattern.

    • para-isomer: Will show fewer aromatic carbon signals due to symmetry.

    • ortho-isomer: Will show a full set of distinct aromatic carbon signals.

    • ¹⁹F-¹³C Coupling: In 2'-fluoroacetophenone, through-space coupling between the fluorine and the carbonyl carbon can be observed, which is absent in the para-isomer.[11][12]

Visualizations

Friedel_Crafts_Acylation_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways FB Fluorobenzene Sigma_p para-Sigma Complex FB->Sigma_p Sigma_o ortho-Sigma Complex FB->Sigma_o AC Acyl Chloride (RCOCl) AI Acylium Ion (R-C≡O⁺) AC->AI + AlCl₃ - AlCl₄⁻ LA Lewis Acid (AlCl₃) LA->AI + AlCl₃ - AlCl₄⁻ AI->Sigma_p AI->Sigma_o Sigma_d diacyl-Sigma Complex AI->Sigma_d Harsh Conditions Para para-Acylfluorobenzene (Major Product) Sigma_p->Para - H⁺ Ortho ortho-Acylfluorobenzene (Side Product) Sigma_o->Ortho - H⁺ Diacyl Diacylfluorobenzene (Side Product) Sigma_d->Diacyl - H⁺ Para->Sigma_d Harsh Conditions

Main reaction and side reaction pathways.

Troubleshooting_Workflow Start Experiment Performed: Friedel-Crafts Acylation of Fluorobenzene Analyze Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze Problem Problem Identified? Analyze->Problem HighOrtho High % of ortho-Isomer Problem->HighOrtho Yes Polyacylation Polyacylation Detected Problem->Polyacylation Yes LowYield Low / No Yield Problem->LowYield Yes Success Successful Synthesis Problem->Success No SolveOrtho Lower Reaction Temp. Consider Milder/Bulkier Lewis Acid HighOrtho->SolveOrtho SolvePoly Check Stoichiometry (1.1 eq) Reduce Reaction Time Monitor Progress Polyacylation->SolvePoly SolveYield Ensure Anhydrous Conditions Use Fresh AlCl₃ (≥1.0 eq) Check for Deactivating Groups LowYield->SolveYield Optimize Optimize and Repeat Experiment SolveOrtho->Optimize SolvePoly->Optimize SolveYield->Optimize Optimize->Analyze

A logical workflow for troubleshooting experiments.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Photochemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in their photochemical experiments.

Troubleshooting Guide

Low conversion rates in photochemical reactions can stem from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.

Question: My photochemical reaction has a low conversion rate. How do I troubleshoot it?

Answer:

Start by systematically evaluating the key parameters of your reaction. The following workflow can help you pinpoint the source of the problem.

TroubleshootingWorkflow start Low Conversion Rate check_light 1. Verify Light Source - Correct Wavelength? - Sufficient Intensity? - Lamp Age/Output? start->check_light check_setup 2. Inspect Reactor Setup - Proper Mixing? - Temperature Control? - Degassed Solvent? check_light->check_setup Light Source OK optimize_conditions 5. Optimize Reaction Conditions - Wavelength Screening - Concentration Titration - Temperature Variation check_light->optimize_conditions Issue Identified check_reagents 3. Assess Reagents & Concentration - Purity of Starting Materials? - Optimal Concentration? - Catalyst/Sensitizer Activity? check_setup->check_reagents Setup OK check_setup->optimize_conditions Issue Identified check_side_reactions 4. Investigate Side Reactions - Competing Pathways? - Quenching? - Product Photodegradation? check_reagents->check_side_reactions Reagents OK check_reagents->optimize_conditions Issue Identified check_side_reactions->optimize_conditions Side Reactions Minimal check_side_reactions->optimize_conditions Issue Identified success Problem Solved optimize_conditions->success

Caption: A stepwise workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Light Source and Reactor Setup

Question: How do I know if my light source is the problem?

Answer: An inappropriate or underperforming light source is a common cause of low conversion. Here’s how to assess it:

  • Wavelength: Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of your reactant or photosensitizer. The optimal wavelength is not always the absorption maximum.[1]

  • Intensity: Light intensity directly affects the rate of photon absorption.[2] An older lamp may have reduced output. If possible, measure the photon flux using actinometry (see Experimental Protocols). Higher light intensities do not always lead to higher conversion rates and can sometimes promote side reactions.[3]

  • Lamp Type: Different lamps (e.g., mercury, xenon, LEDs) have different spectral outputs and intensities. Ensure you are using the appropriate lamp for your specific reaction.

Question: What are the key aspects of a proper photochemical reactor setup?

Answer: The design of your reactor is crucial for efficient and reproducible reactions.[4]

  • Material: Use a vessel made of a material that is transparent to the desired wavelength (e.g., quartz for UV, Pyrex for visible light). Pyrex absorbs wavelengths shorter than 275 nm.

  • Mixing: Ensure efficient mixing to bring all reactant molecules into the irradiated zone.

  • Temperature Control: Photochemical reactions can be temperature-dependent.[5] Use a cooling or heating system to maintain a constant temperature.

  • Degassing: Dissolved oxygen can quench excited states and lead to photooxidation side products.[6][7] Degas the solvent by purging with an inert gas (e.g., argon or nitrogen) before irradiation.

Reagents and Reaction Conditions

Question: How do reactant concentration and purity affect conversion rates?

Answer: The concentration and purity of your starting materials are critical parameters.

  • Purity: Impurities can act as quenchers or participate in side reactions, lowering the quantum yield.[8] Ensure your reactants and solvent are of high purity.

  • Concentration: Higher concentrations can increase the probability of photon absorption but can also lead to self-quenching or the formation of aggregates.[9] It is advisable to perform a concentration optimization study.

The following diagram illustrates the relationship between various reaction parameters that can be optimized.

ReactionParameters ConversionRate Conversion Rate Light Light (Wavelength, Intensity) ConversionRate->Light Temperature Temperature ConversionRate->Temperature Concentration Concentration (Reactant, Catalyst) ConversionRate->Concentration Solvent Solvent (Polarity, Viscosity) ConversionRate->Solvent Mixing Mixing ConversionRate->Mixing Time Reaction Time ConversionRate->Time

Caption: Interplay of key parameters affecting photochemical conversion rates.

Question: My conversion is low despite optimizing light, setup, and concentration. What else could be the issue?

Answer: If the primary parameters seem correct, consider the possibility of competing processes and side reactions.

  • Quenching: Quenchers are species that can deactivate the excited state of your reactant or photosensitizer, preventing the desired reaction from occurring.[8] Common quenchers include oxygen and impurities.

  • Side Reactions: The absorbed light might be initiating alternative reaction pathways, such as photoisomerization or fragmentation.[10][11]

  • Product Photodegradation: The product itself might be absorbing light and undergoing a subsequent photochemical reaction, thus lowering its isolated yield.

  • Photocatalyst Deactivation: In photocatalytic reactions, the catalyst can lose activity due to factors like coking (the deposition of carbonaceous material on the surface) or poisoning.[12][13]

The following table summarizes the effect of various parameters on the photocatalytic degradation of Methylene Blue, a common model reaction.

ParameterCondition 1Degradation (%)Condition 2Degradation (%)Reference
pH 297.6892.8[14][15]
Catalyst Dosage (g/50mL) 0.0292.8--[15]
Initial Concentration (mg/L) 1096.332092.8[5][15]
Irradiation Time (min) 2092.83096.33[5][15]

Experimental Protocols

Protocol 1: General Procedure for a Batch Photochemical Reaction

  • Preparation of the Reaction Mixture:

    • In a quartz or Pyrex reaction vessel, dissolve the substrate and photosensitizer (if required) in the chosen solvent to the desired concentration.

    • Add a magnetic stir bar.

  • Degassing the Solution:

    • Seal the vessel with a septum and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Photochemical Reactor Setup:

    • Place the reaction vessel in a photochemical reactor equipped with a suitable light source and a cooling system.[16]

    • Ensure the light source is stable and the geometry of the setup is reproducible.

  • Irradiation:

    • Turn on the cooling system to maintain a constant temperature.

    • Begin stirring and turn on the light source.

  • Monitoring the Reaction:

    • At regular intervals, withdraw small aliquots of the reaction mixture using a syringe.

    • Analyze the aliquots by a suitable method (e.g., HPLC, GC, TLC) to monitor the disappearance of the starting material and the formation of the product.[9][17]

  • Work-up and Purification:

    • Once the desired conversion is achieved, turn off the light source.

    • Remove the solvent under reduced pressure.

    • Purify the product mixture using an appropriate technique, such as column chromatography.

Protocol 2: Determination of Quantum Yield (Relative Method)

The quantum yield (Φ) is a measure of the efficiency of a photochemical process and is defined as the number of molecules of product formed divided by the number of photons absorbed.[18][19] The relative method compares the fluorescence of a sample to a standard with a known quantum yield.

  • Select an Actinometer: An actinometer is a chemical system with a known quantum yield that is used to measure the photon flux of the light source. A common example is the ferrioxalate actinometer.

  • Prepare Solutions:

    • Prepare a solution of the actinometer.

    • Prepare a solution of your reaction mixture at a concentration where the absorbance at the irradiation wavelength is similar to that of the actinometer solution.

  • Irradiate Actinometer:

    • Irradiate the actinometer solution for a known period under the exact same conditions (light source, geometry, temperature, solvent) as the planned reaction.

  • Analyze Actinometer:

    • Determine the extent of the photochemical reaction of the actinometer using a suitable analytical method (e.g., UV-Vis spectroscopy).

  • Calculate Photon Flux:

    • Using the known quantum yield of the actinometer, calculate the photon flux (photons per unit time) of your light source.

  • Irradiate Sample:

    • Irradiate your reaction mixture under the identical conditions for a known period.

  • Analyze Sample:

    • Determine the number of moles of product formed using a calibrated analytical technique (e.g., HPLC with a calibration curve).

  • Calculate Quantum Yield:

    • Calculate the quantum yield of your reaction using the following formula: Φ_reaction = (moles of product formed) / (photon flux × irradiation time)

Protocol 3: Regeneration of a Deactivated Photocatalyst by Coking

Catalyst deactivation due to coking can often be reversed by thermal treatment.[20][21]

  • Catalyst Recovery: After the reaction, separate the photocatalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the catalyst with a suitable solvent to remove any adsorbed species.

  • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove the solvent.

  • Calcination: Place the dried catalyst in a furnace and heat it in the presence of air or a controlled oxygen-containing atmosphere. The temperature and duration of calcination depend on the nature of the catalyst and the extent of coking. This process burns off the carbonaceous deposits.

  • Cooling: Allow the catalyst to cool down to room temperature. The regenerated catalyst should be stored in a desiccator before reuse.

References

Optimizing catalyst concentration for benzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of benzophenone, with a focus on optimizing catalyst concentration.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzophenone?

A1: The most prevalent laboratory and industrial method for synthesizing benzophenone is the Friedel-Crafts acylation of benzene with benzoyl chloride.[1] This reaction typically employs a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][2]

Q2: Why is the catalyst concentration so critical in Friedel-Crafts acylation for benzophenone synthesis?

A2: In contrast to many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the catalyst, for instance, AlCl₃, forms a complex with the carbonyl group of the newly formed benzophenone.[3] This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, a sufficient amount of catalyst is necessary to ensure the reaction proceeds to completion. An inadequate amount of catalyst will result in a low yield.[1]

Q3: What are the signs of a successful benzophenone synthesis reaction?

A3: A successful reaction is often indicated by the evolution of hydrogen chloride (HCl) gas upon the addition of the catalyst to the reactants.[4] The reaction mixture may also change color and an increase in temperature can be observed. Progress can be monitored more formally using techniques like Thin Layer Chromatography (TLC) to track the consumption of starting materials.[1]

Q4: Can other catalysts be used for benzophenone synthesis?

A4: Yes, while anhydrous aluminum chloride is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be used.[5] Research has also explored the use of solid acid catalysts, such as zeolites and metal oxides, which can offer advantages in terms of reusability and easier product work-up.[5]

Troubleshooting Guides

Issue 1: Low Yield of Benzophenone

Q: My benzophenone synthesis resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yields are a common issue in benzophenone synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Inactive Catalyst: The activity of the Lewis acid catalyst, particularly AlCl₃, is severely compromised by moisture.

    • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use fresh, anhydrous aluminum chloride and handle it in a moisture-free environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon).[1] The quality of the AlCl₃ is crucial; a poor-quality reagent can significantly decrease the yield.[6]

  • Insufficient Catalyst: As the catalyst forms a complex with the product, a stoichiometric amount is required.

    • Solution: Use a molar ratio of at least 1:1.1:1.2 for benzene:benzoyl chloride:AlCl₃.[1] It is often beneficial to use a slight excess of the catalyst.

  • Inappropriate Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: The initial addition of reactants should be carried out at a low temperature, typically between 0-5°C, to control the initial exothermic reaction.[2] After the initial reaction, the mixture can be allowed to warm to room temperature or gently heated to ensure completion.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using TLC. If starting material is still present, consider extending the reaction time or gently heating the mixture.[1]

Issue 2: Formation of a Dark, Tarry Substance

Q: My reaction mixture turned into a dark, tarry mess. What causes this and how can I prevent it?

A: Tar formation is a frequent problem in Friedel-Crafts reactions, often resulting from side reactions promoted by the strong Lewis acid catalyst.

Possible Causes & Solutions:

  • High Reaction Temperature: Excessive heat can lead to polymerization and other side reactions, resulting in tar formation.

    • Solution: Maintain a low and consistent temperature, especially during the addition of the reactants. Using an ice bath is crucial for controlling the initial exothermic phase of the reaction.[1]

  • Excess Catalyst: While a stoichiometric amount of catalyst is necessary, a large excess can promote unwanted side reactions.

    • Solution: Carefully measure the amount of catalyst used. While a slight excess is often beneficial, avoid using significantly more than the recommended amount.

  • Impure Reactants: Impurities in the benzene or benzoyl chloride can contribute to side reactions and tar formation.

    • Solution: Use pure, dry reactants. If necessary, distill the benzene and benzoyl chloride before use.

Data Presentation

Table 1: Effect of Catalyst Concentration on Benzophenone Yield (Illustrative)

Benzene (molar eq.)Benzoyl Chloride (molar eq.)AlCl₃ (molar eq.)Temperature (°C)Reaction Time (h)Approximate Yield (%)
1.01.00.80 to RT2< 50
1.01.01.10 to RT2~90[2]
1.21.01.20 to RT2-4High
1.01.11.20 to RT2-4High[1]

Table 2: Comparison of Common Lewis Acid Catalysts for Friedel-Crafts Acylation

CatalystRelative ActivityTypical ConditionsNotes
AlCl₃ HighLow temperature (0-25°C)Prone to causing side reactions and tar formation if not controlled. Highly sensitive to moisture.[1]
FeCl₃ ModerateHigher temperatures may be requiredGenerally less reactive than AlCl₃, can be a good alternative for sensitive substrates.
ZnCl₂ LowerHigher temperatures often neededA milder Lewis acid, useful for reactions requiring less activation.

Experimental Protocols

Protocol 1: Synthesis of Benzophenone via Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of benzophenone.[1][2]

Materials:

  • Anhydrous benzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to suspend the AlCl₃.

  • Cooling: Cool the flask in an ice bath with constant stirring.

  • Addition of Benzoyl Chloride: In the dropping funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Slowly add the benzoyl chloride solution to the stirred suspension of AlCl₃, maintaining the temperature between 0-5°C.[2]

  • Addition of Benzene: After the addition of benzoyl chloride is complete, add anhydrous benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel, ensuring the temperature remains below 10°C.

  • Reaction: Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the mixture for 2-4 hours. Monitor the reaction's progress by TLC.[1]

  • Work-up: After the reaction is complete, carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude benzophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Anhydrous Reactants & Glassware setup Reaction Setup (Flask, Stirrer, Condenser) prep_reactants->setup add_alcl3 Add AlCl3 & Solvent setup->add_alcl3 cool Cool to 0-5°C add_alcl3->cool add_benzoyl_chloride Add Benzoyl Chloride Dropwise cool->add_benzoyl_chloride add_benzene Add Benzene Dropwise add_benzoyl_chloride->add_benzene react Stir at Room Temperature (2-4h) add_benzene->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4/Na2SO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Recrystallization/Distillation) concentrate->purify

Caption: Experimental workflow for the synthesis of benzophenone.

reaction_mechanism cluster_activation Catalyst Activation & Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution cluster_product Product Formation benzoyl_chloride Benzoyl Chloride complex Benzoyl Chloride-AlCl3 Complex benzoyl_chloride->complex + AlCl3 alcl3 AlCl3 alcl3->complex acylium Acylium Ion (Electrophile) + [AlCl4]- complex->acylium sigma_complex Sigma Complex (Arenium Ion) acylium->sigma_complex benzene Benzene benzene->sigma_complex + Acylium Ion deprotonation Deprotonation sigma_complex->deprotonation - H+ benzophenone_complex Benzophenone-AlCl3 Complex deprotonation->benzophenone_complex + [AlCl4]- -> AlCl3 + HCl benzophenone Benzophenone benzophenone_complex->benzophenone Aqueous Work-up

Caption: Mechanism of Friedel-Crafts acylation for benzophenone synthesis.

References

Technical Support Center: Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude reaction mixture?

A preliminary assessment of your crude product is a crucial first step. Thin Layer Chromatography (TLC) is a rapid and effective method for this. By spotting your crude product alongside the starting materials, you can visualize the presence of these impurities. For solid products, analyzing the melting point can also be indicative of purity; a broad melting range or a melting point lower than the literature value suggests the presence of impurities.[1][2] For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often recommended.[2]

Q2: How do I choose the most suitable purification method?

The choice of purification method depends on the physical and chemical properties of your product and the unreacted starting materials.[3][4] Key factors to consider include:

  • Physical State: Solids are often purified by recrystallization, while liquids are commonly purified by distillation.[4]

  • Polarity Difference: If there is a significant difference in polarity between your product and the starting materials, column chromatography is a very effective technique.[2]

  • Solubility: Differences in solubility in various solvents can be exploited through extraction and recrystallization.[5][6]

  • Boiling Point: For liquid products, if there is a significant difference in boiling points between the product and starting materials (typically >25 °C), distillation is a suitable method.[7] Vacuum distillation is used for high-boiling point or temperature-sensitive compounds.[2][8]

  • Acidity/Basicity: Acid-base extraction can be used to separate acidic or basic products from neutral starting materials, or vice-versa.[9][10]

Q3: My product and starting material have very similar polarities. How can I separate them by column chromatography?

Separating compounds with similar polarities can be challenging. Here are some strategies to improve separation:

  • Optimize the Solvent System: Use TLC to screen various solvent systems. Aim for an Rf value of around 0.2-0.3 for your target compound.[11] A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.[3]

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.[3]

  • Increase the Column Length and/or Decrease the Diameter: A longer and narrower column can increase the number of theoretical plates and improve resolution.

  • Sample Loading: Load the sample in a minimal amount of solvent to ensure a narrow starting band.[3][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of reaction mixtures.

Column Chromatography
Problem Possible Cause Suggested Solution(s)
Product Elutes with Starting Material Similar polarity of product and starting material.- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a gradient elution, gradually increasing the polarity of the mobile phase.[3]
No Product Recovered - Product is too polar and is stuck to the column.- Product is not visible by the visualization method (e.g., UV lamp).- Flush the column with a very polar solvent (e.g., methanol or a mixture of dichloromethane and methanol).- Use a different visualization technique (e.g., potassium permanganate stain).[3]
Low Yield - Product streaking or tailing on the column.- Incomplete elution.- Add a small amount of acetic acid or triethylamine to the solvent system to improve the peak shape of acidic or basic compounds, respectively.- Ensure all fractions are collected and analyzed by TLC before combining.[3]
Cracked or Channeled Column Improper packing of the stationary phase.- Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles.[6] Tapping the column gently during packing can help.
Recrystallization
Problem Possible Cause Suggested Solution(s)
Product Won't Crystallize - Solution is not sufficiently saturated.- The solution cooled too quickly.- Evaporate some of the solvent to increase the concentration of the product.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the pure product.[13]
Oiling Out The boiling point of the solvent is higher than the melting point of the solute.- Use a lower-boiling point solvent.- Add a small amount of a solvent in which the compound is less soluble.
Low Recovery of Product - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[14]- Allow the solution to cool slowly and then cool in an ice bath to maximize crystal formation.[15]- Wash the collected crystals with a minimal amount of ice-cold solvent.[14]
Impurities Still Present in Crystals The solution cooled too quickly, trapping impurities.- Ensure the solution cools slowly and undisturbed to allow for selective crystallization.[14]
Liquid-Liquid Extraction
Problem Possible Cause Suggested Solution(s)
Emulsion Formation Vigorous shaking of the separatory funnel.- Gently swirl or invert the funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of Celite.
Poor Separation of Layers The densities of the two solvents are very similar.- Add a small amount of a solvent that is miscible with one of the layers to change its density.
Product Lost in Aqueous Layer The product has some solubility in the aqueous phase.- Perform multiple extractions with smaller volumes of the organic solvent.[9]- Saturate the aqueous layer with an inorganic salt (salting out) to decrease the solubility of the organic product.

Experimental Protocols

Flash Column Chromatography

This protocol is for the purification of a moderately polar organic compound from a non-polar starting material.

1. Selection of Solvent System:

  • Use Thin Layer Chromatography (TLC) to determine a suitable eluent. A good solvent system will give the desired product an Rf value of approximately 0.2-0.3.[11] For this example, a mixture of 20% ethyl acetate in hexanes is chosen.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).[1]

  • Pour the slurry into a chromatography column with the stopcock closed.

  • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the silica gel run dry.[12]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).[3]

  • Carefully apply the sample to the top of the silica gel using a pipette.

  • Allow the sample to absorb completely into the silica gel.[3]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (e.g., from a compressed air line) to achieve a steady flow rate.

  • Collect fractions in separate test tubes.[3]

5. Analysis and Product Isolation:

  • Monitor the composition of the collected fractions using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[3]

experimental_workflow start Start: Crude Product tlc 1. TLC Analysis (Select Solvent System) start->tlc pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Minimal Solvent) pack->load elute 4. Elute Column (Collect Fractions) load->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: General workflow for purification by flash column chromatography.
Recrystallization

This protocol is for the purification of a solid organic compound.

1. Choose a Suitable Solvent:

  • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble at all temperatures or remain soluble at low temperatures.[15]

2. Dissolve the Impure Solid:

  • Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heat the mixture gently (e.g., on a hot plate) while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.[15]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[15]

4. Cool the Solution Slowly:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[15]

5. Cool in an Ice Bath:

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[15]

6. Isolate the Crystals:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

7. Wash and Dry the Crystals:

  • Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering impurities.[15]

  • Allow the crystals to dry completely.

recrystallization_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve in minimal hot solvent hot_filter Hot filtration (if insolubles present) dissolve->hot_filter cool_rt Cool slowly to room temperature hot_filter->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vac_filter Vacuum filtration cool_ice->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry crystals wash->dry

Caption: Step-by-step workflow for the recrystallization process.
Liquid-Liquid Extraction

This protocol describes the separation of a neutral organic product from water-soluble impurities.

1. Setup:

  • Set up a separatory funnel on a ring stand. Ensure the stopcock is closed.[16]

2. Add Solutions:

  • Pour the reaction mixture and the extraction solvent (an immiscible organic solvent) into the separatory funnel.[16]

3. Extraction:

  • Stopper the funnel, invert it, and vent to release any pressure.

  • Gently shake or swirl the funnel for a few minutes to allow for the transfer of the product into the organic layer. Vent frequently.[16][17]

4. Separate Layers:

  • Place the funnel back in the ring stand and allow the layers to separate completely.

  • Drain the lower layer into a flask.

  • Pour the upper layer out through the top of the funnel into a separate flask.[16]

5. Repeat Extraction (Optional but Recommended):

  • Return the aqueous layer to the separatory funnel and repeat the extraction with fresh organic solvent to maximize product recovery.

6. Drying and Concentration:

  • Combine the organic layers and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude product, which can then be further purified if necessary.[16]

extraction_logic start Crude Mixture (Product + Water-Soluble Impurities) add_solvents Add immiscible organic solvent and water start->add_solvents shake Shake and Vent add_solvents->shake separate Separate Layers shake->separate organic_layer Organic Layer (Contains Product) separate->organic_layer aqueous_layer Aqueous Layer (Contains Impurities) separate->aqueous_layer dry Dry Organic Layer organic_layer->dry evaporate Evaporate Solvent dry->evaporate end Purified Product evaporate->end

Caption: Logical flow for a liquid-liquid extraction procedure.

References

Preventing dimer formation in photochemical reduction of benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photochemical reduction of benzophenones. The primary focus is on preventing the formation of benzopinacol, the common dimeric byproduct, to favor the synthesis of the desired monomeric alcohol, benzhydrol.

Troubleshooting Guide: Preventing Dimer Formation

This guide addresses common issues encountered during the photochemical reduction of benzophenones and offers strategies to minimize dimer formation.

Issue 1: My reaction yields primarily the benzopinacol dimer instead of the desired benzhydrol.

  • Underlying Cause: The standard photochemical reduction of benzophenone in a hydrogen-donating solvent like isopropanol naturally leads to the formation of benzopinacol. The mechanism involves the photo-excited benzophenone abstracting a hydrogen atom to form a ketyl radical. Two of these ketyl radicals then dimerize.[1][2]

  • Troubleshooting Strategies:

    • Switch to a Photocatalytic System: The use of a photocatalyst such as titanium dioxide (TiO2) can significantly alter the reaction pathway to favor the formation of benzhydrol.[3][4] While the purely photochemical route has a high selectivity for benzopinacol (around 90% yield), the photocatalytic reduction using TiO2 is highly selective for benzhydrol (approximately 70% yield).[3]

    • Employ In-Situ Dimer Cleavage: Introduce a catalytic amount of a strong base, such as sodium alcoholate, to the reaction mixture. This cleaves the benzopinacol dimer as it forms, yielding benzhydrol and regenerating benzophenone, which can then re-enter the reaction cycle.[5] Even the alkalinity of glass can be sufficient to cause some cleavage, which is why acidic conditions are sometimes used to stabilize the dimer.[5]

    • Consider Non-Photochemical Reduction: If the goal is solely the synthesis of benzhydrol, non-photochemical methods can be more selective. Common and effective methods include:

      • Reduction with Sodium Borohydride (NaBH4): This is a mild and selective reducing agent that efficiently converts benzophenone to benzhydrol.[6][7][8]

      • Catalytic Hydrogenation: Using catalysts like Ruthenium complexes (e.g., trans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2CH2NH2)) or Palladium on carbon (Pd/C) with a hydrogen source can provide near-quantitative yields of benzhydrol.[9]

Issue 2: My reaction is slow and produces unwanted side products.

  • Underlying Cause: Reaction kinetics can be influenced by light intensity, concentration, and the choice of solvent/hydrogen donor.[1] Side products can arise from alternative radical coupling reactions.

  • Troubleshooting Strategies:

    • Optimize Light Source and Exposure: Ensure the reaction vessel is placed in a location with consistent and strong UV light exposure, as this is the driving force of the reaction.[1] For protocols relying on sunlight, be aware that reaction times may need to be extended due to variations in light intensity.[10]

    • Add Glacial Acetic Acid: A small amount of glacial acetic acid can help prevent the formation of colored byproducts that may arise from radical coupling at the para position of the aromatic rings.[11] It also prevents the base-catalyzed cleavage of the benzopinacol product if that is the desired outcome.[5]

    • Use Tertiary Amines as Co-initiators: Tertiary amines can act as co-initiators (hydrogen donors) in conjunction with benzophenone. This can sometimes improve the rate of the reaction, though it may also lead to yellowing of the product.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism leading to dimer formation in the photochemical reduction of benzophenone?

A1: The process is initiated by the absorption of UV light by benzophenone, which promotes it to an excited triplet state.[1] This excited molecule then abstracts a hydrogen atom from a hydrogen-donor solvent, such as isopropanol, to form two radicals: a diphenyl ketyl radical (from the benzophenone) and an alcohol radical.[1][13] The primary pathway to the dimer (benzopinacol) is the coupling of two diphenyl ketyl radicals.[1]

Q2: Can I avoid dimer formation by choosing a different hydrogen donor?

A2: While the choice of hydrogen donor is critical, simply changing the alcohol (e.g., from isopropanol to ethanol) will still likely lead to dimer formation as the principal photochemical product.[11] The key to avoiding the dimer is to change the fundamental reaction pathway, for instance, by using a photocatalyst like TiO2 or by introducing a reagent that cleaves the dimer as it forms.[3][5]

Q3: Are there non-photochemical methods to produce benzhydrol from benzophenone?

A3: Yes, several reliable non-photochemical methods exist. A common laboratory-scale method is the reduction of benzophenone with sodium borohydride (NaBH4) in an alcoholic solvent.[6][8] For larger-scale synthesis, catalytic hydrogenation using various metal catalysts (e.g., Ru, Pd, Raney Nickel) is also highly effective and selective for producing benzhydrol.[9][14]

Q4: How can I monitor the progress of my reaction and the formation of different products?

A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the consumption of the benzophenone starting material and the formation of the benzhydrol and benzopinacol products.[7][15] The different polarities of these compounds allow for their separation on a TLC plate, and their visualization under UV light can give a qualitative assessment of the reaction's progress.[6][15] For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy can be employed.[3][16]

Quantitative Data Summary

The following tables summarize yields for the formation of benzhydrol and benzopinacol under different reaction conditions.

Table 1: Product Yields in Photochemical vs. Photocatalytic Reduction

Reaction TypeCatalyst/ConditionsPrimary ProductYield (%)Reference
PhotochemicalIsopropanol, UV lightBenzopinacol~90[3]
PhotocatalyticTiO2, Isopropanol, Acetonitrile, UV lightBenzhydrol~70[3]

Table 2: Yields of Benzhydrol Using Non-Photochemical Methods

MethodReagents/CatalystSolventYield (%)Reference
Catalytic Hydrogenationtrans-RuCl2[P(C6H4-4-CH3)3]2(NH2CH2NH2), t-C4H9OK, H22-PropanolNearly 100[9]
Chemical ReductionSodium Borohydride (NaBH4)Ethanol/WaterNot specified, but effective[6][7]
Chemical ReductionZinc dust, NaOH95% Ethanol96-97 (crude)[17]

Experimental Protocols

Protocol 1: General Photochemical Synthesis of Benzopinacol (Dimer)

This protocol is a typical procedure where the dimer is the expected product.

  • Dissolve 2 g of benzophenone in approximately 10 mL of 2-propanol in a suitable glass vessel (e.g., a vial or flask), warming gently if necessary.[1]

  • Once dissolved, add one drop of glacial acetic acid.[1]

  • Fill the vessel nearly to the top with more 2-propanol to minimize the headspace.[1]

  • Seal the vessel tightly and expose it to a strong UV light source (e.g., sunlight or a UV lamp) for several days.[11]

  • The benzopinacol product will precipitate as white crystals.

  • Collect the crystals by vacuum filtration.[11]

Protocol 2: Selective Synthesis of Benzhydrol via Photocatalysis

This protocol is designed to favor the formation of the monomeric alcohol.

  • The photocatalytic reduction is carried out in a batch reactor at 25 °C under a nitrogen atmosphere.[3]

  • The reaction mixture consists of benzophenone, TiO2 (Degussa P25 is a common reference) as the photocatalyst, acetonitrile as the solvent, and isopropanol as the electron donor.[3]

  • Irradiate the mixture with a UV lamp (e.g., a 200 W Xe-Hg lamp at λ = 360 nm).[3]

  • Monitor the reaction progress and product distribution using HPLC.[3]

Protocol 3: Selective Synthesis of Benzhydrol via Chemical Reduction

This protocol avoids the photochemical route entirely.

  • Dissolve 1 g of benzophenone in 5-7.5 mL of methanol or ethanol in an Erlenmeyer flask.[6][8]

  • In a separate container, dissolve 0.25 g of sodium borohydride (NaBH4) in a small amount of cold water.[6]

  • Slowly add the NaBH4 solution dropwise to the stirred benzophenone solution at room temperature. The reaction is exothermic.[6][8]

  • After the addition is complete, continue stirring for approximately 30-40 minutes.[6]

  • Pour the reaction mixture into a beaker containing ice water and a small amount of hydrochloric acid to precipitate the product.[6]

  • Collect the precipitated benzhydrol by vacuum filtration and wash with water.[6]

Visualizations

Photochemical_Reduction_Pathway BP_ground Benzophenone (Ground State) BP_excited Benzophenone (Excited Triplet State) BP_ground->BP_excited UV Light (hν) Ketyl_Radical Diphenyl Ketyl Radical BP_excited->Ketyl_Radical H-atom abstraction Benzopinacol Benzopinacol (Dimer) Ketyl_Radical->Benzopinacol Dimerization (x2) Benzhydrol Benzhydrol (Monomer) Ketyl_Radical->Benzhydrol Further Reduction / Alternative Pathway H_Donor Hydrogen Donor (e.g., Isopropanol) H_Donor->BP_excited TiO2 TiO2 Photocatalyst TiO2->Ketyl_Radical Promotes monomer pathway

Caption: General mechanism for the photochemical reduction of benzophenone.

Troubleshooting_Logic Start High Dimer (Benzopinacol) Yield? Photochem Using standard photochemical method? Start->Photochem Yes Switch_Method Change Reaction Strategy Photochem->Switch_Method Yes Use_Photocatalyst Use TiO2 Photocatalyst Switch_Method->Use_Photocatalyst InSitu_Cleavage Add Base for In-Situ Cleavage Switch_Method->InSitu_Cleavage Non_Photo Use Chemical Reductant (e.g., NaBH4) Switch_Method->Non_Photo Result Favors Benzhydrol (Monomer) Formation Use_Photocatalyst->Result InSitu_Cleavage->Result Non_Photo->Result

Caption: Decision workflow for troubleshooting high dimer formation.

References

Stability and storage conditions for 4-Fluoro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 4-Fluoro-4'-methylbenzophenone, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic organic compound with the chemical formula C₁₄H₁₁FO.[1] It typically appears as a white to off-white crystalline solid.[2] Due to its ability to absorb UV light and initiate polymerization, it is widely used as a photoinitiator in UV-curable coatings, inks, and adhesives.[1] It also serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is important to protect it from moisture and incompatible materials such as strong oxidizing agents.[4][5] Storage at room temperature is generally acceptable.

Q3: Is this compound sensitive to light?

A3: Yes, as a benzophenone derivative used as a photoinitiator, it is inherently photosensitive.[6][7] Prolonged exposure to UV light can lead to degradation. It should be stored in an opaque container to protect it from light.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is essential to use appropriate personal protective equipment to avoid contact with skin and eyes, and to prevent inhalation of dust.[3][8] Recommended PPE includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

  • In case of dust formation, a respirator is advised.[3]

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents.[4][5] Contact with these substances should be avoided to prevent potentially hazardous reactions.

Stability and Storage Data

The following table summarizes the key stability and storage parameters for this compound.

ParameterValue/Recommendation
Appearance White to off-white crystalline solid[2]
Storage Temperature Room Temperature
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed, opaque container.[3]
Shelf Life When stored under recommended conditions, the compound is expected to be stable for an extended period. For specific shelf life, refer to the manufacturer's certificate of analysis.
Thermal Stability Benzophenone derivatives generally exhibit good thermal stability.[8] Decomposition is expected to occur at temperatures well above its melting point. Thermal degradation of related benzophenones follows first-order kinetics.[9]
Photostability As a photoinitiator, it is sensitive to UV light.[6][7] Photodegradation follows pseudo-first-order kinetics.[5] Potential degradation products may include hydroxylated species and carboxylic acids.[2][10]
Hydrolytic Stability Generally stable under neutral pH conditions. Hydrolysis may be more significant under strongly acidic or basic conditions, although specific data for this compound is not readily available.
Incompatible Materials Strong oxidizing agents.[4][5]

Experimental Protocols: UV Curing of an Acrylate Formulation

This protocol provides a general procedure for using this compound as a photoinitiator for the UV curing of a simple acrylate-based coating.

Materials:

  • This compound

  • Acrylate monomer/oligomer blend (e.g., trimethylolpropane triacrylate)

  • Co-initiator (e.g., a tertiary amine like triethanolamine, if required)

  • Substrate (e.g., glass slide, metal panel)

  • UV curing lamp

  • Appropriate solvents for cleaning (e.g., acetone, isopropanol)

  • Personal Protective Equipment (PPE)

Procedure:

  • Formulation Preparation: In a shaded or UV-filtered environment, prepare the photocurable formulation by dissolving this compound (typically 1-5% by weight) and the co-initiator (if used) in the acrylate monomer/oligomer blend. Stir the mixture until all components are fully dissolved.

  • Substrate Preparation: Ensure the substrate surface is clean and free from any contaminants by wiping with a suitable solvent.

  • Application: Apply a thin, uniform film of the formulation onto the prepared substrate using a suitable method such as spin coating or a film applicator.

  • UV Curing: Place the coated substrate under the UV curing lamp. The exposure time will depend on the intensity of the UV source, the film thickness, and the specific formulation. A typical starting point for curing is an exposure of 30-120 seconds.[11]

  • Curing Assessment: The coating is considered cured when it is tack-free to the touch.[11] Further tests such as solvent resistance or hardness can be performed to confirm complete curing.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, particularly in UV curing applications.

Problem 1: Incomplete or Slow Curing

  • Possible Cause: Insufficient concentration of the photoinitiator.

    • Solution: Increase the concentration of this compound in the formulation. It is recommended to perform a ladder study to determine the optimal concentration.[12]

  • Possible Cause: Mismatch between the UV lamp's emission spectrum and the photoinitiator's absorption spectrum.

    • Solution: Ensure that the wavelength of the UV lamp aligns with the absorption spectrum of the photoinitiator.[12]

  • Possible Cause: Oxygen inhibition at the surface.

    • Solution: Perform the curing process in an inert atmosphere (e.g., under nitrogen). Alternatively, increase the intensity of the UV lamp or use a co-initiator that helps to mitigate oxygen inhibition.

  • Possible Cause: The coating is too thick.

    • Solution: Apply a thinner layer of the formulation to allow for better UV light penetration.[10]

Problem 2: Poor Adhesion of the Cured Coating to the Substrate

  • Possible Cause: Incomplete curing of the formulation.

    • Solution: Follow the steps outlined in "Incomplete or Slow Curing" to ensure a thorough cure.

  • Possible Cause: The surface of the substrate is not properly prepared.

    • Solution: Thoroughly clean the substrate to remove any grease, dust, or other contaminants before applying the coating.

Problem 3: Yellowing of the Cured Coating

  • Possible Cause: Prolonged exposure to UV light or high temperatures.

    • Solution: Optimize the curing time and intensity to avoid over-exposure.

  • Possible Cause: Degradation of the photoinitiator or other components in the formulation.

    • Solution: Ensure the purity of all components and store them under the recommended conditions.

Logical Workflow for Troubleshooting Insufficient Curing

G start Start: Insufficient Curing check_initiator Check Photoinitiator Concentration start->check_initiator is_conc_optimal Is Concentration Optimal? check_initiator->is_conc_optimal increase_conc Increase Concentration (Ladder Study) is_conc_optimal->increase_conc No check_uv_lamp Check UV Lamp is_conc_optimal->check_uv_lamp Yes increase_conc->check_uv_lamp is_lamp_correct Correct Wavelength & Intensity? check_uv_lamp->is_lamp_correct adjust_lamp Adjust/Replace Lamp is_lamp_correct->adjust_lamp No check_oxygen Consider Oxygen Inhibition is_lamp_correct->check_oxygen Yes adjust_lamp->check_oxygen use_inert Use Inert Atmosphere or Co-initiator check_oxygen->use_inert check_thickness Check Coating Thickness use_inert->check_thickness is_thickness_ok Is Thickness Appropriate? check_thickness->is_thickness_ok reduce_thickness Reduce Thickness is_thickness_ok->reduce_thickness No end_good Curing Successful is_thickness_ok->end_good Yes reduce_thickness->end_good

Caption: Troubleshooting workflow for insufficient UV curing.

References

Technical Support Center: Analysis of 4-Fluoro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 4-Fluoro-4'-methylbenzophenone via High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for analyzing impurities in this compound?

A reverse-phase HPLC (RP-HPLC) method is most suitable for the analysis of this compound and its impurities due to the nonpolar nature of these compounds.[1] A C18 column is the most commonly used stationary phase, providing excellent separation.[1] The mobile phase typically consists of a mixture of acetonitrile and water, and UV detection is commonly set around 254 nm.[1][2]

Q2: What are the potential impurities I should expect to see in my this compound sample?

Potential impurities largely depend on the synthetic route used. The most common method is Friedel-Crafts acylation.[3] This reaction can result in several impurities, including:

  • Isomeric Impurities: The acylation of toluene with 4-fluorobenzoyl chloride can produce ortho- and meta-isomers in addition to the desired para-product. Due to steric hindrance, the para-isomer is typically the major product.[4]

  • Unreacted Starting Materials: Residual 4-fluorobenzoyl chloride or toluene may be present.

  • Byproducts from the Catalyst: Side reactions involving the Lewis acid catalyst (e.g., AlCl₃) can generate other minor impurities.

Q3: My peak shapes are poor (tailing, fronting, or splitting). What could be the cause?

Poor peak shape can be attributed to several factors:

  • Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the column packing, such as acidic silanol groups.[5] It can also result from column overload.[5][6]

  • Peak Fronting: This is a common sign that the sample solvent is stronger than the mobile phase.[6]

  • Split Peaks: This may indicate a partially clogged column inlet frit, a void in the column packing, or an issue with the injection process.[6][7]

Troubleshooting Guides

Issue 1: Retention Time Shifts

Symptom: The retention time of the main this compound peak or impurity peaks is inconsistent between injections.

Potential Cause Troubleshooting Steps
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily. Ensure accurate measurement of all components. For gradient elution, verify the pump's mixing performance.[8]
Fluctuating Column Temperature Use a column oven to maintain a stable temperature. Even minor room temperature changes can affect retention times.[8]
Column Equilibration Issues Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[8]
Variable Flow Rate Check for leaks in the system, from the pump to the detector.[7] Purge the pump to remove any air bubbles.[8]
Column Degradation Over time, the stationary phase can degrade. If other troubleshooting fails, consider replacing the column.
Issue 2: Baseline Noise or Drift

Symptom: The baseline on the chromatogram is noisy, shows a drifting pattern, or has spurious peaks.

Potential Cause Troubleshooting Steps
Air Bubbles in the System Degas the mobile phase using an inline degasser, sonication, or helium sparging.[6] Purge the pump to remove any trapped bubbles.[8]
Contaminated Mobile Phase Use high-purity, HPLC-grade solvents and reagents.[6] Filter the mobile phase before use. Water is a common source of contamination in reversed-phase HPLC.[9]
Detector Lamp Issue A failing UV detector lamp can cause baseline noise. Check the lamp's energy output and replace it if it is low.[8]
Contaminated Detector Cell Flush the detector flow cell with a strong, appropriate solvent to remove any contaminants.[8]
Column Bleed This can occur with new columns or if the mobile phase pH or temperature is outside the column's recommended operating range.

Experimental Protocol: Impurity Profiling of this compound

This protocol outlines a general reverse-phase HPLC method for the separation and identification of impurities.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Water (High-purity, e.g., Milli-Q or equivalent).

  • Optional: Formic acid or phosphoric acid (to improve peak shape).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Note: The addition of a small amount of acid (e.g., 0.1% formic acid) to both mobile phase components can help to suppress the ionization of silanol groups on the stationary phase and improve peak symmetry.

3. Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 254 nm[2]
Sample Preparation Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

4. Gradient Elution Program:

Time (minutes) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
0.05050
20.0595
25.0595
25.15050
30.05050

Visualizations

Below are diagrams illustrating the experimental and troubleshooting workflows.

G cluster_workflow HPLC Impurity Identification Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject HPLC Injection prep->inject sep Chromatographic Separation (C18 Column, Gradient Elution) inject->sep detect UV Detection (@ 254 nm) sep->detect data Data Analysis (Peak Integration & Identification) detect->data report Impurity Profile Report data->report

Caption: A typical workflow for identifying impurities via HPLC.

G cluster_troubleshooting Troubleshooting Logic for HPLC Issues start Problem Observed in Chromatogram? ret_time Retention Time Shift start->ret_time Yes peak_shape Poor Peak Shape start->peak_shape Yes baseline Baseline Noise/Drift start->baseline Yes check_mp Check Mobile Phase & Temp Control ret_time->check_mp check_col Check Column & Sample Solvent peak_shape->check_col check_sys Check for Leaks, Bubbles & Detector baseline->check_sys resolve Issue Resolved check_mp->resolve check_col->resolve check_sys->resolve

Caption: A logical flow for troubleshooting common HPLC problems.

References

Technical Support Center: Scaling Up 4-Fluoro-4'-methylbenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Fluoro-4'-methylbenzophenone from a laboratory to a pilot plant setting. The information addresses common challenges, offers troubleshooting solutions, and provides detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via Friedel-Crafts acylation.

Issue 1: Low or No Product Yield

  • Question: We are experiencing very low yields of this compound in our Friedel-Crafts acylation reaction. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in Friedel-Crafts acylation are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

    • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture and will be deactivated upon contact with water.[2][3] Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous solvents and reagents. Assembling the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) is also advisable.[3]

    • Inactive or Insufficient Catalyst: The catalyst may be old or have been improperly stored, leading to deactivation.[3] It is best to use a fresh, unopened container of anhydrous aluminum chloride.[3] A stoichiometric amount of AlCl₃ is often required because it forms a complex with the ketone product.[2][3][4] Using at least 1.1 equivalents of AlCl₃ relative to the limiting reagent is a good starting point.[3]

    • Deactivated Aromatic Ring: While both fluorobenzene and toluene are suitable substrates, the presence of any deactivating impurities in the starting materials can hinder the reaction.[2][3] Ensure the purity of your aromatic substrate.

    • Sub-optimal Temperature: The reaction temperature significantly influences the yield.[2] The initial addition of reagents is typically performed at low temperatures (0-10 °C) to control the exothermic reaction.[3][5] Subsequently, allowing the reaction to proceed at room temperature or with gentle heating may be necessary to drive it to completion.[1][6]

Issue 2: Formation of a Dark, Tarry Mixture

  • Question: Our reaction mixture is turning into a dark, viscous, tarry mess instead of the expected product. What causes this and how can it be prevented?

  • Answer: Tar formation is a common problem in Friedel-Crafts reactions, often resulting from side reactions promoted by the strong Lewis acid catalyst and elevated temperatures.[1]

    • High Reaction Temperature: Excessive heat is a primary cause of tar formation.[1] It is crucial to maintain a low and consistent temperature, especially during the initial exothermic phase of the reaction. Using an ice bath or a cryocooler can be effective.[1]

    • Excess Catalyst: While a stoichiometric amount is needed, using a large excess of the Lewis acid can promote undesired side reactions and polymerization.[1] Use the minimum effective amount of catalyst.

    • Impurities: Impurities in the starting materials or solvent can also contribute to tar formation.[1] The use of high-purity, dry solvents and reactants is recommended.[1]

Issue 3: Formation of Unwanted Isomers

  • Question: We are observing the formation of multiple product isomers, making purification difficult. How can we improve the regioselectivity of the reaction?

  • Answer: The formation of regioisomers is a common challenge in the synthesis of substituted benzophenones.[7] In the synthesis of this compound, the primary side products would be ortho-isomers.

    • Directing Effects: The methyl group on toluene is an ortho, para-director, while the fluorine on fluorobenzene is also an ortho, para-director.[3][7]

    • Steric Hindrance: In Friedel-Crafts acylation, the bulkiness of the acylium-Lewis acid complex often sterically hinders attack at the ortho positions.[3] This steric hindrance generally favors the formation of the para-product.

    • Reaction Conditions: While steric effects are dominant, optimizing reaction temperature and the choice of solvent can sometimes have a modest effect on the ortho/para ratio.[2]

Issue 4: Challenges During Pilot Plant Scale-Up

  • Question: We successfully synthesized the compound in the lab, but are facing issues during pilot plant scale-up. What are the key challenges to consider?

  • Answer: Scaling up chemical synthesis from the lab to a pilot plant introduces new variables and challenges.[8][9]

    • Thermal Management: Exothermic reactions, like Friedel-Crafts acylation, are more difficult to control in larger reactors.[8][10] The reduced surface-area-to-volume ratio can lead to inefficient heat dissipation, potentially causing runaway reactions or increased byproduct formation.[8][10] A robust cooling system is essential at the pilot scale.

    • Mixing Efficiency: Achieving uniform mixing in a large reactor is more challenging than in a small flask.[8] Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased impurities.[8] The type of stirrer and mixing speed must be carefully optimized for the larger vessel.

    • Reagent Addition: The rate of reagent addition, particularly the acyl chloride and catalyst, becomes more critical at a larger scale to control the exothermic reaction and prevent localized high concentrations.[9]

    • Impurity Amplification: Minor side reactions that were negligible at the lab scale can become significant and problematic during scale-up, complicating purification.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: The most widely used method is the Friedel-Crafts acylation.[11] This typically involves reacting either 4-methylbenzoyl chloride with fluorobenzene or 4-fluorobenzoyl chloride with toluene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[11][12]

  • Q2: Which Lewis acid catalyst is best for this synthesis?

    • A2: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and often preferred catalyst due to its high activity.[5][11] Other Lewis acids such as ferric chloride (FeCl₃) and boron trifluoride (BF₃) can also be used.[11][13]

  • Q3: What are the ideal solvent systems for this reaction?

    • A3: Solvents like dichloromethane, 1,2-dichloroethane, carbon disulfide, and chlorobenzene are commonly used.[5][11] Dichloromethane is often favored as it provides good solubility for the reactants and facilitates product isolation.[11]

  • Q4: How should the reaction be quenched and the product isolated at a larger scale?

    • A4: The reaction is typically quenched by carefully and slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1][6] The product is then extracted with an organic solvent (e.g., dichloromethane).[1][6] The organic layer is washed, dried, and the solvent is removed.[6] Purification at the pilot scale is often achieved through crystallization or distillation.[14]

  • Q5: What are the main safety concerns when scaling up this synthesis?

    • A5: The primary safety concerns involve the handling of large quantities of corrosive and water-sensitive aluminum chloride, as well as the control of the exothermic reaction to prevent runaway scenarios.[9][10] Proper personal protective equipment (PPE), a well-ventilated area, and robust temperature monitoring and control systems are crucial.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

CatalystRelative ActivityTypical Temperature RangeReported Yield Range (%)
Aluminum Chloride (AlCl₃)Strong0-60°C85-98
Ferric Chloride (FeCl₃)ModerateRoom Temperature70-85
Boron Trifluoride (BF₃)Moderate to Weak-10 to 25°C60-80

Data synthesized from Smolecule.[11]

Table 2: Common Solvent Systems for this compound Synthesis

SolventPolarityBoiling Point (°C)Reaction EfficiencyProduct Isolation
DichloromethaneLow39.6ExcellentGood
1,2-DichloroethaneLow83.5Very GoodGood
Carbon DisulfideLow46.3Very GoodExcellent
NitrobenzeneHigh210.9ModeratePoor

Data for Dichloromethane, Carbon Disulfide, and Nitrobenzene from Smolecule[11] and for 1,2-Dichloroethane from CN110903176A[5].

Experimental Protocols

Lab-Scale Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the laboratory-scale synthesis.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Fluorobenzene

  • 4-Methylbenzoyl chloride

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Catalyst and Solvent Addition: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add 4-methylbenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension while maintaining the temperature below 10 °C.

  • Aromatic Substrate Addition: After the addition of the acyl chloride is complete, add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture, still maintaining the low temperature.

  • Reaction: Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0-5 °C and cautiously pour it onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into the dichloromethane layer. Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound as a white crystalline solid.[12]

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under N2/Ar B Add Anhydrous AlCl3 and Dichloromethane A->B C Cool to 0-5 °C B->C D Dropwise add 4-Methylbenzoyl Chloride C->D E Dropwise add Fluorobenzene D->E F Warm to RT, stir 2-4h (Monitor by TLC) E->F G Quench with Ice/HCl F->G H Extract with CH2Cl2 G->H I Wash organic layer H->I J Dry and Concentrate I->J K Recrystallize J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield or No Reaction q1 Are all reagents and solvents anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the AlCl3 catalyst fresh and active? a1_yes->q2 s1 Dry all glassware and use anhydrous grade reagents/solvents. a1_no->s1 Action a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst stoichiometry correct (≥1.1 eq)? a2_yes->q3 s2 Use a new, unopened container of anhydrous AlCl3. a2_no->s2 Action a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the reaction temperature optimized? a3_yes->q4 s3 Increase AlCl3 to at least 1.1 equivalents. a3_no->s3 Action a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Yield should improve. If not, check starting material purity. a4_yes->end_node s4 Control exotherm at 0-10 °C, then allow to warm to RT. a4_no->s4 Action

Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.

References

Managing reaction temperature in exothermic acylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals managing exothermic acylation reactions. Proper temperature control is critical to ensure reaction safety, maximize product yield, and minimize impurity formation.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in exothermic acylation reactions? A1: Exothermic acylation reactions release significant heat, which can lead to a rapid increase in temperature.[1] Without proper control, this can cause several problems:

  • Thermal Runaway: An uncontrolled self-heating of the reaction can lead to a dangerous increase in pressure and temperature, potentially causing reactor failure.[2][3]

  • Side Reactions and Decomposition: Excessively high temperatures can lead to the formation of unwanted byproducts, isomers, or the decomposition of reactants and products.[4] For instance, temperatures above 140°C in certain Friedel-Crafts acylations can cause deacylation of the product.[4]

  • Reduced Selectivity: Temperature can influence the regioselectivity of a reaction. In the acylation of 2-methoxynaphthalene, lower temperatures favor the kinetic product, while higher temperatures promote rearrangement to the more stable thermodynamic isomer.[4]

Q2: My reaction temperature is rising uncontrollably. What are the immediate safety steps? A2: An unexpected temperature spike indicates a potential runaway reaction. Immediate actions should focus on containment and cooling:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.

  • Enhance Cooling: If using an ice bath, add more ice and a salt (e.g., NaCl) to lower the temperature further. If available, switch to a colder cooling bath like dry ice/acetone.

  • Alert Personnel: Inform colleagues and safety personnel in the vicinity of the situation.

  • Prepare for Quenching: Have a suitable quenching agent ready, but only use it if you are certain it will not exacerbate the situation.

Q3: I am observing a low yield in my Friedel-Crafts acylation. Could temperature be the cause? A3: Yes, temperature is a significant factor affecting yield.[4]

  • Temperature Too High: As mentioned, high temperatures can cause product decomposition or side reactions, lowering the overall yield.[4]

  • Temperature Too Low: Some reactions require a certain amount of heat to overcome the activation energy.[3][4] If the temperature is too low, the reaction rate may be too slow to reach completion in a practical timeframe.

  • Catalyst Inactivity: In many Friedel-Crafts reactions, Lewis acid catalysts like aluminum chloride (AlCl₃) are used. These are extremely sensitive to moisture, which deactivates them.[4][5] Ensure all glassware, solvents, and reagents are anhydrous.

Q4: How does scaling up my reaction from lab-scale to pilot-plant scale affect temperature management? A4: Scaling up an exothermic reaction presents significant thermal management challenges. The heat transfer capacity of a reactor increases linearly with its size, but the volume of reactants (and thus potential for heat generation) increases exponentially.[2] This disparity makes it much harder to dissipate heat effectively in larger reactors, increasing the risk of thermal runaway accidents.[2] A process that is safe on a 1L scale may become dangerous on a 100L scale without re-optimized cooling protocols and slower addition rates.

Q5: What are the most common laboratory methods for maintaining low temperatures? A5: Several standard cooling baths are used to control reaction temperatures. The choice depends on the target temperature required for the specific protocol. Common setups include ice/water for 0°C, and mixtures like dry ice in acetone for -78°C.[6] For long reactions, an automated cryocool can maintain a set temperature for an extended period.[6]

Q6: Does the order and rate of reagent addition impact temperature control? A6: Absolutely. The rate of heat generation is directly proportional to the rate of reaction. For highly exothermic processes, the best practice is to cool the main reaction mixture to the target temperature first and then add the most reactive reagent (e.g., the acylating agent) slowly and in a controlled, dropwise manner.[5] This ensures that the heat generated at any moment does not overwhelm the cooling capacity of the system.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Issue 1: Runaway Reaction or Rapid, Uncontrolled Temperature Spike

  • Possible Causes:

    • The addition rate of a reagent is too fast.

    • The cooling bath is insufficient for the scale of the reaction.

    • The concentration of reactants is too high.

    • Inadequate stirring is causing localized "hot spots".[2]

  • Solutions:

    • Immediate: Halt reagent addition and apply more aggressive cooling.

    • Preventative:

      • Use a dropping funnel or syringe pump for slow, controlled addition of the limiting reagent.[5]

      • Ensure the cooling bath has sufficient capacity and is at the correct temperature before starting the addition.

      • Consider diluting the reaction mixture with an appropriate inert solvent to increase the total thermal mass.[7]

      • Use vigorous mechanical stirring to ensure uniform temperature distribution.

Issue 2: Formation of Multiple Products, Isomers, or Impurities

  • Possible Causes:

    • The reaction temperature is too high, promoting side reactions or product rearrangement.[4]

    • In Friedel-Crafts reactions, the alkyl group from an initial reaction can activate the ring, leading to poly-acylation, although this is less common than in alkylations.[4]

    • The catalyst choice may be influencing regioselectivity.

  • Solutions:

    • Lower the reaction temperature. For reactions with kinetic and thermodynamic products, lower temperatures generally favor the kinetic product.[4]

    • Monitor the reaction progress closely using TLC or GC to determine the optimal reaction time before significant byproduct formation occurs.

    • Use a stoichiometric ratio of reactants to minimize polyacylation.[4]

    • Screen different Lewis acid catalysts or solvent systems, as these can influence regioselectivity.[5]

Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly

  • Possible Causes:

    • The reaction temperature is too low, and the activation energy barrier is not being overcome.[3]

    • The catalyst (e.g., AlCl₃) has been deactivated by moisture.[5]

    • The purity of the reagents is poor.[4]

    • In Friedel-Crafts acylations, an insufficient amount of catalyst was used; the ketone product can form a stable complex with the Lewis acid, rendering it inactive.[4][5]

  • Solutions:

    • Allow the reaction to warm slowly and monitor for initiation. Some reactions may require gentle heating to start.[8]

    • Rigorously dry all glassware, solvents, and reagents. Use freshly opened or purified reagents.[4]

    • For Friedel-Crafts acylation, ensure at least a stoichiometric amount of the Lewis acid catalyst is used.[5]

Data Presentation

Table 1: Standard Laboratory Cooling Baths and Temperature Ranges

Bath Mixture Achievable Temperature (°C)
Ice / Water 0
Ice / Saturated NaCl -15 to -5
Dry Ice / Acetonitrile -40
Dry Ice / Acetone -78
Liquid Nitrogen / Dichloromethane -92

Data sourced from University of Rochester, Department of Chemistry.[6]

Table 2: Temperature Effect on Product Selectivity in Friedel-Crafts Acylation of 2-Methoxynaphthalene

Temperature Major Product Product Type Notes
Low Temperature 1-acetyl-2-methoxynaphthalene Kinetic Favored at lower temperatures.[4]
High Temperature (>100°C) 2-acetyl-6-methoxynaphthalene Thermodynamic Higher temperatures promote rearrangement to the more stable isomer.[4]

This table illustrates the principle of kinetic vs. thermodynamic control based on temperature.

Visualizations

start Temperature Spike Detected (Runaway Reaction) action1 IMMEDIATELY STOP Reagent Addition start->action1 action2 Enhance Cooling System (e.g., add salt to ice bath, switch to colder bath) action1->action2 check1 Is Temperature Decreasing? action2->check1 outcome_safe Situation Controlled. Monitor closely. Review protocol for future runs. check1->outcome_safe  Yes action3 Execute Emergency Shutdown & Evacuate Area check1->action3  No

Caption: Troubleshooting workflow for a runaway exothermic reaction.

reactants Reactants (e.g., 2-Methoxynaphthalene + Acylating Agent) low_temp Low Temperature Conditions reactants->low_temp high_temp High Temperature Conditions reactants->high_temp kinetic_product Kinetic Product (e.g., 1-acyl isomer) (Forms Faster) low_temp->kinetic_product Favored Pathway thermo_product Thermodynamic Product (e.g., 6-acyl isomer) (More Stable) high_temp->thermo_product Favored Pathway rearrangement Rearrangement kinetic_product->rearrangement rearrangement->thermo_product (at high temp)

Caption: Logical relationship between temperature and product formation.

Detailed Experimental Protocols

Protocol 1: General Procedure for a Cooled Friedel-Crafts Acylation of Anisole

This protocol is a representative example and should be adapted based on the specific substrate and acylating agent.

  • Safety: This reaction should be performed in a fume hood. Anhydrous conditions are critical. All glassware must be oven- or flame-dried.[4][5]

  • Materials:

    • Anisole

    • Acetyl chloride

    • Aluminum chloride (AlCl₃), anhydrous

    • Anhydrous dichloromethane (DCM)

    • Ice bath, dropping funnel, magnetic stirrer

    • Apparatus for inert atmosphere (e.g., nitrogen or argon balloon)

  • Procedure:

    • Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

    • Cooling: Cool the resulting suspension to 0°C using an ice bath.[5]

    • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension at 0°C.

    • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.[5]

    • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature. Continue stirring for an additional 2-4 hours.[5]

    • Monitoring: Monitor the reaction's progress by periodically taking samples for Thin Layer Chromatography (TLC) analysis.

    • Workup: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by concentrated HCl to hydrolyze the aluminum chloride complex.

    • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[5]

Protocol 2: General Procedure for a Schotten-Baumann Reaction (Amide Synthesis)

This reaction is often performed at room temperature under biphasic conditions.[9][10]

  • Safety: Perform in a fume hood. Acyl chlorides are corrosive and react with moisture. The base (e.g., NaOH) is corrosive.

  • Materials:

    • Primary or secondary amine (e.g., benzylamine)

    • Acyl chloride (e.g., acetyl chloride)

    • 10% aqueous sodium hydroxide (NaOH) solution

    • Organic solvent (e.g., dichloromethane or diethyl ether)

  • Procedure:

    • Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen organic solvent and the aqueous NaOH solution (approx. 2.5 equivalents).

    • Cooling (Optional but Recommended): Cool the biphasic mixture in an ice bath to manage the initial exotherm.

    • Acyl Chloride Addition: Add the acyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture. The reaction is typically fast.

    • Reaction: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[11]

    • Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

    • Extraction & Purification: Wash the organic layer with dilute HCl (to remove any unreacted amine), followed by water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide product. The product can be further purified by recrystallization if necessary.

References

Technical Support Center: Solvent Effects on Benzophenone Photochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photochemistry of benzophenones.

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical process for benzophenone?

A1: Upon absorption of UV light (~350 nm), benzophenone is excited from its ground state (S₀) to an excited singlet state (S₁). It then undergoes highly efficient intersystem crossing (ISC) to a triplet state (T₁).[1] This triplet state is the primary reactive species in most of benzophenone's photochemical reactions. The T₁ state is diradical in nature and can abstract a hydrogen atom from a suitable donor molecule.[2]

Q2: How does solvent polarity affect the photochemical efficiency of benzophenone?

A2: Solvent polarity significantly influences the energy levels of benzophenone's excited states and, consequently, its photochemical behavior.

  • n→π* and π→π* Transitions: In nonpolar solvents, the lowest energy triplet state (T₁) is typically the n→π* state, which is highly reactive in hydrogen abstraction. In polar solvents, the π→π* state is stabilized and can become the lowest energy triplet state, which is less reactive in hydrogen abstraction.[1][3]

  • Blue and Red Shifts: Increasing solvent polarity causes a hypsochromic (blue) shift in the n→π* absorption band and a bathochromic (red) shift in the π→π* band.[4][5] This is because polar solvents stabilize the ground state of the n-electrons through hydrogen bonding, increasing the energy required for the n→π* transition.[4]

Q3: Why are alcohols like 2-propanol and ethanol commonly used as solvents for benzophenone photoreduction?

A3: Alcohols, particularly secondary alcohols like 2-propanol (isopropanol), are excellent hydrogen donors.[6][7] The photoexcited triplet state of benzophenone readily abstracts a hydrogen atom from the alcohol, leading to the formation of a benzophenone ketyl radical and an alcohol-derived radical.[2] The dimerization of two benzophenone ketyl radicals forms benzpinacol, the characteristic product of benzophenone photoreduction.[7] The quantum efficiency for the disappearance of benzophenone is high in such "reactive" solvents.[8] Ethanol can also be used as an effective alternative solvent for this reaction.[9]

Q4: What is the role of intersystem crossing (ISC) and how do solvents affect its rate?

A4: Intersystem crossing (ISC) is the process where the molecule transitions from the initial excited singlet state (S₁) to the triplet state (T₁). For benzophenone, this process is extremely efficient, with a quantum yield near unity. The rate of ISC is solvent-dependent, occurring on a picosecond timescale. For example, the ISC time constant (τ_ISC) is approximately 16.5 ps in ethanol and 8 ps in n-heptane.[1] This rapid ISC is why benzophenone is an effective photosensitizer.

Q5: Can water be used as a solvent for benzophenone photochemistry?

A5: Yes, but with different outcomes. Benzophenone's triplet state can be studied in water, but its reactivity changes.[10] While hydrogen abstraction from water can occur, the process and subsequent radical chemistry are complex. The high polarity of water significantly stabilizes the π→π* state, which can alter the dominant reaction pathways compared to those in organic solvents.

Troubleshooting Guide

Q1: My quantum yield for photoreduction is lower than expected. What are the possible causes?

A1: A low quantum yield can result from several factors.[11][12] Consider the following troubleshooting steps:

  • Oxygen Quenching: Dissolved molecular oxygen is a highly efficient quencher of triplet states. Ensure your solvent and reaction mixture are thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.

  • Solvent Impurities: Impurities in the solvent, even at trace levels, can act as quenchers or participate in side reactions.[13] Use high-purity, spectroscopy-grade solvents or purify your solvents before use.

  • Insufficient Light: Ensure the light source has sufficient intensity at the excitation wavelength of benzophenone. For reactions relying on sunlight, insufficient exposure can lead to low yields.[6]

  • Reversible Reactions: The primary photochemical process may be reversible, leading to a lower net product formation and a reduced quantum yield.[12][14]

  • Incorrect Absorbance: For accurate quantum yield measurements, the absorbance of the sample at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.[15]

Q2: I am observing unexpected side products in my reaction. Why might this be happening?

A2: The formation of side products is often related to the solvent or impurities.

  • Solvent Reactivity: While alcohols are good hydrogen donors, they can also lead to other radical-based side products. In solvents that are poor hydrogen donors (like benzene or acetonitrile), benzophenone may abstract hydrogen from itself or other benzophenone molecules, leading to complex product mixtures.[8][10]

  • Contaminants: Impurities in the starting benzophenone or solvent can react with the excited triplet state.

  • Secondary Photochemical Reactions: The primary product (e.g., benzpinacol) may itself be photochemically active and undergo further reactions upon prolonged irradiation.

Q3: My photoreduction reaction is not proceeding to completion. What should I check?

A3: Incomplete reactions can be due to several issues:

  • Reaction Equilibrium: Some photochemical reactions are reversible, establishing an equilibrium that prevents full conversion to the product.[14]

  • Light Source Stability: Check the stability and output of your lamp over the course of the experiment. A decrease in intensity will slow down or halt the reaction.

  • Product Insolubility: The product may be precipitating out of the solution, coating the walls of the reactor and blocking light from reaching the remaining reactants.[6] Ensure adequate stirring.

  • Filter Effects: If the product absorbs light at the same wavelength as the reactant, it can act as an "inner filter," reducing the number of photons reaching the benzophenone molecules as the reaction progresses.

Data Presentation: Solvent Effects on Benzophenone Photophysical Properties

The following tables summarize key quantitative data on the effect of different solvents on the triplet state lifetime and intersystem crossing (ISC) rate of benzophenone.

Table 1: Benzophenone Triplet State (T₁) Lifetime in Various Solvents

SolventTriplet Lifetime (τ_T)Reference(s)
Benzene1.9 µs[8]
Isopropanol5.7 ns[8]
Perfluoromethylcyclohexane0.71 ms[8]
Trichlorotrifluoroethane20 µs[8]

Table 2: Benzophenone Intersystem Crossing (S₁→T₁) Time in Various Solvents

SolventISC Time (τ_ISC)Reference(s)
Gas Phase5 ps[1]
Liquid Phase (general)6.5 - 16 ps[16]
n-Heptane8 ps[1]
Ethanol16.5 ps[1]
Benzene30 ps[1]

Experimental Protocols

Protocol 1: Photoreduction of Benzophenone to Benzpinacol in 2-Propanol

This protocol describes a standard laboratory procedure for the photochemical synthesis of benzpinacol.[6][7]

Materials:

  • Benzophenone

  • 2-Propanol (isopropyl alcohol), spectroscopy grade

  • Glacial acetic acid (1 drop)

  • Reaction vessel (e.g., 125 mL Erlenmeyer flask or quartz test tube)

  • UV light source (e.g., mercury vapor lamp or exposure to direct sunlight)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Dissolve the desired amount of benzophenone (e.g., 2.0 g) in approximately 10 mL of 2-propanol in the reaction vessel. Gentle warming may be required to fully dissolve the solid.[7]

  • Add one drop of glacial acetic acid to the solution to prevent any base-catalyzed side reactions.[7]

  • Fill the vessel with 2-propanol, leaving a small amount of headspace.

  • Seal the vessel (e.g., with a cork or rubber stopper). For quantitative studies, deoxygenate the solution by purging with nitrogen or argon for 15-20 minutes.

  • Place the sealed vessel under the UV light source. If using sunlight, place it in a location with direct exposure for several days.[7]

  • Irradiation will cause the product, benzpinacol, to precipitate as white crystals. The reaction is typically complete after 24-48 hours with a lamp or several days in sunlight.

  • After the irradiation period, cool the reaction mixture in an ice bath for at least 10 minutes to maximize crystal precipitation.[6]

  • Collect the solid benzpinacol crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold 2-propanol to remove any unreacted benzophenone.

  • Allow the product to air dry and determine its mass and melting point (expected ~185°C).

Visualizations

Below are diagrams illustrating key workflows and relationships in benzophenone photochemistry.

G Experimental Workflow for Benzophenone Photoreduction A Preparation of Solution (Benzophenone in 2-Propanol + Acetic Acid) B Deoxygenation (N2/Ar Purge or Freeze-Pump-Thaw) A->B Step 1 C UV Irradiation (Lamp or Sunlight) B->C Step 2 D Precipitation of Product (Benzpinacol) C->D Step 3 E Isolation & Purification (Cooling, Vacuum Filtration, Washing) D->E Step 4 F Characterization (Melting Point, NMR, IR) E->F Step 5

Caption: Workflow for the photoreduction of benzophenone.

G Influence of Solvent on Benzophenone Photochemical Pathways cluster_excitation Excitation & ISC cluster_protic Protic/H-Donating Solvent (e.g., 2-Propanol) cluster_aprotic Aprotic/Non-H-Donating Solvent (e.g., Benzene) BP_S0 BP (S₀) BP_S1 BP (S₁) BP_S0->BP_S1 hν (UV Light) BP_T1 BP (T₁) BP_S1->BP_T1 Intersystem Crossing (ISC) ~10 ps H_Abstraction H-Abstraction BP_T1->H_Abstraction Decay Non-Reactive Decay (Phosphorescence, Quenching) BP_T1->Decay Ketyl_Radical Ketyl Radical H_Abstraction->Ketyl_Radical Dimerization Dimerization Ketyl_Radical->Dimerization Product Benzpinacol Dimerization->Product

Caption: Solvent effects on benzophenone's reactive pathways.

References

Validation & Comparative

A Comparative Spectroscopic Guide: 4-Fluoro-4'-methylbenzophenone and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-4'-methylbenzophenone. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents predicted spectral data based on an analysis of its structurally similar analogues: 4-Fluorobenzophenone and 4-Methylbenzophenone. This information, supported by experimental data for the analogues, serves as a valuable reference for the characterization and identification of this and similar substituted benzophenones.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of substituted benzophenones are characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The chemical shifts are influenced by the electronic effects of the substituents. For this compound, the electron-withdrawing fluorine atom is expected to deshield the adjacent protons, shifting their signals downfield, while the electron-donating methyl group will cause a slight upfield shift for the protons on its ring.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-2', H-6'~7.80d~8.02H
H-2, H-6~7.75dd~8.8, 5.62H
H-3', H-5'~7.30d~8.02H
H-3, H-5~7.15t~8.62H
-CH₃~2.45sN/A3H
4-Fluorobenzophenone H-2, H-6 / H-2', H-6'7.85-7.75mN/A4H
H-3, H-5 / H-4' / H-3', H-5'7.52-7.45mN/A5H
4-Methylbenzophenone [1][2]H-2', H-6'7.78d7.22H
H-2, H-67.72d6.82H
H-4'7.56t7.21H
H-3, H-57.47t7.22H
H-3', H-5'7.28d7.22H
-CH₃2.44sN/A3H

Note: The predicted data for this compound is an estimation based on the additive effects of the substituents observed in the analogue compounds.

¹³C NMR Spectral Data Comparison

In the ¹³C NMR spectra, the carbonyl carbon (C=O) typically appears significantly downfield, around 195 ppm. The fluorine substituent will cause a characteristic splitting of the carbon signals on its aromatic ring due to C-F coupling. The methyl group will have a characteristic signal around 21 ppm.

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound C=O~195.5
C-4'~144.0
C-1'~135.0
C-1~134.0
C-2, C-6~132.5 (d, J≈9 Hz)
C-2', C-6'~130.5
C-3', C-5'~129.2
C-3, C-5~115.8 (d, J≈22 Hz)
C-4~165.5 (d, J≈252 Hz)
-CH₃~21.7
4-Fluorobenzophenone [3]C=O195.5
C-1'137.8
C-1133.8
C-2, C-6132.6 (d, J=9.3 Hz)
C-2', C-6'130.0
C-3', C-5'128.4
C-4'132.5
C-3, C-5115.6 (d, J=21.8 Hz)
C-4165.5 (d, J=251.9 Hz)
4-Methylbenzophenone [1][4]C=O196.5
C-4'143.3
C-1138.0
C-1'134.9
C-4132.2
C-2, C-6130.3
C-2', C-6'130.0
C-3', C-5'129.0
C-3, C-5128.2
-CH₃21.7

Note: The predicted data for this compound is an estimation based on the additive effects of the substituents observed in the analogue compounds.

Experimental Protocol

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • If any solid remains undissolved, filter the solution or carefully transfer the supernatant to a clean NMR tube.

  • The final solution depth in the NMR tube should be about 4-5 cm.

2. NMR Spectrometer Setup:

  • The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Angle: 30-90 degrees

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Spectral Width: -2 to 12 ppm

4. ¹³C NMR Acquisition Parameters:

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Spectral Width: 0 to 220 ppm

  • Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

NMR Spectral Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Setup Setup Acquisition Parameters Lock->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Reference Reference Chemical Shifts Correction->Reference Integration Integration Reference->Integration Multiplicity Multiplicity Analysis Reference->Multiplicity Assignment Peak Assignment Integration->Assignment Multiplicity->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR Spectral Analysis.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound through a comparative analysis with its close analogues. The provided experimental protocol and workflow diagram offer a practical framework for researchers engaged in the synthesis and characterization of novel compounds.

References

Comparative Reactivity Analysis: 4-Fluoro-4'-methylbenzophenone vs. 4-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the chemical reactivity of 4-Fluoro-4'-methylbenzophenone and 4-methylbenzophenone, tailored for researchers, scientists, and professionals in drug development. The analysis focuses on the electronic effects of the fluoro and methyl substituents on the benzophenone core, supported by theoretical principles and extrapolated experimental data.

Introduction to the Compounds

This compound and 4-methylbenzophenone are both derivatives of benzophenone, a common scaffold in organic chemistry and medicinal chemistry. Their utility as intermediates and photoinitiators makes understanding their relative reactivity crucial for reaction design and optimization. The key difference lies in the substituent at the 4-position of one of the phenyl rings: a fluorine atom versus a hydrogen atom (in the case of 4-methylbenzophenone, the second phenyl ring is unsubstituted at the 4-position for a direct comparison with the fluoro-substituted analog).

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in Table 1.

PropertyThis compound4-methylbenzophenone
Molecular Formula C₁₄H₁₁FOC₁₄H₁₂O[1]
Molecular Weight 214.24 g/mol 196.24 g/mol [1]
Appearance White to off-white crystalline solidWhite to off-white crystalline solid[1]
CAS Number 530-46-1[2]134-84-9

Comparative Reactivity Analysis

The reactivity of benzophenones is primarily governed by the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic rings to electrophilic or nucleophilic attack. The substituents at the para-positions play a significant role in modulating this reactivity through their electronic effects.

Nucleophilic Attack at the Carbonyl Carbon

The carbonyl carbon in benzophenones is electrophilic and susceptible to attack by nucleophiles. The rate of this attack is influenced by the electronic nature of the substituents on the phenyl rings.

  • This compound: The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net effect is electron withdrawal, which increases the partial positive charge on the carbonyl carbon, making it more electrophilic. The methyl group on the other ring is electron-donating (+I), which slightly counteracts this effect.

  • 4-methylbenzophenone: The methyl group is electron-donating (+I effect), which slightly decreases the electrophilicity of the carbonyl carbon compared to unsubstituted benzophenone.

Reduction of the Carbonyl Group

The reduction of the carbonyl group to a secondary alcohol is a common transformation for benzophenones. The ease of reduction is related to the electrophilicity of the carbonyl carbon.

  • This compound: The electron-withdrawing fluorine atom increases the reduction potential of the carbonyl group, making it easier to reduce.

  • 4-methylbenzophenone: The electron-donating methyl group decreases the reduction potential, making it slightly more difficult to reduce compared to unsubstituted benzophenone.

Electrophilic Aromatic Substitution

The phenyl rings of benzophenones can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this reaction are dictated by the directing effects of the substituents.

  • This compound:

    • The fluoro-substituted ring is deactivated towards electrophilic attack due to the strong inductive effect of fluorine. Fluorine is an ortho-, para-director.

    • The methyl-substituted ring is activated towards electrophilic attack due to the electron-donating nature of the methyl group. The methyl group is an ortho-, para-director.

  • 4-methylbenzophenone:

    • The methyl-substituted ring is activated and ortho-, para-directing.

    • The unsubstituted phenyl ring is less activated than the methyl-substituted ring.

Quantitative Comparison using Hammett Equation

The Hammett equation provides a quantitative means to assess the effect of substituents on the reaction rates and equilibria of aromatic compounds. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant.

A study on the dissociation of ionized substituted benzophenones provides Hammett constants for para-substituents.[3][4]

SubstituentHammett Constant (σp)
-F+0.06
-CH₃-0.17

A positive σ value for fluorine indicates it is an electron-withdrawing group, while a negative σ value for the methyl group indicates it is an electron-donating group. For a reaction with a positive ρ value (e.g., nucleophilic attack on the carbonyl group where a negative charge develops in the transition state), the fluorine substituent will increase the reaction rate relative to hydrogen, while the methyl group will decrease it. This quantitative data supports the qualitative analysis of reactivity.

Experimental Protocols

Protocol: Competitive Reduction of this compound and 4-methylbenzophenone

Objective: To determine the relative reactivity of this compound and 4-methylbenzophenone towards reduction by sodium borohydride.

Materials:

  • This compound

  • 4-methylbenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., biphenyl)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts (e.g., 0.5 mmol) of this compound, 4-methylbenzophenone, and a known amount of the internal standard in methanol (10 mL).

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of a sub-stoichiometric amount of sodium borohydride (e.g., 0.1 mmol) in cold methanol (5 mL).

  • Slowly add the sodium borohydride solution to the stirred solution of the benzophenones over 5 minutes.

  • Allow the reaction to stir in the ice bath for 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the resulting mixture by GC-MS to determine the relative amounts of unreacted starting materials and the corresponding alcohol products.

Data Analysis:

By comparing the ratio of the remaining starting materials and the formed products, the relative rate of reduction can be determined. A higher consumption of this compound compared to 4-methylbenzophenone would confirm its higher reactivity towards reduction.

Visualizations

Logical Relationship of Substituent Effects on Reactivity

G Substituent Effects on Benzophenone Reactivity substituent Substituent at 4-position F Fluorine (-F) substituent->F Me Methyl (-CH3) substituent->Me reactivity Carbonyl Reactivity (Nucleophilic Attack / Reduction) ring_reactivity Aromatic Ring Reactivity (Electrophilic Substitution) ewg Electron-Withdrawing (Inductive Effect > Resonance Effect) F->ewg Net Effect edg Electron-Donating (Inductive Effect) Me->edg Net Effect increase_reactivity Increases Carbonyl Electrophilicity ewg->increase_reactivity deactivate_ring Deactivates Ring ewg->deactivate_ring decrease_reactivity Decreases Carbonyl Electrophilicity edg->decrease_reactivity activate_ring Activates Ring edg->activate_ring increase_reactivity->reactivity Leads to Higher decrease_reactivity->reactivity Leads to Lower deactivate_ring->ring_reactivity Leads to Lower activate_ring->ring_reactivity Leads to Higher

Caption: Influence of Fluoro and Methyl Substituents on Reactivity.

Experimental Workflow for Competitive Reduction

G Workflow for Competitive Reduction Experiment start 1. Dissolve Equimolar 4-F-4'-Me-Benzophenone, 4-Me-Benzophenone, & Internal Standard in MeOH cool 2. Cool to 0°C start->cool add_nabh4 3. Add Sub-stoichiometric NaBH4 in MeOH cool->add_nabh4 react 4. Stir at 0°C for 30 min add_nabh4->react quench 5. Quench with aq. NH4Cl react->quench extract 6. Extract with DCM quench->extract dry 7. Dry Organic Layer (MgSO4) extract->dry concentrate 8. Concentrate dry->concentrate analyze 9. Analyze by GC-MS concentrate->analyze

Caption: Competitive Reduction Experimental Workflow.

Conclusion

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical chemistry, the precise structural elucidation of novel or known compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that aids in confirming a molecule's identity. This guide offers an in-depth analysis of the expected Electron Ionization (EI) mass spectrometry fragmentation pattern of 4-Fluoro-4'-methylbenzophenone, a substituted aromatic ketone.

By understanding the fundamental principles of fragmentation for this class of compounds and comparing its predicted fragmentation pattern with structurally similar analogues, this document serves as a practical reference for scientists working with benzophenone derivatives. The insights provided herein are grounded in established fragmentation mechanisms, supported by experimental data from public spectral databases for related molecules.

The Logic of Benzophenone Fragmentation: Alpha-Cleavage Dominance

Under Electron Ionization (EI) conditions, organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M+•).[1][2] This high-energy molecular ion is often unstable and undergoes fragmentation to yield smaller, more stable charged fragments.[1][3]

For ketones, and particularly aromatic ketones like benzophenones, the most characteristic fragmentation pathway is alpha-cleavage , which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[4][5] This cleavage is energetically favorable as it leads to the formation of a resonance-stabilized acylium ion. A study on the mass spectrometry of 14 benzophenone derivatives confirms that in positive electron impact mode, peaks resulting from the splitting at both sides of the carbonyl group are prominent.[6]

In the case of asymmetrically substituted benzophenones like this compound, this alpha-cleavage can occur on either side of the carbonyl moiety, leading to two different primary acylium ions. The relative abundance of these fragment ions will be influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings.

Predicted Fragmentation Pattern of this compound

The molecular weight of this compound (C₁₄H₁₁FO) is approximately 214.24 g/mol . Upon EI, the molecular ion (M+•) is expected at m/z 214 . The subsequent fragmentation is predicted to follow two primary alpha-cleavage pathways:

  • Cleavage 'A': Loss of the 4-fluorophenyl radical, leading to the formation of the 4-methylbenzoyl cation.

  • Cleavage 'B': Loss of the 4-methylphenyl (tolyl) radical, resulting in the formation of the 4-fluorobenzoyl cation.

These primary fragment ions can undergo further fragmentation, most commonly through the loss of a neutral carbon monoxide (CO) molecule to form the corresponding aryl cations.

Below is a Graphviz diagram illustrating these predicted primary fragmentation pathways.

G cluster_A Pathway A cluster_B Pathway B M This compound (M+•) m/z 214 A1 4-Methylbenzoyl cation [C8H7O]+ m/z 119 M->A1 α-Cleavage A - •C6H4F B1 4-Fluorobenzoyl cation [C7H4FO]+ m/z 123 M->B1 α-Cleavage B - •C7H7 A2 4-Methylphenyl cation [C7H7]+ m/z 91 A1->A2 - CO B2 4-Fluorophenyl cation [C6H4F]+ m/z 95 B1->B2 - CO

Caption: Predicted EI-MS fragmentation pathways of this compound.

Comparative Analysis with Benzophenone Analogues

To substantiate our predictions, we can compare the expected fragmentation of this compound with the known experimental data of its constituent analogues: 4-Fluorobenzophenone and 4-Methylbenzophenone.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed StructuresData Source
4-Fluorobenzophenone 200123 : [FC₆H₄CO]⁺ (4-Fluorobenzoyl cation)105 : [C₆H₅CO]⁺ (Benzoyl cation)95 : [C₆H₄F]⁺ (4-Fluorophenyl cation)77 : [C₆H₅]⁺ (Phenyl cation)NIST[7], PubChem[8]
4-Methylbenzophenone 196119 : [CH₃C₆H₄CO]⁺ (4-Methylbenzoyl cation)105 : [C₆H₅CO]⁺ (Benzoyl cation)91 : [C₇H₇]⁺ (Tropylium/Tolyl cation)77 : [C₆H₅]⁺ (Phenyl cation)NIST[9], PubChem[10]
This compound (Predicted) 214123 : [FC₆H₄CO]⁺ (4-Fluorobenzoyl cation)119 : [CH₃C₆H₄CO]⁺ (4-Methylbenzoyl cation)95 : [C₆H₄F]⁺ (4-Fluorophenyl cation)91 : [C₇H₇]⁺ (Tropylium/Tolyl cation)N/A

The experimental data from the analogues strongly support the predicted fragmentation pathways. For instance, the fragment at m/z 123 in 4-Fluorobenzophenone corresponds to the 4-fluorobenzoyl cation, which we predict as a major fragment in our target molecule.[7][8] Similarly, the fragment at m/z 119 in 4-Methylbenzophenone, corresponding to the 4-methylbenzoyl cation, is also a predicted major fragment.[9][10] The subsequent losses of CO to form ions at m/z 95 and 91, respectively, are also consistent with established fragmentation patterns.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis using Electron Ionization is recommended.

Objective: To obtain the EI mass spectrum of this compound and confirm its fragmentation pattern.

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Helium (carrier gas), 99.999% purity.

  • This compound standard.

  • Suitable solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade).

  • Volumetric flasks and microsyringes.

Procedure:

  • Sample Preparation: Prepare a 100 ppm solution of this compound in the chosen solvent.

  • GC Method:

    • Injector: Splitless mode, 250°C.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Data Acquisition: Inject 1 µL of the sample and acquire the data.

  • Data Analysis: Identify the chromatographic peak for this compound. Extract the corresponding mass spectrum and identify the molecular ion and major fragment ions. Compare the experimental spectrum with the predicted pattern and library data if available.

The following diagram outlines the general workflow for this experimental verification.

G A Sample Preparation (100 ppm solution) B GC-MS Injection (1 µL) A->B C GC Separation (HP-5MS column) B->C D Ionization (EI) (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Analysis (Spectrum Extraction & Interpretation) F->G

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

While a publicly available experimental mass spectrum for this compound was not identified, a robust prediction of its fragmentation pattern can be made based on the well-understood principles of alpha-cleavage in aromatic ketones.[4][5][6] The comparative analysis with the known mass spectra of 4-fluorobenzophenone and 4-methylbenzophenone provides strong corroborating evidence for the expected formation of key fragment ions at m/z 123 (4-fluorobenzoyl cation) and m/z 119 (4-methylbenzoyl cation), along with their subsequent CO-loss products.[7][8][9][10] The provided experimental protocol offers a clear, self-validating system for researchers to confirm these findings in their own laboratories, contributing to the confident identification and characterization of this compound.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A key strategy in modern drug design is the introduction of fluorine atoms into lead molecules to modulate their physicochemical and biological properties. This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated benzophenone derivatives, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

Anticancer Activity

The introduction of fluorine atoms to the benzophenone scaffold has been shown to significantly influence its anticancer potential. Direct comparative studies have demonstrated that fluorination can enhance cytotoxic activity against various cancer cell lines.

Data Presentation: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative fluorinated and non-fluorinated benzophenone derivatives against human cervical carcinoma (KB-3-1) and triple-negative breast cancer (MDA-MB-231) cell lines. The data is extracted from a study where both classes of compounds were synthesized and evaluated under identical experimental conditions, allowing for a direct and objective comparison.

Compound Type Compound KB-3-1 IC50 (µM) MDA-MB-231 IC50 (µM)
Non-Fluorinated 6a~2.1-fold more active than Gemcitabine~1.2-fold more active than Gemcitabine
Fluorinated 7a~13-fold more active than Gemcitabine~2.5-fold more active than Gemcitabine
Non-Fluorinated 6b~3.6-fold more active than Gemcitabine~2.2-fold more active than Gemcitabine
Fluorinated 7b~13.5-fold more active than Gemcitabine~2.8-fold more active than Gemcitabine

Note: The activity is presented as a fold-change relative to the standard drug, Gemcitabine, as reported in the source study. Lower IC50 values indicate higher potency.

The data clearly indicates that the fluorinated benzophenone derivatives (7a and 7b) exhibit significantly higher cytotoxicity against both cancer cell lines compared to their non-fluorinated counterparts (6a and 6b).

Signaling Pathways in Anticancer Activity

Benzophenone derivatives exert their anticancer effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis.

anticancer_pathway cluster_0 Benzophenone Derivatives cluster_1 Cellular Effects cluster_2 Molecular Mechanisms Fluorinated Fluorinated Benzophenones CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M phase) Fluorinated->CellCycleArrest Apoptosis Apoptosis Induction Fluorinated->Apoptosis NonFluorinated Non-Fluorinated Benzophenones NonFluorinated->CellCycleArrest NonFluorinated->Apoptosis ER_Wnt ERα and Wnt/β-catenin Pathway Activation* CellCycleArrest->ER_Wnt *Observed for Benzophenone-1 MitochondrialPathway Mitochondrial Pathway Apoptosis->MitochondrialPathway CaspaseActivation Caspase Activation MitochondrialPathway->CaspaseActivation

Caption: General signaling pathways affected by benzophenone derivatives leading to anticancer activity.

Antimicrobial Activity

Both fluorinated and non-fluorinated benzophenone derivatives have been investigated for their antimicrobial properties. While direct comparative studies are limited, the available data suggests that fluorination can enhance activity against certain microbial strains.

Data Presentation: Antimicrobial Activity

The following tables present the Minimum Inhibitory Concentration (MIC) values for some non-fluorinated benzophenone derivatives against various bacterial and fungal strains. Due to the lack of direct comparative studies, data for fluorinated derivatives is presented separately and a direct comparison should be made with caution as experimental conditions may vary.

Table 2.1: MIC Values of a Non-Fluorinated Benzophenone Derivative (2,2′,4-Trihydroxybenzophenone) [1]

Microorganism Strain Type MIC (µg/mL)
Staphylococcus aureusATCC 29213125
Escherichia coliATCC 25922250
Salmonella TyphimuriumATCC 14028125
Clostridium perfringensField Isolate62.5

Table 2.2: General Antimicrobial Activity of Fluorinated Benzimidazole Derivatives (as a related class) [2]

Compound Type General Observation
Fluorinated Generally good antibacterial and antifungal properties compared to unsubstituted parent compounds.[2]
Non-Fluorinated Lower activity compared to their fluorinated counterparts in the same study.[2]

Note: The data in Table 2.2 is from a study on benzimidazole derivatives, a related heterocyclic scaffold, and is included to illustrate the potential enhancing effect of fluorination on antimicrobial activity.

Enzyme Inhibitory Activity

Benzophenone derivatives have been explored as inhibitors of various enzymes implicated in disease, notably those involved in Alzheimer's disease such as β-secretase (BACE-1) and acetylcholinesterase (AChE).

Data Presentation: Enzyme Inhibitory Activity

The following tables summarize the inhibitory activities (IC50 values) of fluorinated and non-fluorinated benzophenone derivatives against BACE-1 and AChE. As with the antimicrobial data, direct comparative studies are scarce, and thus the data is presented in separate tables.

Table 3.1: BACE-1 and Acetylcholinesterase (AChE) Inhibition by Fluorinated Benzophenone Derivatives [3]

Enzyme Compound Description IC50 (µM)
BACE-1A potent fluorinated benzophenone derivative2.32[3]
AChEA series of 3-fluoro-4-hydroxy-analoguesMicromolar potency

Table 3.2: Acetylcholinesterase (AChE) Inhibition by Non-Fluorinated Benzophenone Derivatives

Compound Description AChE IC50 (µM)
Benzophenone with N,N-benzylmethylamine function (Compound 1)Sub-micromolar
Benzophenone with N,N-benzylmethylamine function (Compound 10)Sub-micromolar
Elegaphenone192.19 ± 3.54
7-Epiclusianone142.97 ± 4.62

Note: The data presented in tables 3.1 and 3.2 are from different studies and a direct comparison of potency should be avoided due to variations in experimental protocols.

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

mtt_workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of benzophenone derivatives start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution (0.5 mg/mL) to each well incubate1->add_mtt incubate2 Incubate for 3-4 hours at 37°C add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO, isopropanol) incubate2->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read end Calculate IC50 values read->end

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the benzophenone derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the media is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free media) is added to each well.

  • Formazan Formation: The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

BACE-1 Inhibition Assay (FRET)

This assay measures the activity of BACE-1, a key enzyme in Alzheimer's disease, using Fluorescence Resonance Energy Transfer (FRET).

Detailed Protocol:

  • Reagent Preparation: A reaction buffer, a FRET substrate (a peptide with a fluorophore and a quencher), and a solution of recombinant human BACE-1 enzyme are prepared.

  • Assay Plate Setup: In a 96-well black plate, the test compounds (fluorinated or non-fluorinated benzophenone derivatives) at various concentrations are added.

  • Enzyme and Substrate Addition: The BACE-1 enzyme and the FRET substrate are added to the wells to initiate the reaction.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 60-90 minutes), protected from light.

  • Fluorescence Reading: The fluorescence is measured using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., excitation at 320 nm and emission at 405 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the wells with the test compounds to the fluorescence in the control wells (with and without the enzyme). IC50 values are then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Detailed Protocol:

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: Serial twofold dilutions of the benzophenone derivatives are prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The strategic incorporation of fluorine into the benzophenone scaffold demonstrates a clear potential to enhance biological activity, particularly in the context of anticancer agents. The data strongly suggests that fluorinated derivatives are significantly more potent than their non-fluorinated counterparts in inducing cancer cell death. While direct comparative data for antimicrobial and enzyme inhibitory activities is less definitive, the available evidence points towards a similar trend of enhanced efficacy with fluorination.

This guide provides a foundational understanding for researchers and drug developers. Further head-to-head comparative studies, especially in the areas of antimicrobial and enzyme inhibitory activities, are warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation benzophenone-based therapeutics. The provided experimental protocols offer a standardized framework for such future investigations.

References

A Comparative Analysis of Benzophenone-Based Photoinitiators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Benzophenone and its derivatives are a cornerstone class of Type II photoinitiators, widely utilized in photopolymerization for applications ranging from industrial coatings and adhesives to advanced 3D printing and drug delivery systems.[1][2] Their efficacy, cost-effectiveness, and well-understood mechanism make them a popular choice.[1] This guide provides an objective comparison of various benzophenone derivatives, presenting key performance data, detailed experimental protocols for their evaluation, and visual representations of their mechanism of action and experimental workflows.

Benzophenone-based photoinitiators function via a bimolecular process, requiring a co-initiator, typically a hydrogen donor like a tertiary amine, to generate free radicals upon UV irradiation.[1][3] The process begins with the benzophenone molecule absorbing UV light, which promotes it to an excited triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator.[1] This hydrogen abstraction results in the formation of two radical species: a ketyl radical from the benzophenone and a radical from the co-initiator (e.g., an amine-alpha radical).[1] The co-initiator radical is generally the more reactive species and is primarily responsible for initiating the polymerization of monomers.[1]

The chemical structure of the benzophenone derivative, specifically the nature and position of substituents on its aromatic rings, significantly influences its photochemical properties and initiating efficiency.[1][2][4] These modifications can alter the UV absorption characteristics, the quantum yield of the excited triplet state, and the efficiency of the hydrogen abstraction process.[2]

Performance Comparison of Benzophenone Derivatives

The selection of an optimal benzophenone derivative is critical for controlling reaction kinetics and final product properties.[1] The following table summarizes key performance indicators for several common benzophenone derivatives, collated from various sources to provide a comparative overview. It is important to note that performance is highly dependent on the specific formulation, including the monomer, co-initiator type and concentration, light intensity, and the presence of oxygen.[1]

Photoinitiator DerivativeSubstitutionλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Polymerization Rate (Rp)Final Conversion (%)
Benzophenone (BP) Unsubstituted~254, 330-380Moderate (~200 at 345 nm)BaselineBaseline
4-Methylbenzophenone 4-Methyl257.2~1.5 times that of BPHigher than BP>90%
3-Methylbenzophenone 3-MethylData not readily availableData not readily availableGenerally comparable to or slightly higher than BPHigh
Dodecyl-benzophenone (DBP) Dodecyl345Higher than BPHigher than BP at lower loadingsHigh
Hexadecyloxy-benzophenone (HDBP) Hexadecyloxy335Higher than DBPLower than DBPLower than DBP

Note: The data presented is for comparative purposes and may vary between different experimental setups. Baseline refers to the performance of unsubstituted benzophenone.[1][2][5]

Photoinitiation Mechanism and Experimental Workflow

To understand the function and evaluation of these photoinitiators, the following diagrams illustrate the key chemical pathways and experimental procedures.

G cluster_0 Photoinitiation Mechanism of Benzophenone (Type II) BP Benzophenone (BP) BPS1 Excited Singlet State (BP-S1) BP->BPS1 Absorption UV UV Light (hν) BPT1 Excited Triplet State (BP-T1) BPS1->BPT1 Intersystem Crossing Ketyl Ketyl Radical BPT1->Ketyl Hydrogen Abstraction AmineRadical Amine-alpha Radical (Initiating Species) BPT1->AmineRadical CoI Co-initiator (R3N) CoI->BPT1 Polymer Polymer Chain AmineRadical->Polymer Initiation Monomer Monomer Monomer->AmineRadical G cluster_1 Experimental Workflow: Polymerization Rate Analysis via RT-FTIR A 1. Formulation Preparation (Monomer + Photoinitiator + Co-initiator) B 2. Sample Loading (Thin film between transparent substrates) A->B C 3. Initial Spectrum Acquisition (Record IR spectrum before UV exposure, t=0) B->C D 4. UV Irradiation (Activate UV source to initiate polymerization) C->D E 5. Real-Time Spectral Monitoring (Continuously record IR spectra at set intervals) D->E F 6. Data Analysis (Monitor decrease in acrylate C=C peak area) E->F G 7. Calculation (Calculate % Conversion vs. Time) F->G

References

Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for Synthesized Benzopinacol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of a synthesized molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of synthesized benzopinacol.

This document details the experimental data and protocols supporting the use of each technique, highlighting the unique strengths and limitations of each method. While spectroscopic techniques provide valuable insights into the molecular structure, single-crystal X-ray crystallography stands as the gold standard, offering direct and unambiguous determination of the atomic arrangement in the solid state.

At a Glance: Comparing Analytical Techniques

The following table summarizes the key aspects of each analytical technique in the context of confirming the structure of synthesized benzopinacol.

FeatureX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C)IR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic fieldVibrational transitions of molecular bondsIonization and fragmentation of molecules
Sample Requirements Single, high-quality crystal (typically >0.1 mm)~5-10 mg dissolved in a deuterated solvent~1-2 mg, solid or liquid<1 mg, solid, liquid, or gas
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configurationChemical environment of ¹H and ¹³C nuclei, connectivity through couplingPresence of functional groups (e.g., O-H, C-O)Molecular weight and fragmentation pattern
Key Data for Benzopinacol Unambiguous determination of the 1,1,2,2-tetraphenylethane-1,2-diol structure¹H: Aromatic protons (δ ~7.0-7.5 ppm), Hydroxyl protons (δ ~3.02 ppm). ¹³C: Aromatic carbons (δ ~127-144 ppm), Carbinol carbon (δ ~83 ppm)Broad O-H stretch (~3400-3600 cm⁻¹), C-O stretch (~1040 cm⁻¹)Molecular ion peak (M⁺) at m/z 366, characteristic fragment ions
Advantages Provides definitive, unambiguous structural proof.Excellent for determining connectivity and solution-state structure.Fast, simple, and effective for functional group identification.Highly sensitive, provides accurate molecular weight.
Limitations Requires a suitable single crystal, which can be difficult to obtain.Does not provide direct 3D spatial arrangement or absolute configuration.Provides limited information on the overall molecular skeleton.Does not provide stereochemical information.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography provides a detailed and unambiguous three-dimensional map of the electron density within a molecule, allowing for the precise determination of atomic positions, bond lengths, and bond angles. For benzopinacol, this technique definitively confirms the formation of the 1,1,2,2-tetraphenylethane-1,2-diol structure.

Experimental Protocol: Single-Crystal X-ray Diffraction of Benzopinacol

This protocol outlines the general steps for the structural determination of a small organic molecule like benzopinacol using single-crystal X-ray diffraction.

  • Crystal Growth:

    • Dissolve the synthesized and purified benzopinacol in a suitable solvent (e.g., a mixture of benzene and ligroin) to create a saturated or near-saturated solution.

    • Slowly cool the solution or allow for slow evaporation of the solvent at room temperature in a dust-free environment.

    • High-quality, single crystals of benzopinacol suitable for X-ray diffraction should form over a period of several hours to days.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, transparent crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryo-protectant oil.

    • Place the mounted crystal on the X-ray diffractometer.

    • A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is collected on a detector (e.g., a CCD or CMOS detector) at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, accurate 3D structure.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, spectroscopic methods are invaluable for routine characterization, reaction monitoring, and providing complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of benzopinacol shows characteristic signals for the aromatic protons and the hydroxyl protons. The integration of these signals confirms the ratio of these different types of protons in the molecule.[1][2]

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For benzopinacol, distinct signals are observed for the aromatic carbons and the carbinol carbons.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of benzopinacol clearly indicates the presence of the hydroxyl (-OH) functional group through a characteristic broad absorption band.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of benzopinacol shows a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern can provide clues about its structure.[7][8][9]

Visualizing the Workflow and Logic

The following diagrams illustrate the workflow for confirming a synthesized structure and the logical basis for the primacy of X-ray crystallography.

Structural_Confirmation_Workflow Workflow for Structural Confirmation of a Synthesized Compound Synthesis Synthesis of Benzopinacol Purification Purification (e.g., Recrystallization) Synthesis->Purification Preliminary_Analysis Preliminary Spectroscopic Analysis (NMR, IR, MS) Purification->Preliminary_Analysis Crystal_Growth Crystal Growth Preliminary_Analysis->Crystal_Growth Suggests Correct Gross Structure Final_Confirmation Definitive Structure Confirmation Preliminary_Analysis->Final_Confirmation Corroborates Crystal Structure Xray_Diffraction Single-Crystal X-ray Diffraction Crystal_Growth->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Structure_Solution->Final_Confirmation

Figure 1. Workflow for the synthesis and structural confirmation of a compound.

Primacy_of_Xray_Crystallography Logical Primacy of X-ray Crystallography cluster_spectroscopy Spectroscopic Methods (Indirect Evidence) NMR NMR (Connectivity) Confirmation Unambiguous Structural Confirmation NMR->Confirmation Infers IR IR (Functional Groups) IR->Confirmation Infers MS Mass Spec (Molecular Weight) MS->Confirmation Infers Xray X-ray Crystallography (Direct 3D Structure) Xray->Confirmation Directly Determines

Figure 2. Logical relationship of analytical techniques for structure confirmation.

Conclusion

For the unequivocal structural confirmation of synthesized benzopinacol, single-crystal X-ray crystallography is the definitive method. It provides a complete and unambiguous three-dimensional atomic arrangement, which is essential for understanding the molecule's properties and reactivity. While NMR, IR, and Mass Spectrometry are indispensable tools for routine analysis and for providing corroborating evidence, they offer indirect structural information. A combined approach, utilizing both spectroscopic methods for initial characterization and X-ray crystallography for final, definitive proof, represents the most rigorous and reliable strategy in chemical synthesis and drug development.

References

A Comparative Analysis of 4-Fluoro-4'-methylbenzophenone and Commercial UV Stabilizers for Material Preservation

Author: BenchChem Technical Support Team. Date: December 2025

The degradation of materials due to ultraviolet (UV) radiation is a significant concern across various industries, including pharmaceuticals, polymers, and coatings. UV stabilizers are essential additives that protect materials from the damaging effects of UV light, thereby extending their lifespan and maintaining their physical and chemical integrity. This guide provides a detailed comparison of the efficacy of 4-Fluoro-4'-methylbenzophenone, a specialized benzophenone derivative, with commercially available UV stabilizers.

Understanding Photodegradation and UV Stabilization

Photodegradation is the process by which materials are broken down by light, particularly the UV component of the solar spectrum.[1] This process often involves photo-oxidation, where UV radiation, in the presence of oxygen, initiates chemical reactions that lead to the formation of highly reactive free radicals.[1][2][3] These radicals can cause chain scission in polymers, leading to a reduction in molecular weight and a loss of mechanical properties, such as strength and flexibility, as well as discoloration and surface cracking.[3][4][5]

UV stabilizers protect materials through two primary mechanisms:

  • UV Absorption: UV absorbers are compounds that preferentially absorb harmful UV radiation and dissipate it as harmless thermal energy.[4][6][7] This competitive absorption prevents the UV rays from reaching and damaging the material itself.[4] The effectiveness of a UV absorber is dependent on its concentration and the thickness of the material.[4]

  • Radical Scavenging: Hindered Amine Light Stabilizers (HALS) function by scavenging free radicals that are formed during the photodegradation process.[8][9][10] Unlike UV absorbers, HALS do not absorb UV radiation but instead interrupt the degradation cycle.[9][11] They have a regenerative nature, allowing them to provide long-term protection.[8][10][11]

Comparative Analysis of UV Stabilizer Classes

The selection of an appropriate UV stabilizer depends on the specific application, the material to be protected, and the desired longevity. Below is a comparison of this compound and major classes of commercial UV stabilizers.

This compound

Commercial Alternatives

The most common commercial UV stabilizers fall into three main categories: Benzophenones, Triazines, and Hindered Amine Light Stabilizers (HALS).

  • Benzophenones: This class of UV absorbers, to which this compound belongs, is widely used to protect plastics, coatings, and adhesives.[4][7] They function by absorbing UV radiation and dissipating it as heat.[6][7] Benzophenones offer good compatibility with a variety of polymers.[7]

  • Triazines: Hydroxyphenyl triazines are high-performance UV absorbers known for their excellent photostability and low volatility, making them suitable for applications requiring long-term outdoor stability.[16] They are particularly effective in protecting coatings and plastics against discoloration and gloss loss.[17] Studies have shown that triazines can offer superior performance in terms of light retention and thermal stability compared to benzophenones.[18]

  • Hindered Amine Light Stabilizers (HALS): HALS are highly efficient radical scavengers that do not absorb UV radiation.[4][11] They inhibit the degradation of polymers by neutralizing free radicals formed during photo-oxidation.[8][10] A key advantage of HALS is their regenerative mechanism, which allows them to provide long-lasting protection at relatively low concentrations.[8][11] They are often used in combination with UV absorbers to achieve a synergistic protective effect.[19][20]

Qualitative Comparison of UV Stabilizer Classes

FeatureThis compoundBenzophenones (General)TriazinesHindered Amine Light Stabilizers (HALS)
Primary Mechanism UV Absorption[12][13]UV Absorption[4][6]UV Absorption[17]Radical Scavenging[8][10]
Key Advantages Potential for enhanced stability due to fluorine substitution.[14]Good compatibility with various polymers, cost-effective.[7]High thermal stability, excellent light resistance, low volatility.[16][18]Regenerative, long-term effectiveness, efficient at low concentrations.[8][11]
Common Applications UV-curable coatings, inks, plastics, textiles.[14][15]Plastics (PE, PP, PVC), coatings, adhesives.[7][19]Automotive and industrial coatings, polycarbonate, polyester.[16][21]Automotive coatings, outdoor furniture, agricultural films.[22]
Limitations Lack of extensive public comparative performance data.Can be consumed over time, effectiveness depends on concentration.[4][8]Generally higher cost compared to benzophenones.Do not absorb UV radiation, may be less effective in preventing initial photodegradation.[4][11]

Illustrative Quantitative Performance Data

While direct comparative data for this compound is limited, the following table illustrates how quantitative data for UV stabilizer efficacy would be presented. The values are hypothetical and for demonstration purposes.

ParameterThis compound (Hypothetical)Commercial Benzophenone (e.g., UV-531)Commercial Triazine (e.g., UV-1577)Commercial HALS (e.g., Tinuvin 770)
UV Absorption Max (λmax) ~340 nm240-340 nm[19]300-380 nm[23]N/A (Does not absorb UV)[4]
% Yellowness Index Change (after 1000h UV exposure) 5.06.53.04.5
% Tensile Strength Retention (after 1000h UV exposure) 85%80%90%92%
Color Change (ΔE) (after 500h) 3.54.02.53.0

Experimental Protocols for Efficacy Evaluation

To quantitatively assess the performance of UV stabilizers, a standardized set of experimental protocols is necessary.

Sample Preparation
  • Material Selection: Choose a polymer or coating resin relevant to the intended application (e.g., polypropylene, polycarbonate, acrylic resin).

  • Stabilizer Incorporation: Incorporate the UV stabilizer (e.g., this compound, commercial alternatives) into the polymer matrix at a specified concentration (e.g., 0.5% w/w). This is typically done via melt blending for plastics or dissolution for coatings.

  • Sample Fabrication: Prepare standardized samples for testing, such as thin films, plaques, or coated panels. Ensure all samples have a uniform thickness. A control group with no UV stabilizer must be included.

Accelerated Weathering
  • Exposure Chamber: Place the samples in an accelerated weathering chamber equipped with a UV light source (e.g., Xenon arc lamp) that simulates the solar spectrum.

  • Exposure Conditions: Subject the samples to controlled cycles of UV radiation, temperature, and humidity to mimic outdoor conditions.[24] A common standard for irradiance is 0.55 W/m² at 340 nm.[24]

  • Exposure Duration: Conduct the exposure for a predetermined duration (e.g., 500, 1000, or 2000 hours), with samples being removed for analysis at regular intervals.[24]

Performance Evaluation
  • Colorimetry: Measure the change in color (ΔE) and yellowness index (YI) of the samples at each interval using a spectrophotometer or colorimeter. A lower ΔE value indicates better color stability.[24]

  • Mechanical Testing: Evaluate the change in mechanical properties, such as tensile strength, elongation at break, and impact strength, according to relevant ASTM or ISO standards. Higher retention of these properties indicates better stabilization.

  • Spectroscopic Analysis (FTIR): Use Fourier Transform Infrared (FTIR) spectroscopy to monitor chemical changes in the polymer, such as the formation of carbonyl groups, which are indicative of degradation. An increase in the carbonyl index suggests photo-oxidation.[25]

  • Gloss Measurement: For coatings and smooth surfaces, measure the change in gloss using a gloss meter. A loss of gloss is a sign of surface degradation.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the photodegradation process and a typical experimental workflow for evaluating UV stabilizers.

photodegradation_pathway UV UV Radiation Polymer Polymer UV->Polymer Absorption UVA UV Absorber (e.g., this compound) UV->UVA Preferential Absorption ExcitedPolymer Excited State Polymer Polymer->ExcitedPolymer FreeRadicals Free Radicals (P·) ExcitedPolymer->FreeRadicals Initiation PeroxyRadicals Peroxy Radicals (POO·) FreeRadicals->PeroxyRadicals + O2 HALS HALS FreeRadicals->HALS Trapping Oxygen Oxygen (O2) PeroxyRadicals->Polymer Attacks Polymer Chain PeroxyRadicals->FreeRadicals Propagation Degradation Degradation Products (Chain Scission, Crosslinking, Loss of Properties) PeroxyRadicals->Degradation Heat Heat UVA->Heat StableSpecies Stable Species HALS->StableSpecies RegeneratedHALS Regenerated HALS StableSpecies->RegeneratedHALS Regeneration Cycle RegeneratedHALS->FreeRadicals

Caption: Mechanism of photodegradation and intervention by UV absorbers and HALS.

experimental_workflow Start Start Prep Sample Preparation (Polymer + Stabilizer) Start->Prep Control Control Sample (No Stabilizer) Start->Control Weathering Accelerated Weathering (UV, Temp, Humidity) Prep->Weathering Control->Weathering Analysis Periodic Analysis Weathering->Analysis e.g., 0, 500, 1000 hrs Analysis->Weathering Continue Exposure Color Color & Gloss Measurement Analysis->Color Mechanical Mechanical Testing (Tensile, Impact) Analysis->Mechanical FTIR FTIR Spectroscopy (Chemical Changes) Analysis->FTIR Data Data Compilation & Comparison Color->Data Mechanical->Data FTIR->Data End End Data->End

Caption: Workflow for evaluating the efficacy of UV stabilizers.

References

Cytotoxicity assay of novel compounds synthesized from 4-Fluoro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various novel benzophenone derivatives, with a focus on compounds sharing structural similarities with 4-Fluoro-4'-methylbenzophenone, such as fluorine and methyl substitutions. The information presented is curated from multiple studies to offer a broader perspective in the absence of publicly available data on compounds synthesized directly from this compound.

Comparative Cytotoxicity Data

The cytotoxic activity of various benzophenone derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for different classes of benzophenone derivatives, providing a basis for comparing their anticancer potential.

Table 1: Cytotoxicity (IC50, µM) of Fluorinated Benzophenone Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A549 (Lung Carcinoma)0.64[1]
Compound 8 HepG2 (Liver Carcinoma)3.8 ± 0.5[2]
Compound 8 A549 (Lung Carcinoma)3.5 ± 0.6[2]
Compound 7 A549 (Lung Carcinoma)6.3 ± 2.5[2]
Compound 8 SW620 (Colon Adenocarcinoma)10.8 ± 0.9[2]
Compound 7 HepG2 (Liver Carcinoma)11 ± 3.2[2]
16b Human Cancer Cell Lines (Average)0.063[3]
17b Human Cancer Cell Lines (Average)0.033[3]

Table 2: Cytotoxicity (IC50) of Other Relevant Benzophenone Derivatives

Compound IDDescriptionCancer Cell LineIC50Reference
Garcinol Prenylated benzophenoneHuman Leukemia Cell Lines-[4]
Isogarcinol Prenylated benzophenoneHuman Leukemia Cell LinesMore potent than Garcinol[4]
Xanthochymol Prenylated benzophenoneHuman Leukemia Cell LinesMore potent than Garcinol[4]
BP-3 Benzophenone-3Human ChondrocytesInduces apoptosis[5]

Experimental Protocols

The most common method for assessing the cytotoxicity of these compounds is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.[6][7][8]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)[7]

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density (e.g., 5x10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_workflow Experimental Workflow A Cell Seeding in 96-well plates B Treatment with Novel Benzophenone Derivatives A->B C Incubation (e.g., 24-72h) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E G cluster_pathway Intrinsic Apoptosis Pathway Benzophenone_Derivatives Benzophenone Derivatives Bax_Bak Bax/Bak Activation Benzophenone_Derivatives->Bax_Bak Bcl2 Bcl-2 Inhibition Benzophenone_Derivatives->Bcl2 Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Bcl2->Mitochondrion | Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Bridging the Gap: A Guide to Cross-Referencing Experimental Data and Computational Chemistry Predictions

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of drug discovery and materials science, the synergy between experimental validation and computational prediction is paramount. This guide provides researchers, scientists, and drug development professionals with a framework for effectively cross-referencing experimental data with computational chemistry predictions. By presenting quantitative data in a clear, comparative format, detailing experimental protocols, and visualizing complex workflows, this guide aims to foster a more integrated and efficient research process.

Data Presentation: A Comparative Analysis

A direct and quantitative comparison is the cornerstone of validating computational predictions. Structured tables are an effective way to summarize and compare key metrics obtained from both experimental and computational methods.

1. Structural Parameters: NMR Chemical Shifts and Bond Geometries

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for elucidating molecular structure.[4][5] Computational methods, such as Density Functional Theory (DFT), can predict these structural parameters.[6][7] Comparing the experimental and calculated values provides a direct measure of the accuracy of the computational model.

Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

AtomExperimental δ (ppm)Calculated δ (ppm)Δδ (ppm)
H-17.857.920.07
H-27.427.490.07
C-1128.5129.10.6
C-2130.2130.90.7
C-3125.1125.80.7

Note: The deviation (Δδ) between experimental and calculated shifts is a key indicator of model accuracy. Smaller deviations suggest a better correlation.[8]

Table 2: Comparison of Experimental and Calculated Bond Lengths and Angles

Bond/AngleExperimental ValueCalculated ValueDeviation
C1-C2 Bond Length (Å)1.3951.3990.004 Å
C2-N1 Bond Length (Å)1.3341.3380.004 Å
C1-C2-N1 Angle (°)121.5121.70.2°

Note: Experimental values are typically obtained from X-ray crystallography. Computational values are often derived from geometry optimization calculations.[9][10]

2. Biological Activity: Inhibition and Binding Affinity

In drug discovery, a crucial validation step is to compare the predicted biological activity of a compound with its experimentally determined efficacy. Molecular docking and other computational methods can predict binding affinities and inhibition constants (e.g., IC50), which can then be tested through in vitro assays.[11][12][13]

Table 3: Comparison of Predicted and Experimental IC50 Values for a Kinase Inhibitor Series

CompoundPredicted IC50 (µM)Experimental IC50 (µM)Fold Difference
10.520.481.08
21.211.551.28
30.891.021.15
42.543.101.22

Note: A smaller fold difference indicates a higher accuracy of the computational prediction.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating high-quality data for comparison with computational predictions.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Small Molecules

1. Sample Preparation:

  • Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]

  • The choice of solvent is critical and should be one in which the compound is highly soluble and that does not have signals that overlap with key sample signals.[14]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • For quantitative NMR, a known amount of an internal standard can be added.[15]

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a larger sample amount (50-100 mg) is often required due to the lower natural abundance of the ¹³C isotope.[14] Acquire the spectrum using proton decoupling.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Protocol 2: Protein X-ray Crystallography

1. Crystallization:

  • Obtain a highly pure and concentrated protein solution (typically >5 mg/mL).

  • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging drop or sitting drop vapor diffusion.[16]

  • Optimize the conditions that produce single, well-ordered crystals.

2. Data Collection:

  • Cryo-protect the crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.[17]

  • Mount the crystal in a cryo-loop and flash-cool it in liquid nitrogen.

  • Place the frozen crystal in a goniometer head in the X-ray beamline of a synchrotron or in-house X-ray source.[18]

  • Rotate the crystal in the X-ray beam and collect a series of diffraction images at different orientations.[16]

3. Structure Determination and Refinement:

  • Process the diffraction data to determine the unit cell parameters and space group, and to integrate the intensities of the diffraction spots.

  • Solve the "phase problem" using methods like molecular replacement, isomorphous replacement, or anomalous dispersion.

  • Build an initial atomic model of the protein into the resulting electron density map.[18]

  • Refine the model against the experimental data to improve its geometry and fit to the electron density. This is an iterative process involving computational refinement programs.[18]

  • Validate the final structure using various quality metrics before depositing it in the Protein Data Bank (PDB).[18]

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of cross-referencing computational and experimental data.

experimental_computational_workflow cluster_comp Computational Chemistry cluster_exp Experimental Chemistry cluster_crossref Cross-Referencing & Validation comp_model Develop Computational Model (e.g., DFT, Docking) prediction Generate Predictions (e.g., Spectra, Binding Affinity) comp_model->prediction Simulate compare Compare Predictions vs. Experimental Data prediction->compare synthesis Synthesize & Purify Compound exp_data Acquire Experimental Data (e.g., NMR, X-ray, Bioassay) synthesis->exp_data Analyze exp_data->compare validate Validate/Refine Model compare->validate Analyze Deviations validate->comp_model Iterate & Improve

Caption: Iterative workflow for validating computational predictions with experimental data.

drug_discovery_workflow cluster_comp Computational Phase cluster_exp Experimental Phase start Target Identification & Validation virtual_screening Virtual Screening (e.g., Molecular Docking) start->virtual_screening hit_identification Hit Identification (In Silico) virtual_screening->hit_identification lead_optimization_comp Lead Optimization (ADMET Prediction) hit_identification->lead_optimization_comp in_vitro_assay In Vitro Validation (Binding & Activity Assays) lead_optimization_comp->in_vitro_assay Prioritize Compounds lead_optimization_exp Lead Optimization (Synthesis & Testing) in_vitro_assay->lead_optimization_exp Validated Hits lead_optimization_exp->lead_optimization_comp Feedback for Model Refinement preclinical Preclinical Studies lead_optimization_exp->preclinical end Clinical Candidate preclinical->end

Caption: Integrated computational and experimental workflow in drug discovery.

signaling_pathway_analysis cluster_cascade Signaling Cascade cluster_response Cellular Response cluster_validation Experimental Validation ligand Ligand receptor Receptor ligand->receptor protein1 Kinase A receptor->protein1 Activates protein2 Kinase B protein1->protein2 Phosphorylates tf Transcription Factor protein2->tf Activates comp_pred Computational Model (Pathway Simulation) protein2->comp_pred gene_expression Gene Expression tf->gene_expression cellular_response Biological Effect gene_expression->cellular_response exp_data Experimental Data (e.g., Western Blot, qPCR) gene_expression->exp_data comp_pred->exp_data Compare & Validate

References

A Comparative Analysis of the n-π* Electronic Transition in Polar versus Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The influence of the solvent environment on molecular electronic transitions is a critical consideration in spectroscopic analysis and photochemical reactions. This guide provides an objective comparison of the n-π* transition's behavior in polar and non-polar solvents, supported by experimental data and detailed methodologies. Understanding these solvent effects, a phenomenon known as solvatochromism, is essential for interpreting UV-Vis spectra and predicting molecular behavior in different chemical environments.

The n-π* Transition: A Brief Overview

The n-π* transition involves the excitation of an electron from a non-bonding (n) orbital, typically a lone pair on a heteroatom like oxygen or nitrogen, to an anti-bonding π* (pi-star) orbital.[1][2] Molecules containing a chromophore with both a heteroatom and a double bond, such as carbonyl compounds (C=O) and certain N-heterocycles, exhibit this type of transition.[1][3] These transitions are generally of lower intensity compared to π-π* transitions and are characteristically sensitive to the polarity of the solvent.[3][4]

Impact of Solvent Polarity

The polarity of the solvent has a pronounced and predictable effect on the n-π* transition.

  • Non-Polar Solvents: In non-polar solvents, the interaction between the solvent and the solute is minimal. The energy of the n-π* transition is largely determined by the intrinsic electronic structure of the molecule.

  • Polar Solvents: Polar solvents, particularly protic solvents capable of hydrogen bonding, significantly interact with the solute molecule.[5] These solvents form hydrogen bonds with the lone pair of electrons in the non-bonding (n) orbital of the ground state.[5][6] This interaction stabilizes the ground state, lowering its energy.[7] The excited state (π*) is generally less stabilized by the polar solvent.[8] Consequently, the energy gap between the ground state and the excited state increases.[9] This increased energy gap results in the absorption of light at a shorter wavelength (higher energy), a phenomenon known as a hypsochromic shift or blue shift .[6][8][10]

The stabilization of the non-bonding orbital by a polar solvent is the key factor driving the observed blue shift in n-π* transitions.[7]

Quantitative Comparison of n-π* Transitions

The effect of solvent polarity on the n-π* transition can be quantified by measuring the wavelength of maximum absorbance (λmax) using UV-Vis spectroscopy. The table below presents experimental data for acetone, a common carbonyl compound, in a range of solvents with varying polarities.

CompoundSolventSolvent Typeλmax (nm)
AcetoneHexaneNon-Polar279
AcetoneChloroformPolar Aprotic277
AcetoneEthanolPolar Protic272
AcetoneMethanolPolar Protic270
AcetoneWaterPolar Protic264.5

Data compiled from multiple sources.[10]

As the data illustrates, there is a clear trend: as the polarity of the solvent increases (from hexane to water), the λmax of the n-π* transition for acetone shifts to shorter wavelengths.[10] This provides strong experimental evidence for the hypsochromic shift.

Experimental Protocol: UV-Vis Spectroscopy

The determination of the λmax for an n-π* transition is typically performed using a dual-beam UV-Vis spectrophotometer.

Objective: To measure the absorption spectrum of a compound (e.g., acetone) in a series of polar and non-polar solvents to observe the solvatochromic shift of the n-π* transition.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (matched pair)

  • Analyte (e.g., acetone)

  • A series of solvents of varying polarity (e.g., hexane, chloroform, ethanol, methanol, water). Solvents must be of spectroscopic grade to ensure they are transparent in the UV region of interest.[9]

  • Volumetric flasks and pipettes for accurate solution preparation.

Methodology:

  • Solution Preparation: Prepare a dilute solution of the analyte in each of the chosen solvents. The concentration should be optimized to yield an absorbance in the range of 0.1 to 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for acetone).

  • Blanking/Reference:

    • Fill both the sample and reference cuvettes with the pure solvent being used for the current measurement.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Run a baseline correction or "autozero" to subtract any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution.

    • Fill the sample cuvette with the analyte solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample as a function of wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the n-π* transition from the resulting spectrum. This will appear as a peak in the spectrum.

    • Repeat steps 3-5 for each solvent.

  • Comparison:

    • Tabulate the λmax values obtained for the analyte in each solvent.

    • Analyze the trend in λmax as a function of solvent polarity.

Visualization of Solvent Effects

The following diagrams illustrate the underlying energetic principles of the n-π* transition in different solvent environments.

n-π* Transition in a Non-Polar Solvent cluster_0 n n (HOMO) pi_star π* (LUMO) n->pi_star ΔE n-π* Transition in a Polar Solvent cluster_0 n_polar n (HOMO) Stabilized pi_star_polar π* (LUMO) n_polar->pi_star_polar ΔE' > ΔE (Hypsochromic Shift)

References

Analysis of 4-Fluoro-4'-methylbenzophenone in Complex Mixtures: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific compounds within complex mixtures is a critical task. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Fluoro-4'-methylbenzophenone, a fluorinated aromatic ketone, against alternative analytical techniques. The information presented is supported by established methodologies for similar benzophenone derivatives, offering a robust framework for experimental design and data interpretation.

Performance Comparison: GC-MS vs. Alternatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. However, other methods, such as High-Performance Liquid Chromatography (HPLC) often coupled with a mass spectrometer (LC-MS), present viable alternatives, particularly for compounds that may be thermally labile or require derivatization for GC-MS analysis.

The choice of analytical technique is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

Table 1: Quantitative Comparison of Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.[1]Separation based on polarity; detection by UV absorbance or mass-to-charge ratio.[1]
Selectivity/Specificity High, due to characteristic mass fragmentation patterns.[1]Moderate to high, dependent on chromatographic resolution and detector type (MS offers high specificity).[1]
Sensitivity (LOD/LOQ) Generally high, with Limits of Detection (LODs) for benzophenone derivatives reported in the range of 0.011 mg/L and Limits of Quantification (LOQs) around 0.036 mg/L.[1]Dependent on the analyte's chromophore (for UV detection) and ionization efficiency (for MS detection). Can achieve low ng/L levels with MS/MS.[2]
Sample Preparation May require derivatization for polar compounds to increase volatility.[3] For volatile analytes, sample preparation can be simpler.[1]Generally straightforward for soluble compounds.[1]
Analysis Time Typically faster for volatile compounds.[1]Can be longer depending on the complexity of the separation.[1]
Instrumentation Cost Generally higher due to the mass spectrometer.[1]Varies; HPLC with UV detection is more affordable than LC-MS systems.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using GC-MS and a comparative overview for an HPLC-based method.

GC-MS Protocol for this compound

This protocol is adapted from established methods for the analysis of benzophenone derivatives.[1][3]

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution, typically ranging from 1 µg/mL to 50 µg/mL.[1]

  • Complex Mixture Extraction (e.g., from a reaction mixture or biological matrix):

    • Liquid-Liquid Extraction (LLE): For aqueous samples, perform LLE with a water-immiscible organic solvent like dichloromethane or ethyl acetate. The pH of the aqueous phase may need adjustment to optimize the extraction of the target analyte.

    • Solid-Phase Extraction (SPE): For cleaner samples or to concentrate the analyte, SPE can be employed. An Oasis HLB or similar cartridge can be used. The cartridge is first conditioned with methanol and then water. The sample is loaded, washed with water, and the analyte is eluted with a suitable organic solvent.[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[1]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[1]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is commonly used for benzophenone analysis.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][3]

  • Inlet Temperature: 250 °C.[1]

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).[1]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 200 °C at a rate of 15 °C/min.

    • Ramp to 300 °C at a rate of 20 °C/min, hold for 5 minutes.[1]

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Comparative HPLC Protocol Overview

This protocol provides a general framework for developing an HPLC method for this compound.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare calibration standards by dilution.

  • Complex Mixture Preparation: The sample should be dissolved in the mobile phase or a compatible solvent. Filtration of the sample through a 0.45 µm filter is crucial to remove particulates that could damage the HPLC system.

2. HPLC Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) for UV-Vis absorbance and/or a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS).

  • HPLC Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for reverse-phase chromatography of benzophenone derivatives.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid to improve peak shape and ionization in MS.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection:

    • DAD: Monitor at the wavelength of maximum absorbance for this compound.

    • MS: Use electrospray ionization (ESI) in positive ion mode. Monitor the protonated molecular ion [M+H]⁺.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow of analysis for both GC-MS and a comparative overview of analytical approaches.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Acquisition Chromatogram->MassSpectrum LibrarySearch Library Search & Identification MassSpectrum->LibrarySearch Quantification Quantification LibrarySearch->Quantification

GC-MS analysis workflow for this compound.

Analytical_Comparison cluster_gcms GC-MS Approach cluster_lcms LC-MS Approach Analyte This compound in Complex Mixture GCMS_Volatile Is the compound volatile/thermostable? Analyte->GCMS_Volatile LCMS_Soluble Is the compound soluble? Analyte->LCMS_Soluble GCMS_Derivatize Derivatization (if needed) GCMS_Volatile->GCMS_Derivatize No GCMS_Analysis GC-MS Analysis GCMS_Volatile->GCMS_Analysis Yes GCMS_Derivatize->GCMS_Analysis LCMS_Analysis LC-MS Analysis LCMS_Soluble->LCMS_Analysis Yes

Logical decision workflow for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-4'-methylbenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of 4-Fluoro-4'-methylbenzophenone (CAS No. 530-46-1), a halogenated aromatic ketone. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Disclaimer: An official, comprehensive Safety Data Sheet (SDS) for this compound containing detailed disposal procedures could not be located. The following guidance is based on general best practices for the disposal of halogenated organic compounds and information from partial or related safety data sheets. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations.

Immediate Safety Considerations

Before initiating any disposal procedures, a thorough risk assessment should be conducted. While specific hazard data for this compound is limited, it should be handled with care, assuming it may cause skin and eye irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

Handling Environment:

  • All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound involves segregation, packaging, labeling, and transfer to an authorized waste management facility.

1. Waste Segregation:

  • Crucially, do not mix halogenated organic waste with non-halogenated waste streams. This is a critical step for both safety and cost-effective disposal.

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads from a spill) in a dedicated, compatible waste container.

2. Waste Collection and Container Management:

  • Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., glass or high-density polyethylene).

  • The container must have a secure, tight-fitting lid to prevent the release of vapors.

  • Keep the waste container closed at all times, except when adding waste.[2]

  • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2]

3. Labeling:

  • Label the waste container clearly and accurately as soon as the first drop of waste is added.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The CAS Number: "530-46-1"

    • An indication of the hazards (e.g., "Irritant," "Handle with Care").

    • The accumulation start date.

4. Spill and Contamination Cleanup:

  • In the event of a spill, avoid generating dust.[2]

  • For a dry spill, carefully sweep or vacuum the material and place it in the designated hazardous waste container.[2]

  • For a wet spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the waste.[2] Place the contaminated absorbent material into the hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash. [2][3] This is a violation of environmental regulations and can lead to significant pollution.

Quantitative Data Summary

ParameterValue / InformationNotes
Waste Classification Halogenated Organic WasteBased on the presence of fluorine in the molecular structure. Must be segregated from non-halogenated waste.
EPA Hazardous Waste Codes Potentially applicable codes would be determined by the specific characteristics of the waste (e.g., ignitability, corrosivity, reactivity, toxicity).A formal hazardous waste determination by a qualified professional is required.
Incompatible Materials Strong oxidizing agents.Avoid mixing with strong oxidizers during storage and disposal to prevent potentially hazardous reactions. This information is based on data for similar benzophenone compounds.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound PPE Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) WorkArea Work in a Ventilated Area (Chemical Fume Hood) PPE->WorkArea Ensure Safe Environment Segregate Segregate Halogenated Waste WorkArea->Segregate Generate Waste Container Use Designated, Labeled, and Sealed Container Segregate->Container Collect Waste Store Store in a Cool, Dry, Well-Ventilated Area Container->Store Accumulate Waste Spill Clean Spills with Inert Absorbent Spill->Container Collect Contaminated Material EHS Contact EHS for Waste Pickup Store->EHS Request Disposal Incineration Disposal via Licensed Hazardous Waste Facility EHS->Incineration Facilitate Transfer

References

Essential Safety and Operational Guide for 4-Fluoro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-Fluoro-4'-methylbenzophenone, tailored for researchers, scientists, and drug development professionals. The following procedural guidance outlines safe operational and disposal plans to ensure laboratory safety and regulatory compliance.

Hazard Identification and Exposure Limits

This compound is an aromatic ketone that may cause skin, eye, and respiratory irritation.[1][2] While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is prudent to handle it with care in a well-ventilated area, such as a chemical fume hood, to minimize potential exposure.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact and inhalation. The required PPE for handling this compound is summarized in the table below.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile gloves offer poor resistance to ketones and aromatic hydrocarbons and should be avoided for prolonged contact.[1][2][3][4] For incidental contact, double-gloving with nitrile gloves may be acceptable, provided they are changed immediately upon contamination. For extended handling, consider gloves made of materials with higher resistance to aromatic ketones, such as butyl rubber or Viton™. Always consult the glove manufacturer's resistance guide for specific breakthrough times.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards to protect against dust particles and splashes.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to protect against minor spills and contamination.
Respiratory Protection NIOSH-approved respiratorA respirator is not typically required when handling small quantities in a properly functioning chemical fume hood. If dust formation is significant or work is performed outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition sources.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

Spill Cleanup Protocol: In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources.

  • Don PPE: Wear the appropriate PPE as outlined in the table above, including respiratory protection if significant dust is present.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust.[5] For liquid spills, create a dike around the spill using an inert absorbent material like sand or vermiculite.

  • Collection: Collect the spilled material and absorbent in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Disposal Plan

As a halogenated organic compound, this compound waste must be handled as hazardous waste and segregated from other waste streams.

Waste Segregation and Collection:

  • Halogenated Waste Stream: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[6][7][8]

  • Avoid Mixing: Do not mix with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste.[6][8] This is crucial as the disposal methods for halogenated and non-halogenated waste differ significantly in both process and cost.[9]

Disposal Procedure:

  • Containerization: Place all solid waste and contaminated materials in a robust, sealed container. Liquid waste should be stored in a compatible, leak-proof container with a screw-top cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from ignition sources.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. The primary disposal method for halogenated organic compounds is high-temperature incineration.[9]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_spill Spill Response a Review SDS and SOPs b Don Appropriate PPE a->b c Work in Chemical Fume Hood b->c d Weigh/Dispense Chemical c->d e Perform Experiment d->e s1 Evacuate and Secure Area d->s1 Spill Occurs f Segregate Halogenated Waste e->f g Label Waste Container f->g h Store in Satellite Accumulation Area g->h i Arrange for Licensed Disposal h->i s2 Don PPE s1->s2 s3 Contain and Collect Spill s2->s3 s4 Decontaminate Area s3->s4 s5 Dispose of as Hazardous Waste s4->s5 s5->h

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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4-Fluoro-4'-methylbenzophenone
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4-Fluoro-4'-methylbenzophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.